Chromenylium
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C9H7O+ |
|---|---|
Peso molecular |
131.15 g/mol |
Nombre IUPAC |
chromenylium |
InChI |
InChI=1S/C9H7O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/q+1 |
Clave InChI |
JPBGLQJDCUZXEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[O+]2 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=[O+]2 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Chromenylium Dyes
For Researchers, Scientists, and Drug Development Professionals
Chromenylium dyes, a class of benzopyrylium salts, are of significant interest in various scientific fields due to their unique photophysical properties. Their applications range from fluorescent probes in biological imaging to photosensitizers in photodynamic therapy. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of these versatile compounds, aimed at providing researchers and drug development professionals with the necessary details to successfully implement these procedures.
Core Synthesis Strategies
The synthesis of the this compound core typically involves the condensation of a phenol derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. The specific substitution pattern on the resulting dye can be readily tuned by selecting appropriate starting materials.
Synthesis of 2,4,6-Trisubstituted Pyrylium Salts
A common and straightforward method for synthesizing 2,4,6-trisubstituted pyrylium salts involves the acid-catalyzed condensation of a chalcone with an acetophenone derivative.[1][2] The reaction proceeds via a Michael addition followed by cyclization and dehydration to form the aromatic pyrylium ring.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate [1][2]
-
In a round-bottom flask, dissolve acetophenone (1.0 equivalent) and chalcone (1.98-2.0 equivalents) in 1,2-dichloroethane.
-
With stirring, add fluoroboric acid etherate (2.0 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 1.5 hours.[1]
-
Cool the mixture to room temperature.
-
Precipitate the product by adding diethyl ether to the reaction mixture.
-
Collect the resulting yellow crystalline solid by filtration.
-
Wash the solid with diethyl ether to remove residual impurities.
-
Dry the purified 2,4,6-triphenylpyrylium tetrafluoroborate under reduced pressure.
A continuous-flow synthesis approach has also been developed for the preparation of 2,4,6-triarylpyrylium tetrafluoroborates, offering advantages in terms of reaction time and scalability.[3] This method involves pumping solutions of the acetophenone and chalcone, along with fluoroboric acid, through a heated reactor coil.[3]
Synthesis of Heptamethine and Pentamethine this compound Dyes
The synthesis of more complex this compound dyes, such as heptamethine and pentamethine derivatives, often starts with the preparation of a this compound heterocycle. This is followed by a condensation reaction with a corresponding conjugated bis(phenylimine) linker.[4]
Experimental Protocol: General Synthesis of Heptamethine this compound Dyes [5]
-
Synthesis of the this compound Heterocycle: Synthesize the desired 4-methyl this compound heterocycle containing appropriate substituents at the 2-position.[4][6]
-
Condensation Reaction: In a reaction vessel protected from light, combine the this compound heterocycle (2 equivalents) and the appropriate heptamethine linker (e.g., a conjugated bis(phenylimine)) (1 equivalent) in a suitable solvent such as a mixture of acetic anhydride and acetic acid.
-
Heat the reaction mixture, typically to around 100-120 °C, and stir for a specified time, which can range from a few hours to overnight.
-
Monitor the reaction progress by UV-Vis spectroscopy or thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the crude dye by adding a non-polar solvent like diethyl ether.
-
Collect the solid by filtration and wash with the non-polar solvent.
Purification Protocols
The purification of this compound dyes is crucial to remove starting materials, byproducts, and any degraded material, ensuring high purity for subsequent applications. Common purification techniques include precipitation, recrystallization, and column chromatography.
Precipitation and Washing
This is often the first step in purification following the synthesis. The crude dye, being a salt, is typically insoluble in non-polar organic solvents.
Experimental Protocol: Purification by Precipitation
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Add a sufficient volume of a non-polar solvent (e.g., diethyl ether, hexane) to the concentrated residue to induce precipitation of the dye.
-
Stir the resulting suspension to ensure complete precipitation.
-
Collect the solid dye by vacuum filtration.
-
Wash the filter cake with several portions of the non-polar solvent to remove soluble impurities.
-
Dry the purified dye under vacuum.
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[7][8][9] The choice of solvent is critical; the dye should be sparingly soluble at room temperature but highly soluble at an elevated temperature.[10][11]
Experimental Protocol: Purification by Recrystallization [2]
-
In a flask, suspend the crude this compound dye in a minimum amount of a suitable solvent or solvent mixture (e.g., 1,2-dichloroethane, ethanol, or acetic acid).[2][12]
-
Heat the suspension with stirring until the dye completely dissolves.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.
-
To maximize the yield, further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Column Chromatography
For challenging separations or to remove closely related impurities, column chromatography is a valuable tool.[13][14][15][16] Both normal-phase (silica gel or alumina) and reversed-phase chromatography can be employed, depending on the polarity of the dye and its impurities.
Experimental Protocol: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., a hexane/ethyl acetate mixture).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude dye in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of appropriate polarity. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Collect the fractions containing the desired dye, monitoring the separation by thin-layer chromatography or by the color of the eluting bands.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound dye.
For highly polar or water-soluble this compound dyes, reversed-phase high-performance liquid chromatography (HPLC) can be an effective purification method.[17][18][19][20]
Quantitative Data Summary
The photophysical properties of this compound dyes are highly dependent on their molecular structure. The following tables summarize key quantitative data for representative this compound dyes.
Table 1: Photophysical Properties of Heptamethine this compound Dyes in Dichloromethane
| Dye | R Group | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF, %) |
| 5 | t-Butyl | 981 | 1018 | 250,000 | 1.7 |
| 7 | 1-Adamantyl | 981 | 1018 | 250,000 | 1.6 |
Table 2: Photophysical Properties of Pentamethine this compound Dyes in Dichloromethane
| Dye | R Group | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF, %) |
| 6 | t-Butyl | 888 | 913 | 380,000 | 28 |
| 8 | 1-Adamantyl | 888 | 913 | 370,000 | 27 |
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the core synthetic pathways and a general purification workflow.
Caption: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate.
Caption: General Purification Workflow for this compound Dyes.
References
- 1. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]
- 14. column-chromatography.com [column-chromatography.com]
- 15. Purification [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]
- 19. Development and validation of an HPLC-fluorescence method for the quantification of IR780-oleyl dye in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of fluorescent dyes in organ tissue samples via HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Chromenylium Derivatives: A Technical Guide to Their Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The field of near-infrared (NIR) and shortwave infrared (SWIR) imaging is undergoing a rapid transformation, driven by the development of novel fluorophores with superior photophysical properties. Among these, chromenylium derivatives have emerged as a particularly promising class of dyes, offering exceptional brightness, tunable emission wavelengths, and enhanced performance in complex biological environments. This technical guide provides an in-depth analysis of the photophysical properties of novel this compound derivatives, details the experimental protocols for their characterization, and explores their burgeoning applications in research and medicine.
Core Photophysical Properties of Novel this compound Derivatives
This compound-based polymethine dyes have demonstrated significant advantages over their flavylium counterparts, primarily due to decreased nonradiative decay rates, which lead to higher quantum yields.[1][2] These dyes are characterized by their strong absorption in the NIR region (700-1000 nm) and emission in the SWIR window (1000-2000 nm), a range that offers deep tissue penetration and reduced autofluorescence.[3][4]
The structural modifications at the 2-position of the this compound heterocycle have been a key area of investigation, influencing both the quantum yield and the maximum emission wavelength.[5][6] Strategic substitutions can lead to red-shifted emissions, extending the utility of these dyes for in vivo imaging.[5] Furthermore, the development of water-soluble this compound dyes has been a critical advancement for biological applications, overcoming the inherent hydrophobicity and aggregation-prone nature of many small molecule fluorophores.[7][8][9]
Below is a summary of the key photophysical data for a selection of novel this compound derivatives, highlighting their performance in various solvents.
| Derivative Name | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Solvent | Reference |
| Heptamethine this compound Dyes | ||||||
| Dye 5 | 974 | 1002 | 250,000 | 1.7% | Dichloromethane | [1] |
| Dye 7 | - | - | - | 1.6% | Dichloromethane | [1] |
| JuloChrom7 (9) | - | - | - | - | Dichloromethane | [4] |
| SulfoChrom7 | 963 | - | - | >0.5% | Fetal Bovine Serum | [7][10] |
| Pentamethine this compound Dyes | ||||||
| Dye 6 | 786 | 811 | 360,000 | 28% | Dichloromethane | [1] |
| JuloChrom5 (10) | 892 | 916 | - | 18% | Dichloromethane | [1] |
| This compound Star Polymers (CStars) | ||||||
| CStar30 (5-arm) | 974 | - | - | - | Water | [10] |
| Water-Soluble Derivatives | ||||||
| AmmonChrom7 | - | - | - | - | Fetal Bovine Serum | [7] |
| ZwitChrom7 | - | - | - | 0.32% | Fetal Bovine Serum | [7] |
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound Dyes
The synthesis of this compound heterocycles is often achieved through a Mentzer pyrone reaction, followed by a classic polymethine condensation reaction with a corresponding conjugated bis(phenylimine).[1][5]
Absorption and Emission Spectroscopy
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used for absorption measurements, and a spectrofluorometer is used for emission measurements.
-
Sample Preparation: Dyes are dissolved in a suitable solvent (e.g., dichloromethane, methanol, or water) to a concentration that yields an absorbance between 0.1 and 0.2 at the absorption maximum to avoid inner filter effects.[10]
-
Data Acquisition:
-
Absorption Spectra: Scanned across a wavelength range appropriate for the dye, typically from 600 to 1100 nm.
-
Emission Spectra: The sample is excited at its absorption maximum, and the emission is collected over a longer wavelength range. For SWIR dyes, an InGaAs detector is often required.[10]
-
Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of photon emission. It can be determined using either absolute or relative methods.
-
Absolute Method: An integrating sphere is used to collect all emitted photons. This method is highly accurate but requires specialized equipment.[1]
-
Relative Method: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield.[11] For SWIR dyes, a common standard is IR-26 (ΦF = 0.05% in 1,2-dichloroethane).[1]
The following equation is used for the relative method: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Molar Extinction Coefficient Measurement
The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. A series of solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A plot of absorbance versus concentration will yield a straight line with a slope equal to ε.
Photostability Assay
The photostability of a dye is its ability to resist photodegradation upon exposure to light.
-
Procedure: A solution of the dye is irradiated with a continuous wave laser at its absorption maximum with a defined power density.[1]
-
Analysis: The fluorescence intensity is monitored over time. The rate of fluorescence decay is indicative of the dye's photostability.[1]
Signaling Pathways and Applications
The unique photophysical properties of this compound derivatives make them ideal candidates for a range of applications, particularly in in vivo imaging. Their brightness and emission in the SWIR window allow for high-resolution, high-contrast imaging with deep tissue penetration.[3]
Water-soluble derivatives have been successfully used for video-rate imaging of vasculature and for tracking xenograft tumor growth in mice.[7][8][9] By functionalizing these dyes with specific targeting moieties, such as phosphonates, researchers have achieved targeted imaging of bone structures in living animals.[7][9] The narrow absorption spectra of these dyes also make them ideal for multiplexed imaging, allowing for the simultaneous visualization of multiple biological targets or processes.[1][2][3]
Future Directions
The development of novel this compound derivatives continues to push the boundaries of optical imaging. Future research will likely focus on:
-
Further Red-Shifting: Extending the absorption and emission wavelengths deeper into the SWIR region to further improve tissue penetration and reduce scattering.
-
Enhanced Quantum Yields: Designing new structures with even lower non-radiative decay rates to achieve brighter probes.
-
Targeted Probes: Conjugating this compound dyes to antibodies, peptides, or other biomolecules for highly specific molecular imaging.
-
Theranostics: Combining the diagnostic imaging capabilities of these dyes with therapeutic functionalities for simultaneous diagnosis and treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Elucidating design principles for this compound-based polymethine dyes for improved in vivo shortwave infrared imaging [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Water-soluble this compound dyes for shortwave infrared imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chromenylium Core Structure Modifications for Shortwave Infrared (SWIR) Emission
For Researchers, Scientists, and Drug Development Professionals
The quest for brighter, more stable, and biocompatible fluorophores for in vivo imaging has led to significant interest in the shortwave infrared (SWIR) region (1000-2000 nm). Imaging in this window offers distinct advantages, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution. Among the various classes of SWIR emitters, polymethine dyes featuring a chromenylium core have emerged as a particularly promising scaffold due to their high molar absorptivity and tunable photophysical properties. This technical guide provides a comprehensive overview of the key strategies for modifying the this compound core to achieve optimal SWIR emission, along with detailed experimental protocols for their synthesis and characterization.
Core Modification Strategies for SWIR Emission
The emission properties of this compound-based polymethine dyes can be finely tuned through strategic modifications to their core structure. The primary approaches focus on enhancing quantum yield, red-shifting the emission wavelength, and improving aqueous solubility and biocompatibility.
Steric Hindrance at the 2-Position to Enhance Quantum Yield
A key strategy to improve the fluorescence quantum yield (ΦF) of polymethine dyes is to reduce non-radiative decay pathways. In flavylium dyes, a precursor to the this compound scaffold, rotational and vibrational modes of the phenyl group at the 2-position can contribute to internal conversion, thus quenching fluorescence. By replacing this phenyl group with bulky substituents, these non-radiative decay channels can be suppressed.
The introduction of sterically demanding groups such as tert-butyl or 1-adamantyl at the 2-position of the this compound heterocycle has been shown to significantly enhance the quantum yield of the resulting pentamethine and heptamethine dyes.[1][2] This modification leads to brighter SWIR emitters, which is crucial for high-speed and multiplexed in vivo imaging.[1][3]
Extension of the Polymethine Chain for Bathochromic Shift
A reliable method to achieve a bathochromic (red) shift in the absorption and emission spectra of polymethine dyes is to extend the length of the polymethine chain.[2] Each addition of a vinylene unit (–CH=CH–) to the polymethine bridge typically results in a red-shift of approximately 100-120 nm.[2]
By extending the polymethine chain to create nonamethine this compound dyes, researchers have successfully pushed the emission wavelengths further into the SWIR region, with emission maxima exceeding 1100 nm.[2] These longer-wavelength emitters are particularly advantageous for deep-tissue imaging and for multiplexed imaging applications where spectral separation of probes is critical.[2]
Heterocycle Modification for Spectral Tuning
In addition to modifying the polymethine chain, alterations to the terminal heterocycle itself can be used to tune the photophysical properties. For instance, the incorporation of a julolidine moiety into the this compound structure provides a significant red-shift of approximately 40 nm.[4] This strategy allows for fine-tuning of the absorption and emission wavelengths to match available excitation sources and to create a palette of spectrally distinct probes for multiplexed imaging.
Introduction of Water-Solubilizing Groups for Biocompatibility
A major challenge for the in vivo application of SWIR-emitting polymethine dyes is their inherent hydrophobicity, which leads to aggregation and quenching of fluorescence in aqueous environments.[5][6] To overcome this, various water-solubilizing groups can be incorporated into the this compound dye structure.
A versatile approach involves the late-stage functionalization of a fluorophore intermediate via "click chemistry."[5][6] This allows for the introduction of a variety of charged functionalities, including:
-
Sulfonates: These negatively charged groups impart excellent water solubility and can lead to prolonged circulation times in vivo.[5][6]
-
Ammonium groups: Positively charged moieties can enhance cellular uptake and retention, making them suitable for cell tracking applications.[5][6]
-
Zwitterions: Combining both positive and negative charges can improve solubility while maintaining a neutral overall charge, which can be beneficial for reducing non-specific interactions.[5][6]
-
Phosphonates: These groups can not only enhance water solubility but also provide specific targeting capabilities, for example, to bone tissue.[5]
Data Presentation: Photophysical Properties of Modified this compound Dyes
The following tables summarize the key photophysical properties of various this compound-based polymethine dyes, illustrating the impact of different structural modifications.
Table 1: Effect of 2-Position Substitution on Heptamethine Dyes in Dichloromethane
| Dye | 2-Position Substituent | λabs (nm) | λem (nm) | ε (M-1cm-1) | ΦF (%) |
| Flav7 | Phenyl | 1027 | 1052 | 260,000 | 0.5 |
| Chrom7 | tert-Butyl | 975 | 1002 | 240,000 | 1.4 |
| AdaChrom7 | 1-Adamantyl | 975 | 1002 | 250,000 | 1.5 |
Table 2: Effect of Polymethine Chain Length on this compound Dyes in Dichloromethane
| Dye | Polymethine Chain | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF (%) |
| Chrom5 | Pentamethine | 818 | 838 | 20 | 5.8 |
| Chrom7 | Heptamethine | 975 | 1002 | 27 | 1.4 |
| Chrom9 | Nonamethine | 1100 | 1130 | 30 | 0.5 |
Table 3: Photophysical Properties of Water-Soluble this compound Dyes in Fetal Bovine Serum (FBS)
| Dye | Solubilizing Group | λabs (nm) | λem (nm) | ΦF (%) |
| SulfoChrom7 | Sulfonate | 975 | 1000 | >0.5 |
| AmmonChrom7 | Ammonium | 975 | 1000 | >0.5 |
| ZwitChrom7 | Zwitterion | 975 | 1000 | 0.32 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative SWIR-emitting this compound dye and for the characterization of its key photophysical properties.
Synthesis of a Representative this compound Dye: Chrom7
The synthesis of Chrom7 involves a two-step process: the preparation of the 2-tert-butyl-7-(dimethylamino)-4-methylchromen-1-ium precursor, followed by a condensation reaction with a heptamethine linker.
Step 1: Synthesis of 2-tert-butyl-7-(dimethylamino)-4-methylchromen-1-ium tetrafluoroborate
-
To a solution of 4-(dimethylamino)salicylaldehyde (1.0 eq) and 3,3-dimethyl-2-butanone (pinacolone) (1.2 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude intermediate chalcone by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Dissolve the purified chalcone in dichloromethane (DCM) and cool to 0 °C.
-
Add tetrafluoroboric acid diethyl etherate (HBF4·OEt2) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the this compound heterocycle as a tetrafluoroborate salt.
Step 2: Synthesis of Chrom7
-
Combine the 2-tert-butyl-7-(dimethylamino)-4-methylchromen-1-ium tetrafluoroborate (2.2 eq), the heptamethine bis(phenylimine) linker (1.0 eq), and potassium acetate (KOAc) (3.0 eq) in acetic anhydride (Ac2O).
-
Heat the mixture to 80 °C and stir for 1 hour.
-
Cool the reaction to room temperature and pour into diethyl ether to precipitate the crude dye.
-
Collect the solid by filtration and purify by column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to obtain the pure Chrom7 dye.
Photophysical Characterization
Measurement of Absorption and Emission Spectra
-
Prepare a dilute solution of the this compound dye in the solvent of interest (e.g., dichloromethane for organic solubility or fetal bovine serum for biological relevance). The concentration should be adjusted to have an absorbance maximum between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the absorption spectrum using a UV-Vis-NIR spectrophotometer.
-
Record the emission spectrum using a fluorometer equipped with an InGaAs detector suitable for the SWIR range. Excite the sample at its absorption maximum (λabs,max).
Determination of Fluorescence Quantum Yield (ΦF)
The relative method, using a standard with a known quantum yield, is commonly employed. For the SWIR region, IR-26 in 1,2-dichloroethane (DCE) can be used as a reference standard (ΦF ≈ 0.11%).[5]
-
Prepare a series of five dilutions for both the sample and the reference standard (e.g., IR-26) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots (msample and mstandard).
-
Calculate the quantum yield of the sample using the following equation:
ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard)
where η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited by a pulsed laser source with a high repetition rate.
-
The time difference between the laser pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and the data is compiled into a histogram of photon arrival times, which represents the fluorescence decay curve.
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
The fluorescence decay curve is fitted to a multi-exponential decay model, deconvoluted with the IRF, to determine the fluorescence lifetime(s). For SWIR measurements, a detector with sensitivity in this region, such as a single-photon avalanche diode (SPAD) array, is required.[7][8]
Conclusion
The this compound core offers a versatile and highly tunable platform for the development of advanced SWIR fluorophores. By employing strategies such as steric hindrance, polymethine chain extension, heterocycle modification, and the introduction of solubilizing groups, researchers can design probes with tailored photophysical properties for a wide range of in vivo imaging applications. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists and developers working to advance the frontiers of SWIR fluorescence imaging.
References
- 1. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pursuit of polymethine fluorophores with NIR-II emission and high brightness for in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. picoquant.com [picoquant.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute photoluminescence quantum yields of IR26 and IR-emissive Cd1−xHgxTe and PbS quantum dots – method- and material-inherent challenges - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. biorxiv.org [biorxiv.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Dawn of a New Era in Drug Discovery: In-Depth Characterization of Novel Chromenylium Scaffolds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a perpetual endeavor in medicinal chemistry. Among the privileged structures, the chromenylium core and its derivatives have emerged as a versatile and potent class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of new this compound-based scaffolds, offering a detailed look into their potential as next-generation therapeutic agents and imaging probes.
Synthesis of Novel this compound Scaffolds
The development of efficient and robust synthetic methodologies is paramount to exploring the chemical space of new this compound derivatives. A variety of synthetic strategies have been employed, with one-pot multicomponent reactions gaining prominence due to their efficiency and atom economy.
General One-Pot Synthesis of Chromeno[4,3-b]pyrrol-3-yl Derivatives
A green and efficient one-pot, multi-component protocol has been developed for the synthesis of novel dihydrochromeno[4,3-b]pyrrol-3-yl derivatives.[1][2]
Experimental Protocol:
-
A mixture of an appropriate arylglyoxal (1 mmol), a malono derivative (1 mmol), and a 4-aminocoumarin derivative (1 mmol) is prepared.
-
The mixture is dissolved in ethanol (5 mL) and stirred at reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration and washed with a small amount of cold ethanol to yield the pure product.
This method offers several advantages, including high yields, mild reaction conditions, and a simple workup procedure.[1]
Characterization of New this compound Scaffolds
Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. Standard analytical techniques are employed for this purpose.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Elemental Analysis: Combustion analysis is performed to determine the percentage composition of elements (C, H, N).
Biological Activity and Therapeutic Potential
This compound scaffolds have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.
Anticancer Activity
Derivatives of the chromene scaffold have shown promising anticancer activity against a variety of cancer cell lines.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MCF-7 cell line)
-
Human breast cancer MCF-7 cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized chromene derivatives.
-
After a 48-hour incubation period, the cell viability is assessed using the MTT assay.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| PKB-4 | MCF-7 | 8.7 | [4] |
| PKB-10 | MCF-7 | 9.2 | [4] |
| Adriamycin (Standard) | MCF-7 | 10.1 | [4] |
α-Glucosidase Inhibition
Certain chromeno[4,3-b]pyrrol-3-yl derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This makes them potential candidates for the management of type 2 diabetes.[1][2]
Experimental Protocol: α-Glucosidase Inhibitory Assay
-
A solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8) is prepared.
-
The synthesized compound (inhibitor) is added to the enzyme solution and incubated at 37°C for 10 minutes.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.
-
The reaction mixture is incubated for a further 20 minutes at 37°C.
-
The reaction is stopped by the addition of sodium carbonate solution.
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.[5][6][7]
-
The percentage of inhibition is calculated, and the IC50 value is determined.[5][6][7]
| Compound ID | α-Glucosidase Inhibition IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 5e | 48.65 ± 0.01 | 42.6 | Competitive | [1][8] |
| Acarbose (Standard) | 750.90 ± 0.14 | - | - | [1][8] |
p38α MAPK Signaling Inhibition
Novel C2-functionalized chromen-4-one scaffolds have been discovered as inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in inflammatory responses.
Signaling Pathway Diagram:
References
- 1. One-pot multi-component synthesis of novel chromeno[4,3-b]pyrrol-3-yl derivatives as alpha-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot multi-component synthesis of novel chromeno[4,3-b]pyrrol-3-yl derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Chromenylium Fluorophores: Absorption and Emission Spectra Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of chromenylium-based fluorophores, with a focus on their absorption and emission spectra. Designed for researchers, scientists, and professionals in drug development, this document offers a centralized resource for understanding and utilizing these powerful tools in biological imaging and sensing applications.
Introduction to this compound Fluorophores
This compound dyes are a class of organic fluorophores characterized by a core structure containing a positively charged oxygen heterocycle. These dyes have gained significant attention in recent years, particularly for their applications in near-infrared (NIR) and shortwave infrared (SWIR) imaging. Their key advantages include high molar extinction coefficients, tunable absorption and emission profiles, and, in some derivatives, high quantum yields.[1][2] These properties make them ideal candidates for deep-tissue in vivo imaging, where reduced light scattering and lower tissue autofluorescence in the SWIR region (1000–2000 nm) offer superior resolution and sensitivity.[1][3]
The structural versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with tailored photophysical properties. By modifying the polymethine chain length and the terminal heterocyclic groups, the absorption and emission maxima can be finely tuned across the NIR and SWIR regions.[1][4] This tunability is crucial for applications such as multiplexed imaging, where multiple biological targets can be visualized simultaneously using spectrally distinct fluorophores.[1][2]
Photophysical Properties of this compound Fluorophores
The performance of a fluorophore is dictated by its fundamental photophysical parameters. This section summarizes key quantitative data for a selection of this compound dyes, providing a basis for comparison and selection for specific applications.
Quantitative Data Summary
The following tables present the absorption maxima (λabs), emission maxima (λem), molar extinction coefficients (ε), and fluorescence quantum yields (ΦF) for various this compound fluorophores in different solvent environments.
Table 1: Photophysical Properties of Heptamethine this compound Dyes in Dichloromethane (DCM)
| Dye | λabs (nm) | λem (nm) | ε (M-1cm-1) | ΦF (%) | Brightness (ε × ΦF) |
| 5 | 976 | 1020 | 250,000 | 1.7 | 4300 |
| 7 | 976 | 1020 | 250,000 | 1.7 | 4300 |
| 9 | 895 | 935 | 250,000 | 1.6 | 4000 |
| 10 | 895 | 935 | 250,000 | 1.6 | 4000 |
Data sourced from J. Am. Chem. Soc. 2021, 143, 19, 7493–7503.[1][2]
Table 2: Photophysical Properties of Pentamethine this compound Dyes in Dichloromethane (DCM)
| Dye | λabs (nm) | λem (nm) | ε (M-1cm-1) | ΦF (%) | Brightness (ε × ΦF) |
| 6 | 815 | 850 | 380,000 | 28 | 106,000 |
| 8 | 815 | 850 | 340,000 | 18 | 61,200 |
Data sourced from J. Am. Chem. Soc. 2021, 143, 19, 7493–7503.[1][2]
Table 3: Photophysical Properties of Water-Soluble this compound Dyes
| Dye | Solvent | λabs (nm) | λem (nm) | ε (M-1cm-1) | ΦF (%) |
| PropChrom7 | MeOH | 930 | 970 | 200,000 | 1.1 |
| SulfoChrom7 | MeOH | 940 | 986 | 210,000 | 1.0 |
| AmmonChrom7 | MeOH | 940 | 986 | 200,000 | 1.0 |
| ZwitChrom7 | MeOH | 940 | 986 | 200,000 | 1.0 |
| SulfoChrom7 | FBS | 980 | 1020 | 150,000 | 0.51 |
| AmmonChrom7 | FBS | 980 | 1020 | 140,000 | 0.54 |
| ZwitChrom7 | FBS | 980 | 1020 | 140,000 | 0.32 |
Data sourced from ChemRxiv. Cambridge: Cambridge University Press (2023).[3]
Experimental Protocols
Accurate characterization of the spectral properties of this compound fluorophores is essential for their effective application. The following protocols outline the standard methodologies for measuring absorption and emission spectra.
Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a this compound fluorophore.
Materials:
-
Spectrophotometer (e.g., UV-Vis-NIR)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., dichloromethane, methanol, phosphate-buffered saline)
-
This compound dye sample
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound dye in the chosen solvent. The concentration should be accurately known.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare samples of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the desired wavelength range for scanning (e.g., 600-1200 nm for SWIR dyes).
-
Blank the instrument using a cuvette filled with the pure solvent.
-
-
Measurement:
-
Measure the absorbance of each diluted sample at the wavelength of maximum absorbance (λabs).
-
Record the full absorption spectrum for a representative sample.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this graph (slope = ε × path length).
-
Fluorescence Spectroscopy
Objective: To determine the emission spectrum and relative quantum yield (ΦF) of a this compound fluorophore.
Materials:
-
Fluorometer or spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference fluorophore with a known quantum yield in the same spectral region (e.g., IR-26 for SWIR dyes)
-
Solvent of choice
-
This compound dye sample
Procedure:
-
Sample Preparation: Prepare dilute solutions of both the sample and the reference fluorophore in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Fluorometer Setup:
-
Set the excitation wavelength to the λabs of the sample.
-
Set the emission wavelength range to scan across the expected emission profile.
-
Adjust slit widths to optimize signal-to-noise ratio without saturating the detector.
-
-
Measurement:
-
Record the emission spectrum of the solvent blank and subtract it from the sample and reference spectra.
-
Record the emission spectrum of the reference fluorophore.
-
Record the emission spectrum of the this compound dye sample.
-
Measure the absorbance of the sample and reference solutions at the excitation wavelength using a spectrophotometer.
-
-
Data Analysis (Relative Quantum Yield Calculation):
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (nsample2 / nref2) where:
-
Φref is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows related to the analysis and application of this compound fluorophores.
General Workflow for Photophysical Characterization
Caption: Workflow for the photophysical characterization of this compound fluorophores.
Excitation Multiplexing for In Vivo Imaging
Caption: Principle of excitation multiplexing using spectrally distinct this compound probes.
Conclusion
This compound fluorophores represent a versatile and powerful class of dyes for advanced fluorescence imaging. Their bright and tunable emission in the NIR and SWIR regions opens up new possibilities for in vivo studies and other applications where deep tissue penetration and high contrast are required. This guide provides a foundational understanding of their spectral properties and the experimental methods used for their characterization, serving as a valuable resource for researchers and developers in the life sciences. As research in this area continues, the development of new this compound derivatives with even more advanced properties is anticipated, further expanding their utility in biological and medical research.
References
Theoretical and computational studies of Chromenylium properties
An In-depth Technical Guide to the Theoretical and Computational Studies of Chromenylium Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound-based polymethine dyes have emerged as a significant class of fluorescent probes, particularly for applications in the near-infrared (NIR) and shortwave infrared (SWIR) regions.[1][2] Their exceptional brightness, high absorption coefficients, and tunable photophysical properties make them ideal candidates for advanced in vivo imaging and other biomedical applications.[3][4] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to understand and predict the properties of this compound dyes, alongside the experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel this compound-based molecular probes.
Synthesis and Experimental Characterization of this compound Dyes
The rational design of novel this compound dyes is underpinned by robust synthetic procedures and accurate photophysical characterization.
Experimental Protocols
General Synthesis of this compound Polymethine Dyes:
The synthesis of this compound polymethine dyes typically involves the condensation of a 4-methyl this compound heterocycle with an appropriate polymethine chain linker.[1][2] A general procedure is as follows:
-
Heterocycle Preparation: The synthesis begins with the preparation of the desired 4-methyl this compound heterocycle. For instance, this compound heterocycles bearing a tert-butyl or an adamantyl group at the 2-position can be synthesized via routes analogous to those for flavylium variants.[1]
-
Condensation Reaction: The 4-methyl this compound salt is then condensed with a suitable linker, such as a pentamethine or heptamethine linker containing reactive groups (e.g., anilino vinyl).
-
Reaction Conditions: The condensation is typically carried out in a suitable solvent, often in the presence of a base (e.g., sodium acetate) and acetic anhydride, with heating.
-
Purification: The crude dye is purified using column chromatography on silica gel to yield the final product.
-
Characterization: The structure of the synthesized dye is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Photophysical Property Measurement:
Accurate determination of the photophysical properties is crucial for evaluating the performance of the dyes.
-
Absorption Spectroscopy: UV-Vis-NIR absorption spectra are recorded using a spectrophotometer. The molar extinction coefficient (ε) is determined from the Beer-Lambert law by measuring the absorbance of solutions of known concentrations in a cuvette of a specific path length (typically 1 cm).
-
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The sample is excited at its absorption maximum, and the emission is scanned over the expected wavelength range.
-
Fluorescence Quantum Yield (Φ_F) Measurement: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It can be determined by either an absolute or a relative method.[5]
-
Absolute Method: This method uses an integrating sphere to collect all photons emitted by the sample. The quantum yield is calculated by comparing the number of emitted photons to the number of absorbed photons.[5][6]
-
Relative Method: This is a more common approach where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield.[7] The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively. To minimize re-absorption effects, the absorbance of the solutions in the fluorescence cuvette should be kept low (typically < 0.1).[7]
-
Data Presentation: Photophysical Properties of this compound Dyes
The photophysical properties of several this compound polymethine dyes in dichloromethane are summarized in the table below. These dyes demonstrate the impact of structural modifications on their spectral properties.
| Dye Name | Type | λ_abs,max (nm) | λ_em,max (nm) | Molar Extinction Coefficient (ε_max, M⁻¹cm⁻¹) | Quantum Yield (Φ_F, %) | Brightness (ε_max * Φ_F) |
| Chrom7 (5) | Heptamethine | 975 | 1000 | ~250,000 | 1.7 | 4,300 |
| Chrom5 (6) | Pentamethine | 850 | 878 | ~360,000 | 28 | 106,000 |
| JuloChrom5 (10) | Pentamethine | 892 | 920 | N/A | N/A | > ICG signal in blood |
Data sourced from references[1][2]. Note: "N/A" indicates data not available in the cited sources. Brightness is a key metric for imaging applications.
Theoretical and Computational Modeling
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the structure-property relationships of this compound dyes and for predicting their photophysical properties.[8][9]
Computational Methodologies
Density Functional Theory (DFT):
DFT is used to determine the ground-state electronic structure and geometry of the molecules.
-
Geometry Optimization: The first step is to perform a geometry optimization to find the minimum energy structure of the dye molecule in its ground state.
-
Frequency Calculations: Vibrational frequency calculations are then performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.
-
Frontier Molecular Orbitals (FMOs): DFT calculations provide information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) gives a first approximation of the electronic transition energy.
Time-Dependent Density Functional Theory (TD-DFT):
TD-DFT is the workhorse method for calculating the properties of electronically excited states.[9][10]
-
Excitation Energy Calculation: Starting from the optimized ground-state geometry, TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max).
-
Oscillator Strengths: The calculation also yields the oscillator strength for each electronic transition, which is related to the intensity of the absorption band and the molar extinction coefficient.
-
Emission Spectra: To simulate emission spectra, the geometry of the first excited state (S₁) is optimized. A TD-DFT calculation is then performed on the S₁ optimized geometry to calculate the emission energy (fluorescence).
-
Choice of Functional and Basis Set: The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: Hybrid functionals like B3LYP are widely used. For organic dyes, PBE0 and long-range corrected functionals such as CAM-B3LYP often provide more accurate results for excitation energies.[8]
-
Basis Sets: Pople-style basis sets like 6-31G(d) are common for geometry optimizations, while larger basis sets with diffuse and polarization functions, such as 6-311+G(2d,p), are recommended for accurate prediction of electronic properties.[8][9]
-
-
Solvent Effects: Since photophysical properties are typically measured in solution, it is crucial to include the effect of the solvent in the calculations. This is most commonly done using a Polarizable Continuum Model (PCM).
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate typical workflows for the experimental and computational investigation of this compound dyes.
Caption: Experimental workflow for the synthesis and characterization of this compound dyes.
References
- 1. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating design principles for this compound-based polymethine dyes for improved in vivo shortwave infrared imaging [escholarship.org]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Structure-Property Relationships of Chromenylium Polymethine Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-property relationships of chromenylium polymethine dyes, a class of fluorophores demonstrating exceptional potential in biomedical imaging and diagnostics. Their high brightness, tunable photophysical properties, and performance in the near-infrared (NIR) and shortwave infrared (SWIR) regions make them ideal candidates for in vivo imaging applications, surmounting the limitations of light scattering and tissue autofluorescence associated with visible light.
Core Structure and Photophysical Properties
Polymethine dyes are characterized by two heterocyclic nuclei connected by a conjugated polymethine chain.[1] In this compound dyes, the heterocycle is a this compound scaffold, which has been shown to impart superior photophysical properties compared to related structures like flavylium dyes.[2][3] Key properties of these dyes, including their absorption and emission wavelengths, quantum yields, and molar extinction coefficients, are intricately linked to their molecular structure.
The length of the polymethine chain is a fundamental determinant of the dye's spectral properties.[4] Extending the conjugated system by increasing the number of methine units leads to a bathochromic (red) shift in both the maximum absorption (λmax,abs) and emission (λmax,em) wavelengths. This tunability allows for the rational design of dyes that absorb and emit in specific regions of the NIR and SWIR spectrum. For instance, pentamethine this compound dyes typically absorb around 857 nm, while heptamethine and nonamethine analogues absorb at approximately 978 nm and 1102 nm, respectively.[5][6]
Modifications to the this compound heterocycle itself have profound effects on the dye's performance, particularly its quantum yield (ΦF), which is a measure of its emission efficiency.
-
Substitution at the 2-position: This position has been identified as a critical modulator of non-radiative decay pathways.[2][3][7] It was hypothesized that rotational and vibrational modes of a phenyl group at this position could lead to internal conversion, thus quenching fluorescence.[3] By replacing the phenyl group with sterically bulky and conformationally restricted groups such as tert-butyl or 1-adamantyl, these non-radiative processes are suppressed.[2][3] This substitution strategy has led to a significant enhancement in quantum yields, with pentamethine this compound dyes reaching ΦF values of 18–28%.[2][3]
-
Substitution at the 7-position: The electronic properties of substituents at the 7-position of the this compound scaffold can be used to modulate the maximum absorption wavelength (λmax).[8] The introduction of a julolidine moiety, for example, can induce a significant red-shift of approximately 40 nm.[6]
The interplay between these structural modifications allows for the fine-tuning of this compound dyes for specific applications, such as multiplexed in vivo imaging where spectrally distinct fluorophores are required.[2][9][10]
Quantitative Data Summary
The following tables summarize the photophysical properties of various this compound polymethine dyes as reported in the literature. These values are typically measured in organic solvents like dichloromethane (DCM).[2][5][6]
Table 1: Photophysical Properties of Pentamethine this compound Dyes
| Dye Designation | 2-Position Substituent | λmax,abs (nm) | λmax,em (nm) | Molar Extinction Coefficient (εmax, M-1cm-1) | Quantum Yield (ΦF, %) | Brightness (εmax × ΦF) | Reference |
| Chrom5 | tert-butyl | 818 | 838 | 360,000 | 18 | 64,800 | [2][3] |
| AdChrom5 | 1-adamantyl | 818 | 838 | 360,000 | 28 | 100,800 | [2][3] |
| JuloChrom5 | tert-butyl | 892 | 912 | - | - | - | [2][3] |
Table 2: Photophysical Properties of Heptamethine this compound Dyes
| Dye Designation | 2-Position Substituent | λmax,abs (nm) | λmax,em (nm) | Molar Extinction Coefficient (εmax, M-1cm-1) | Quantum Yield (ΦF, %) | Brightness (εmax × ΦF) | Reference |
| Chrom7 | tert-butyl | 975 | 996 | 250,000 | 1.7 | 4,250 | [2][3] |
| AdChrom7 | 1-adamantyl | 976 | 997 | 250,000 | 1.6 | 4,000 | [2][3] |
| JuloChrom7 | tert-butyl | 1015 | 1037 | - | - | - | [2][3] |
Table 3: Photophysical Properties of Nonamethine this compound Dyes
| Dye Designation | 2-Position Substituent | λmax,abs (nm) | λmax,em (nm) | Molar Extinction Coefficient (εmax, M-1cm-1) | Quantum Yield (ΦF, %) | Brightness (εmax × ΦF) | Reference |
| Chrom9 | tert-butyl | 1104 | 1133 | ~100,000 | ~0.5 | ~500 | [5][6] |
| JuloChrom9 | tert-butyl | 1149 | 1178 | - | - | - | [5][6] |
Experimental Protocols
The synthesis of this compound polymethine dyes is typically achieved through a condensation reaction between the corresponding this compound heterocycle and a polymethine chain precursor.[3]
Generic Protocol:
-
Heterocycle Synthesis: The substituted 4-methyl this compound heterocycles are synthesized first. This often involves a multi-step process starting from commercially available precursors.[3]
-
Polymethine Chain Precursor: A suitable polymethine chain precursor, such as a conjugated bis(phenylimine) or a Vilsmeier-Haack salt, is prepared.[3][6] The length of this precursor determines whether a pentamethine, heptamethine, or nonamethine dye is formed.
-
Condensation Reaction: Two equivalents of the this compound heterocycle are reacted with one equivalent of the polymethine precursor in the presence of a base (e.g., sodium acetate) and acetic anhydride.[3][6] The reaction is typically carried out in a suitable solvent like ethanol or acetic acid and may require heating.
-
Purification: The crude dye is purified using column chromatography on silica gel to yield the final product.
Note: For nonamethine dyes, careful air-free techniques are often required during the final condensation step to prevent oxygen-mediated degradation to shorter polymethine derivatives.[6]
Standard spectroscopic techniques are employed to characterize the photophysical properties of the dyes.
-
Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis-NIR spectrophotometer. The molar extinction coefficient (εmax) is determined from the absorbance of a solution of known concentration using the Beer-Lambert law.
-
Fluorescence Spectroscopy: Emission spectra are measured using a fluorometer. For quantum yield (ΦF) determination, a reference dye with a known quantum yield in the same spectral region is often used for relative measurements.[2] Absolute quantum yield measurements can be performed using an integrating sphere.[2][3]
Visualization of Experimental Workflows
The utility of this compound polymethine dyes is prominently demonstrated in multiplexed in vivo imaging experiments. The following diagram illustrates a typical workflow.
Caption: Workflow for four-color in vivo SWIR imaging.
This workflow illustrates the process of preparing a cocktail of spectrally distinct this compound and other polymethine dyes, administering them to an animal model, and performing sequential excitation with corresponding lasers.[2] The emitted SWIR fluorescence is captured by a specialized InGaAs camera, and the resulting data is processed to generate a multiplexed, multi-color image, enabling the simultaneous visualization of different biological targets or processes.[2][7]
Logical Relationships in Structure-Property Tuning
The design of this compound polymethine dyes with desired properties follows a logical progression of structural modifications.
Caption: Logic of tuning dye properties via structure.
This diagram outlines the fundamental relationships between structural modifications and the resulting photophysical properties. By strategically altering the polymethine chain length and the substituents on the this compound core, researchers can rationally design dyes with optimized absorption/emission wavelengths and quantum yields, ultimately leading to enhanced brightness for demanding applications.
Conclusion and Future Directions
This compound polymethine dyes represent a significant advancement in the field of fluorescent probes for in vivo imaging. The clear structure-property relationships that have been elucidated provide a robust framework for the design of next-generation dyes with even further red-shifted emission, higher quantum yields, and improved photostability. Future research will likely focus on the incorporation of targeting moieties for specific cell or tissue labeling, the development of activatable probes that respond to their biological environment, and the exploration of these dyes in clinical applications, particularly in image-guided surgery and disease diagnostics. The continued development of these bright, long-wavelength emitters holds the promise of revolutionizing our ability to visualize complex biological processes in real-time and with unprecedented clarity.
References
- 1. Polymethine dyes - Wikipedia [en.wikipedia.org]
- 2. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Water-Soluble Chromenylium Dyes for Advanced Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of water-soluble chromenylium dyes, a class of fluorophores gaining prominence in biological imaging, particularly in the shortwave infrared (SWIR) window. We will delve into the core synthetic strategies, present detailed experimental protocols, and summarize key quantitative data to facilitate the adoption and further development of these powerful imaging agents.
Introduction to this compound Dyes in Biological Imaging
This compound dyes are a class of organic fluorophores characterized by a core benzopyrylium structure. They are of significant interest for biological imaging due to their exceptional brightness and tunable photophysical properties. By extending the polymethine chain, their absorption and emission can be shifted into the near-infrared (NIR) and shortwave infrared (SWIR) regions (1000-2000 nm). Imaging in the SWIR region offers distinct advantages for in vivo applications, including reduced light scattering, deeper tissue penetration, and lower autofluorescence, leading to higher resolution and contrast.[1][2][3]
A primary challenge in translating these dyes to biological applications is their inherent hydrophobicity, which leads to aggregation in aqueous environments and compromises their fluorescence.[4][5][6] This guide focuses on the synthetic strategies developed to overcome this limitation by introducing water-solubilizing functionalities, thereby enabling their use as potent contrast agents for dynamic in vivo imaging.
Core Synthetic Strategies
The synthesis of water-soluble this compound dyes can be broadly divided into two main approaches: pre-functionalization of the building blocks or, more commonly, late-stage functionalization of a hydrophobic dye core. The latter approach is often preferred as it allows for the modular introduction of various functionalities from a common intermediate.
A general synthetic route involves the condensation of a this compound heterocycle with a polymethine linker.[7][8] To achieve water solubility, charged or hydrophilic groups are incorporated into the dye structure. A particularly effective method is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach solubilizing moieties to a dye scaffold functionalized with alkynes.[4][5]
Synthesis of the this compound Heterocycle
The synthesis of the this compound core often starts from substituted chromones. For instance, a propargylated this compound salt can be prepared from a chromone precursor. The conversion of chromones to this compound dyes can be challenging when reactive groups like terminal alkynes are present. A protective strategy using Me2CuLi has been shown to be effective in these cases.[5]
Synthesis of the Polymethine Linker
The polymethine linker is typically a conjugated bis(phenylimine) that will react with the this compound heterocycle.[7] The length of this linker is a key determinant of the dye's absorption and emission wavelengths. For SWIR imaging, heptamethine and nonamethine linkers are commonly employed.[4][9][10] To mitigate aggregation, bulky groups, such as an ortho-methyl substituted phenyl group, can be incorporated into the linker structure.[5]
Late-Stage Functionalization for Water Solubility
A powerful strategy for creating a panel of water-soluble dyes is the synthesis of a versatile, hydrophobic intermediate that can be functionalized in the final steps.[3][4][5] For example, a tetra-propargylated this compound fluorophore can be synthesized and subsequently reacted with various hydrophilic azides via CuAAC. This modular approach allows for the introduction of different charged groups, such as sulfonates, ammoniums, zwitterions, and phosphonates, to tune the dye's solubility and biodistribution.[4][5][11]
Quantitative Data Summary
The photophysical properties of water-soluble this compound dyes are critical for their performance in biological imaging. The following tables summarize key quantitative data for a selection of these dyes.
Table 1: Photophysical Properties of Water-Soluble this compound Dyes
| Dye Name | Solubilizing Group(s) | λ_abs (nm) in FBS | λ_em (nm) in FBS | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε_max, M⁻¹cm⁻¹) | Brightness (ε_max * Φ_F) | Reference |
| SulfoChrom7 | 4x Sulfonate | ~963 | >1000 | N/A | N/A | N/A | [4][5] |
| AmmonChrom7 | 4x Ammonium | ~963 | >1000 | N/A | N/A | N/A | [4][5] |
| ZwitChrom7 | 4x Zwitterion | ~963 | >1000 | N/A | N/A | N/A | [4][5] |
| PhosphoChrom7 | 4x Phosphonate | ~963 (with aggregation peak at 760) | >1000 | N/A | N/A | N/A | [5] |
| CStar30 | 5x Poly(2-methyl-2-oxazoline) chains | ~974 (in water) | >1000 | 0.13% | 150,000 | 195 | [2][8] |
Note: Quantitative values for quantum yield and molar extinction coefficient in aqueous media are not always reported due to challenges with aggregation and measurement in these environments. Brightness is a product of the molar extinction coefficient and the quantum yield.
Experimental Protocols
The following are generalized experimental protocols based on published methods. Researchers should consult the primary literature for specific details and safety precautions.
General Synthesis of a "Clickable" Hydrophobic this compound Dye (PropChrom7)
This protocol describes the synthesis of a tetra-propargylated this compound heptamethine dye, a versatile intermediate for late-stage functionalization.[5]
-
Synthesis of the Propargylated this compound Heterocycle:
-
Start with a suitable chromone precursor.
-
Protect any sensitive functionalities if necessary.
-
Introduce propargyl groups via Williamson ether synthesis using propargyl bromide.
-
Convert the chromone to the this compound salt. A pre-treatment with Me2CuLi can be used to protect the terminal alkynes during the reaction with a methylating agent (e.g., MeMgBr or MeLi).
-
-
Synthesis of the Polymethine Linker:
-
Synthesize a conjugated bis(phenylimine) linker containing an aggregation-blocking group (e.g., an ortho-methyl substituted phenyl group).
-
-
Condensation Reaction:
-
Condense the propargylated this compound heterocycle with the polymethine linker in the presence of a base (e.g., pyridine) and acetic anhydride to form the hydrophobic dye, PropChrom7.
-
Purify the product using column chromatography.
-
Late-Stage Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of hydrophilic azides onto the PropChrom7 core.[5]
-
Prepare a solution of PropChrom7 in a suitable solvent mixture (e.g., water/methanol) to accommodate both the hydrophobic dye and the hydrophilic azide.
-
Add the desired hydrophilic azide (e.g., an azide-functionalized sulfonate, ammonium, zwitterion, or phosphonate).
-
Add the copper catalyst and ligand (e.g., copper(II) sulfate and a water-soluble ligand like THPTA).
-
Add a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.
-
Stir the reaction at room temperature until completion, monitoring by a suitable analytical technique (e.g., LC-MS).
-
Purify the final water-soluble dye using techniques such as dialysis, size-exclusion chromatography, or preparative HPLC.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis and application of water-soluble this compound dyes.
Caption: Synthetic workflow for water-soluble this compound dyes.
Caption: Structure-property relationships in this compound dyes.
Caption: A typical workflow for in vivo imaging experiments.
Biological Imaging Applications
Water-soluble this compound dyes have shown great promise in a variety of preclinical imaging applications. Their bright emission in the SWIR region allows for high-resolution, real-time visualization of biological processes in living animals.[1][12]
-
Vasculature Imaging: Dyes like SulfoChrom7, which exhibit slow absorption by tissues, are excellent agents for high-contrast imaging of blood vessels.[5][11] This allows for the study of blood flow and vascular integrity in various disease models.
-
Tumor Imaging and Tracking: Cationic derivatives, such as AmmonChrom7, show enhanced retention in cells, making them suitable for tracking the growth and metastasis of xenograft tumors.[4][5][11]
-
Bone Imaging: By incorporating phosphonate functionalities, which have a high affinity for calcium phosphate, these dyes can be targeted to bone tissue. This has enabled the first examples of non-invasive, high-resolution SWIR imaging of bone structures in awake and moving mice.[5]
-
Lymphatic System Imaging: Polymer-shielded this compound dyes, or "CStars," have demonstrated swift renal clearance and stealth behavior, enabling improved visualization of the lymphatic system.[2][8]
The modular nature of their synthesis allows for the development of a wide array of functional probes, paving the way for targeted and responsive imaging agents for specific biological questions. The continued development of water-soluble this compound dyes is poised to significantly advance the capabilities of in vivo optical imaging.
References
- 1. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water-soluble this compound dyes for shortwave infrared imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Resolution Multicolor Shortwave Infrared Dynamic In Vivo Imaging with this compound Nonamethine Dyes | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
- 12. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection [escholarship.org]
A Technical Guide to Chromenylium-Based Fluorophores for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, application, and functionalization of chromenylium-based fluorophores for advanced in vivo imaging. These dyes, particularly those emitting in the short-wave infrared (SWIR) spectrum, offer significant advantages for deep-tissue imaging with high spatial and temporal resolution. This document provides a comprehensive overview of their photophysical properties, detailed experimental protocols for their use, and insights into their application for targeted and activatable in vivo imaging.
Core Concepts: The Rise of this compound Dyes in SWIR Imaging
Optical imaging in the short-wave infrared (SWIR, 1000-2000 nm) window provides distinct advantages over traditional visible and near-infrared (NIR, 700-1000 nm) imaging. This is due to reduced photon scattering, lower tissue autofluorescence, and decreased absorption by biological components, all of which contribute to higher image contrast and deeper tissue penetration.[1][2] this compound-based polymethine dyes have emerged as a powerful class of fluorophores for SWIR imaging due to their high absorption coefficients, narrow absorption spectra, and tunable photophysical properties.[1][3]
Recent advancements in the design of this compound dyes have led to significantly enhanced quantum yields and brightness, enabling unprecedented imaging speeds and multicolor applications in live animals.[1][4][5] These fluorophores are typically composed of two heterocyclic groups connected by a polymethine chain, and their properties can be finely tuned through chemical modifications.[1][6][7]
Data Presentation: Photophysical Properties of this compound-Based Fluorophores
The following tables summarize the key photophysical properties of a selection of this compound-based dyes and related fluorophores discussed in the literature. This data is essential for selecting the appropriate dye and imaging parameters for a specific in vivo application.
| Dye Name/Number | Type | λabs (nm) | λem (nm) | Quantum Yield (Φ) (%) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (ε × Φ) | Reference |
| Chrom7 (5) | Heptamethine this compound | 976 | 1001 | 1.7 | 250,000 | 4,250 | [8] |
| JuloChrom5 (10) | Pentamethine this compound | 892 | 917 | 28 | Not Reported | Not Reported | [8] |
| Flav7 (1) | Heptamethine Flavylium | 1027 | 1052 | 0.5 | Not Reported | Not Reported | [1] |
| ICG | Heptamethine Cyanine | 785 | 810 | 1.3 (in blood) | 200,000 | 2,600 | [1][5] |
Table 1: Photophysical Properties of Selected this compound and Other NIR Fluorophores. This table provides a comparative overview of the spectral properties and brightness of key fluorophores for in vivo imaging.
Experimental Protocols
This section provides detailed methodologies for the synthesis, preparation, and in vivo application of this compound-based fluorophores.
Protocol 1: Synthesis of a this compound Heptamethine Dye (e.g., Chrom7)
This protocol is adapted from the supplementary information of Cosco et al., 2021.[8]
Workflow Diagram:
Caption: General workflow for the synthesis of a this compound heptamethine dye.
Materials:
-
4-methyl-7-(dimethylamino)-2-tert-butylthis compound salt
-
Heptamethine bis(phenylimine) hydrochloride
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Acetic anhydride
-
Pyridine
-
Silica gel for column chromatography
Procedure:
-
Condensation Reaction:
-
Dissolve the this compound heterocycle and the heptamethine bis(phenylimine) hydrochloride in a 2:1 molar ratio in anhydrous DCM.
-
Add acetic anhydride and pyridine to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in DCM).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
-
Characterization:
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: Preparation of Dye-Encapsulated Micelles for In Vivo Administration
For hydrophobic dyes, encapsulation in micelles is a common method for intravenous administration.[8]
Workflow Diagram:
Caption: Workflow for preparing dye-encapsulated micelles for in vivo delivery.
Materials:
-
This compound dye
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (e.g., 10 kDa MWCO) or size-exclusion chromatography column
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the this compound dye in DMSO.
-
Prepare a stock solution of DSPE-PEG2000 in DMSO.
-
-
Micelle Assembly:
-
Mix the dye and DSPE-PEG2000 solutions in the desired ratio.
-
Add the DMSO mixture dropwise to a vigorously stirring aqueous buffer (e.g., PBS) at room temperature.
-
Sonicate the resulting suspension to ensure homogeneity and reduce the size of the micelles.
-
-
Purification:
-
Remove free dye and DMSO by dialysis against PBS for 24-48 hours with frequent buffer changes.
-
Alternatively, purify the micelles using size-exclusion chromatography.
-
-
Characterization and Storage:
-
Characterize the size and dye concentration of the micelles using dynamic light scattering (DLS) and UV-Vis spectroscopy.
-
Store the micelle solution at 4°C, protected from light.
-
Protocol 3: In Vivo SWIR Imaging in a Mouse Model
This protocol provides a general framework for in vivo imaging experiments. Specific parameters will need to be optimized for the particular dye and biological question.[8]
Workflow Diagram:
Caption: General workflow for an in vivo SWIR imaging experiment in a mouse model.
Materials:
-
Mouse model (e.g., healthy mouse for angiography, or a disease model)
-
Anesthesia (e.g., isoflurane)
-
This compound dye formulation (e.g., micelle suspension)
-
SWIR imaging system equipped with appropriate lasers and filters
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Remove fur from the imaging area to minimize light scattering and absorption.
-
Maintain the animal's body temperature using a heating pad.
-
-
Fluorophore Administration:
-
Administer the this compound dye formulation via intravenous injection (e.g., tail vein). The dose will depend on the brightness of the dye and the specific application.
-
-
Image Acquisition:
-
Position the mouse in the SWIR imaging system.
-
Illuminate the animal with the appropriate excitation laser wavelength for the chosen dye.
-
Acquire images using a SWIR camera with a long-pass filter to collect the emitted fluorescence.
-
Acquire images at various time points post-injection to observe the biodistribution and clearance of the probe. For dynamic processes, continuous video-rate imaging can be performed.[1][4]
-
-
Data Analysis:
-
Process the acquired images to correct for background and autofluorescence.
-
Quantify the fluorescence intensity in regions of interest (ROIs) to assess probe accumulation and kinetics.
-
Targeted and Activatable In Vivo Imaging
Beyond anatomical imaging, this compound-based fluorophores can be functionalized to create probes for specific molecular targets and biological processes.
Targeting Specific Cell Receptors: Integrin αvβ3 Imaging
Integrin αvβ3 is a cell surface receptor that is overexpressed in many types of cancer cells and is involved in angiogenesis. Peptides containing the arginine-glycine-aspartic acid (RGD) sequence are known to bind with high affinity to this integrin. By conjugating a this compound dye to a cyclic RGD peptide (cRGD), a targeted probe for imaging integrin-expressing tumors can be created.
Signaling Pathway/Targeting Diagram:
Caption: Schematic of integrin αvβ3 targeting using a this compound-cRGD probe.
Protocol 4: Synthesis of a this compound-cRGD Conjugate
This protocol is a conceptual adaptation based on established bioconjugation methods.
Workflow Diagram:
Caption: Workflow for the synthesis of a this compound-cRGD conjugate.
Procedure:
-
Activate this compound Dye: Synthesize or procure a this compound dye with a carboxylic acid functional group. Activate the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using standard coupling agents (e.g., EDC/NHS).
-
Conjugation: Dissolve the NHS-activated this compound dye and the cRGD peptide (with a free amine, e.g., on a lysine residue) in a suitable buffer (e.g., PBS at pH 8.3). Allow the reaction to proceed at room temperature.
-
Purification: Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
Activatable Probes for Enzyme Activity: Caspase-3 Imaging in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process. Caspase-3 is a key executioner enzyme in the apoptotic cascade. An activatable probe for caspase-3 can be designed by quenching a this compound fluorophore with a quencher molecule, linked by a peptide sequence (DEVD) that is specifically cleaved by caspase-3. Upon cleavage, the quencher is released, and the fluorescence of the this compound dye is "turned on".
Signaling Pathway Diagram:
Caption: Signaling pathway for caspase-3 activation and detection by an activatable probe.
Protocol 5: In Vivo Imaging of Apoptosis with a Caspase-3 Activatable this compound Probe
This is a conceptual protocol based on the principles of activatable probes.
Procedure:
-
Induce Apoptosis: In a tumor-bearing mouse model, administer a chemotherapeutic agent known to induce apoptosis.
-
Probe Administration: At a time point when caspase-3 activity is expected to be high, intravenously inject the this compound-DEVD-quencher probe.
-
In Vivo Imaging: Perform SWIR imaging at various time points post-probe injection. An increase in fluorescence intensity in the tumor region compared to pre-treatment or control animals would indicate caspase-3 activity and apoptosis.
-
Validation: Correlate the in vivo imaging results with ex vivo analysis of tumor tissue, such as TUNEL staining or immunohistochemistry for cleaved caspase-3, to confirm apoptosis.
Conclusion
This compound-based fluorophores represent a significant advancement in the field of in vivo optical imaging. Their superior photophysical properties in the SWIR window enable deep-tissue imaging with high temporal and spatial resolution. Furthermore, their chemical versatility allows for the development of sophisticated targeted and activatable probes for visualizing specific molecular events and signaling pathways in living subjects. The protocols and data presented in this guide provide a foundation for researchers to harness the power of these advanced imaging agents in their own studies, from basic biological research to the development of new diagnostic and therapeutic strategies.
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A caspase-3 activatable photoacoustic probe for in vivo imaging of tumor apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating design principles for this compound-based polymethine dyes for improved in vivo shortwave infrared imaging [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. In vivo imaging of early stage apoptosis by measuring real-time caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Step-by-Step Guide for SWIR Imaging with Chromenylium Probes in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optical imaging in the shortwave infrared (SWIR) region of the electromagnetic spectrum (1000-2000 nm) offers significant advantages for non-invasive in vivo imaging in small animals.[1] Compared to traditional visible and near-infrared (NIR) imaging, SWIR light experiences lower tissue autofluorescence, reduced photon scattering, and decreased absorption by biological components, which collectively contribute to higher-resolution images with deeper tissue penetration.[2][3]
Chromenylium polymethine dyes are a class of organic fluorophores that are exceptionally well-suited for SWIR imaging.[4] They possess characteristically high absorption coefficients and have been engineered to have enhanced quantum yields, resulting in bright emissive probes.[1][5] A key advantage of these probes is their narrow absorption spectra, which can be tuned through chemical modification. This feature makes them ideal for excitation multiplexing, a strategy where multiple probes with distinct absorption peaks are excited by different, well-spaced laser lines, while their overlapping emission is captured in a single, broad SWIR detection window.[2][5] This technique enables high-speed, multicolor imaging in a single animal, allowing for the simultaneous tracking of multiple biological parameters.[1] Furthermore, recent advancements have led to the development of water-soluble this compound derivatives, simplifying their formulation for in vivo use and improving their biocompatibility.[6][7][8]
This guide provides a detailed, step-by-step framework for performing SWIR imaging in mice using this compound probes, covering probe preparation, animal handling, imaging protocols, and data analysis.
Data Presentation
Quantitative data for probe selection and experimental design are summarized in the tables below.
Table 1: Photophysical Properties of Selected this compound & Other SWIR Probes
| Probe Name | Absorption Max (λabs) in nm | Emission Max (λem) in nm | Quantum Yield (ΦF) % | Key Features & Applications |
| Chrom7 | ~975 | ~1150 | High (in micelles) | Heptamethine dye, requires formulation for in vivo use.[4][9] |
| JuloChrom5 | 892 | ~1050 | High | Brighter than ICG in vivo; used for fast, multicolor imaging.[1] |
| SulfoChrom7 | ~975 | ~1150 | >0.5% (in FBS) | Water-soluble, anionic. Excellent for high-contrast vasculature imaging at very low doses.[6][7] |
| AmmonChrom7 | ~975 | ~1150 | ~0.2% (in FBS) | Water-soluble, cationic. Shows strong retention in cells, suitable for tracking tumor growth.[6][7] |
| ZwitChrom7 | ~975 | ~1150 | ~0.32% (in FBS) | Water-soluble, zwitterionic. General in vivo imaging.[6] |
| PhosphoChrom7 | ~975 | ~1150 | N/A | Water-soluble, functionalized for imaging of bone.[6] |
| ICG (Indocyanine Green) | ~785-808 | ~830 (tail >1000) | Low in SWIR | FDA-approved; common benchmark for comparison. Requires high doses for SWIR imaging.[1][7] |
Table 2: Recommended Reagents and Equipment
| Category | Item | Purpose / Specification |
| Probes | Lyophilized this compound Probes | Specific probe depends on the experimental goal (e.g., SulfoChrom7 for vasculature). |
| DSPE-mPEG(2000) | For micelle encapsulation of hydrophobic probes. | |
| Solvents | Sterile Saline or PBS | For reconstituting water-soluble probes. |
| Chloroform | For initial dissolution of hydrophobic probes for micelle formulation. | |
| Animal Model | NU/J nude mice (or similar) | Hairless phenotype simplifies imaging. |
| Chlorophyll-free rodent diet | To reduce gut autofluorescence.[10] | |
| Isoflurane | For inducing and maintaining anesthesia. | |
| Imaging System | SWIR-optimized InGaAs camera | Sensitive in the 950-1700 nm range, preferably thermoelectrically cooled.[2] |
| Excitation Lasers | Matched to the absorption maxima of the selected probes (e.g., 785 nm, 892 nm, 968 nm, 1065 nm).[1] | |
| Long-pass (LP) filters | e.g., 1000 nm, 1100 nm, 1300 nm LP filters to block excitation light.[6] | |
| Imaging Lens | High numerical aperture lens optimized for SWIR. | |
| Consumables | Syringes, needles (30G) | For probe administration. |
| Heating pad | To maintain the animal's body temperature during imaging. |
Table 3: Example In Vivo Imaging Parameters
| Imaging Mode | Probe(s) & Dose | Excitation λ (Laser Power) | Emission Filter | Exposure Time / Frame Rate | Application Example |
| Single-plex Vasculature | SulfoChrom7 (0.05 - 5.0 nmol) | 975 nm (~100 mW/cm²) | 1100 nm LP or 1400 nm LP | 30-33 ms / ~30 fps | High-resolution imaging of blood vessels.[6][7] |
| Two-Color Vasculature | ICG (10 nmol) + SulfoChrom7 (10 nmol) | 785 nm (~50 mW/cm²) & 975 nm (~100 mW/cm²) | 1300 nm LP | 10 ms / 100 fps | Direct comparison of probe performance and biodistribution.[7] |
| Four-Color Multiplex | ICG (200 nmol), JuloChrom5 (50 nmol), Chrom7 (45 nmol), JuloFlav7 (45 nmol) | 785 nm (45 mW/cm²), 892 nm (75 mW/cm²), 968 nm (103 mW/cm²), 1065 nm (156 mW/cm²) | 1100 nm LP | 7.8 ms / 30 fps (total) | Simultaneous visualization of multiple probes with varied biodistributions.[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Probes for In Vivo Administration
A. Water-Soluble Probes (e.g., SulfoChrom7, AmmonChrom7)
-
Allow the lyophilized probe to equilibrate to room temperature.
-
Reconstitute the probe in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to a desired stock concentration (e.g., 100-200 µM).
-
Vortex gently to ensure complete dissolution.
-
Dilute the stock solution with sterile saline to the final concentration required for injection based on the desired dose (e.g., 0.05 to 20 nmol) in a total volume of 50-100 µL.[7]
-
Filter the final solution through a 0.22 µm syringe filter before injection to ensure sterility.
B. Hydrophobic Probes (e.g., Chrom7, JuloChrom5)
This protocol describes probe encapsulation in lipid-PEG micelles, a common formulation method.[9]
-
Dissolve the lyophilized probe in chloroform or another suitable organic solvent to create a stock solution.
-
In a separate vial, dissolve a lipid-PEG conjugate (e.g., DSPE-mPEG(2000)) in the same solvent.
-
Mix the probe and lipid-PEG solutions. The molar ratio of dye to lipid can be optimized but is often in the range of 1:10 to 1:20.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas or using a rotary evaporator to form a thin film.
-
Place the vial under high vacuum for at least 1 hour to remove any residual solvent.
-
Rehydrate the film with sterile saline or PBS by vortexing or sonicating until the solution is clear. This process forms the micelles that encapsulate the dye.
-
Filter the resulting micelle solution through a 0.22 µm syringe filter to sterilize and remove any large aggregates.
Protocol 2: Animal Preparation for SWIR Imaging
-
Diet: For at least one week prior to imaging, house the mice on a chlorophyll-free diet to minimize autofluorescence signals from the gastrointestinal tract.[10]
-
Hair Removal: If using haired mice, gently remove hair from the region of interest (e.g., abdomen, back) using a depilatory cream 24 hours before imaging to prevent light obstruction.
-
Anesthesia:
-
Induce anesthesia in an induction chamber using 2-3% isoflurane mixed with medical air or oxygen (1.5 L/min flow rate).[10]
-
Once the animal is fully anesthetized (confirmed by a lack of pedal reflex), transfer it to the imaging platform.
-
Maintain anesthesia throughout the imaging session using a nose cone delivering 1.5-2% isoflurane.
-
-
Positioning & Monitoring:
-
Place the mouse on a temperature-controlled heating pad to maintain its body temperature at 37°C.
-
Secure the animal in a stable position (e.g., supine for abdominal imaging).
-
Monitor the animal's respiratory rate throughout the procedure to ensure a proper level of anesthesia.
-
Protocol 3: In Vivo SWIR Imaging and Data Acquisition
-
System Setup:
-
Turn on the SWIR camera and allow the InGaAs detector to cool to its optimal operating temperature (e.g., -80°C).[10]
-
Power on the required lasers. Ensure laser power is measured and adjusted to the desired power density at the imaging plane.
-
Select the appropriate long-pass emission filter in the filter wheel. For maximum signal, start with a shorter wavelength cut-off (e.g., 1000 nm or 1100 nm LP). For higher resolution imaging, especially of vasculature, a longer wavelength cut-off (e.g., 1300 nm or 1400 nm LP) can be beneficial.[11]
-
-
Baseline Imaging:
-
Adjust the focus and field of view to clearly visualize the anatomical region of interest.
-
Acquire a pre-injection (baseline) image of the mouse using the same imaging parameters that will be used for post-injection acquisition. This is crucial for background subtraction.
-
-
Probe Administration:
-
Administer the prepared probe solution (typically 50-100 µL) via tail vein injection. Retro-orbital injection is an alternative.[10]
-
-
Image Acquisition:
-
Begin image acquisition immediately upon injection to capture the dynamic biodistribution of the probe. High frame rates (30-300 fps) are possible with bright this compound probes.[1][4]
-
For single-plex imaging, acquire a continuous video or a series of still images over time.
-
For excitation-multiplexed imaging, the system software should rapidly alternate the firing of each laser, synchronized with camera frame acquisition.[12] The emission from all probes is collected through the single long-pass filter.
-
-
Post-Imaging:
-
After the imaging session is complete, turn off the isoflurane and allow the mouse to recover on a heating pad.
-
Monitor the animal until it is fully ambulatory before returning it to its cage.[10]
-
Protocol 4: Image Processing and Data Analysis
-
Initial Correction:
-
Perform dark count subtraction to remove noise inherent to the InGaAs detector.[3]
-
Correct for non-uniform illumination by dividing the fluorescence images by a flat-field image of a uniform phantom.[13]
-
Subtract the pre-injection baseline image from the post-injection images to remove any residual tissue autofluorescence.
-
-
Image Analysis:
-
Use imaging software (e.g., ImageJ/Fiji, or custom Python scripts) to analyze the corrected images.[10]
-
Draw Regions of Interest (ROIs) over specific anatomical structures (e.g., blood vessels, liver, tumor).
-
Quantify the average fluorescence intensity within each ROI for each time point to generate time-course data of probe accumulation and clearance.
-
-
Advanced Techniques:
-
For multiplexed data, a linear unmixing algorithm can be applied if there is significant spectral crosstalk between channels, though this is often minimal with well-chosen probes and lasers.[2]
-
Consider using High Dynamic Range (HDR) imaging algorithms. This involves acquiring a sequence of images at different exposure times and fusing them to create a single image that accurately quantifies signal in both very bright (e.g., liver) and dim regions.[10][14]
-
Visualizations
References
- 1. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending optical chemical tools and technologies to mice by shifting to the shortwave infrared region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Water-soluble this compound dyes for shortwave infrared imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Shortwave infrared fluorescence imaging of peripheral organs in awake and freely moving mice [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Shortwave infrared fluorescence imaging of peripheral organs in awake and freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-angle projection imaging of short-wave infrared (SWIR) fluorescence for small animal optical tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High dynamic range shortwave infrared (SWIR) imaging of mice with an InGaAs camera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromenylium-Based Probes in Multiplexed In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromenylium-based polymethine dyes are a class of fluorescent probes that have emerged as powerful tools for in vivo imaging, particularly in the shortwave infrared (SWIR) window (1000-2000 nm).[1][2][3] This spectral region offers significant advantages for deep-tissue imaging due to reduced photon scattering and lower tissue autofluorescence, leading to higher resolution and contrast.[1][4] These probes are characterized by their high absorption coefficients, narrow absorption spectra, and tunable photophysical properties, making them ideal candidates for multiplexed imaging applications where multiple biological targets can be visualized simultaneously.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound-based probes in multiplexed in vivo imaging, with a focus on practical implementation for researchers in various fields, including drug development.
Advantages of this compound-Based Probes
-
High Brightness and Photostability: this compound dyes exhibit significantly higher quantum yields compared to other classes of near-infrared (NIR) and SWIR fluorophores, resulting in brighter signals and improved sensitivity.[1][2] Their robust chemical structure also imparts excellent photostability, which is crucial for longitudinal imaging studies.
-
Tunable Optical Properties: The absorption and emission wavelengths of this compound probes can be precisely tuned by modifying their chemical structure, specifically the polymethine chain length and heterocyclic core.[4][5] This allows for the development of a panel of spectrally distinct probes suitable for multiplexed imaging.
-
Suitability for SWIR Imaging: Many this compound derivatives exhibit emission profiles that extend into the SWIR range, enabling deep-tissue imaging with exceptional clarity.[1][4][5]
-
Multiplexing Capabilities: The narrow absorption spectra of these probes allow for efficient excitation multiplexing, where multiple probes are excited by distinct laser lines and their overlapping emission is detected in a single channel.[1][2][3] This strategy enables high-speed, multicolor imaging in vivo.[1][2][3]
Quantitative Data of Representative this compound Probes
The following tables summarize the key photophysical properties of various this compound-based probes, providing a basis for probe selection in multiplexed imaging experiments.
Table 1: Photophysical Properties of Pentamethine this compound Dyes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) | Brightness (εmax * ΦF) | Reference |
| Chrom5 | 857 | 880 | 0.28 | 378,000 | 106,000 | [2] |
| JuloChrom5 | 892 | 915 | - | - | - | [1][2] |
Data measured in dichloromethane.
Table 2: Photophysical Properties of Heptamethine this compound Dyes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) | Brightness (εmax * ΦF) | SWIR Brightness | Reference |
| Chrom7 | 978 | 1004 | 0.017 | 253,000 | 4,300 | > Flav7 | [1][2] |
| JuloFlav7 | 1061 | 1085 | 0.0046 | - | - | - | [3] |
Data measured in dichloromethane.
Table 3: Photophysical Properties of Nonamethine this compound Dyes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) | Brightness (εmax * ΦF) | SWIR Brightness | Reference |
| Chrom9 | 1102 | 1135 | 0.005 | ~105,000 | ~525 | ~500 | [4][5] |
| JuloChrom9 | 1092 | 1125 | 0.0031 | - | - | - | [5] |
| Flav9 | 1110 | 1143 | 0.0019 | - | - | - | [5] |
| JuloFlav9 | 1149 | 1188 | 0.0015 | - | - | - | [5] |
Data measured in dichloromethane.
Experimental Protocols
Protocol 1: In Vivo Multiplexed Imaging in Mice using Excitation Multiplexing
This protocol describes a general procedure for performing two-color multiplexed in vivo imaging in a mouse model using two spectrally distinct this compound-based probes.
Materials:
-
This compound probes (e.g., JuloChrom5 and a heptamethine this compound dye)
-
Solubilizing agent (e.g., Kolliphor HS 15)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Mouse model
-
SWIR imaging system equipped with:
-
Multiple excitation lasers (e.g., 892 nm and 980 nm)
-
InGaAs camera
-
Long-pass filter (e.g., 1000 nm or 1150 nm)
-
Procedure:
-
Probe Formulation:
-
Dissolve the this compound probes in a minimal amount of DMSO.
-
Add the solubilizing agent (e.g., Kolliphor HS 15) to the probe solution.
-
Add sterile PBS to the desired final concentration.
-
Vortex and sonicate the solution to ensure complete dissolution and formulation of micelles.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the imaging stage and maintain anesthesia throughout the imaging session.
-
Remove fur from the imaging area using a depilatory cream to minimize light scattering.
-
-
Image Acquisition:
-
Acquire baseline (pre-injection) images using each laser line sequentially.
-
Administer the first this compound probe (e.g., 50 nmol of JuloChrom5) via intravenous (tail vein) injection.
-
Immediately begin acquiring images by alternating the excitation lasers (e.g., 892 nm for JuloChrom5).
-
After a set time point, administer the second this compound probe (e.g., 50 nmol of a heptamethine dye).
-
Continue acquiring images, alternating between the two laser lines (e.g., 892 nm and 980 nm).
-
Use a long-pass filter (e.g., 1000 nm) to collect the emitted SWIR fluorescence.[1]
-
-
Data Analysis:
-
Separate the acquired frames based on the excitation wavelength used.
-
Merge the frames from each channel to create a multiplexed image or video.
-
Analyze the signal intensity in regions of interest (ROIs) over time.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to multiplexed in vivo imaging with this compound-based probes.
Caption: Workflow for multiplexed in vivo imaging.
References
Application Notes and Protocols for Live-Cell Imaging Using Chromenylium Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromenylium-based fluorophores are a class of organic dyes that exhibit exceptional brightness and photostability in the near-infrared (NIR) and shortwave infrared (SWIR) regions.[1][2] These properties make them highly advantageous for live-cell imaging, as longer wavelength light minimizes phototoxicity, reduces cellular autofluorescence, and allows for deeper tissue penetration.[1][3] This document provides detailed application notes and protocols for utilizing this compound fluorophores in various live-cell imaging experiments.
The core structure of these dyes, the this compound heterocycle, can be chemically modified to fine-tune their photophysical properties and to introduce functionalities for specific targeting within living cells.[2][4][5] This versatility allows for a wide range of applications, from dynamic tracking of cellular processes to high-resolution imaging of subcellular structures.
Data Presentation: Photophysical Properties of this compound Fluorophores
The selection of a suitable fluorophore is critical for successful live-cell imaging. The following table summarizes the key photophysical properties of several prominent this compound-based dyes.
| Fluorophore | Max Absorption (λ_max,abs) (nm) | Max Emission (λ_max,em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) (%) | Brightness (ε × Φ_F) | Solvent | Reference(s) |
| Pentamethines | |||||||
| Chrom5 analogue (6) | ~850 | Not Reported | ~106,000 | 18-28 | ~24,380 | Dichloromethane | [1][3] |
| JuloChrom5 (10) | 892 | Not Reported | Not Reported | Not Reported | Not Reported | Dichloromethane | [3] |
| Heptamethines | |||||||
| Chrom7 (5) | 980 | ~1000 | ~4,300 | 1.6-1.7 | ~71 | Dichloromethane | [1][3] |
| AmmonChrom7 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| SulfoChrom7 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| ZwitChrom7 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Nonamethines | |||||||
| Chrom9 | ~1100 | >1400 | ~100,000 | ~0.5 | ~500 | Not Reported | [2][6] |
Experimental Protocols
General Protocol for Live-Cell Staining and Imaging
This protocol provides a general guideline for staining live cells with this compound-based fluorophores. Optimization of probe concentration and incubation time is recommended for each specific cell type and probe.
Materials:
-
This compound fluorophore stock solution (typically in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate NIR/SWIR laser lines and emission filters
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the this compound fluorophore by diluting the stock solution in pre-warmed, serum-free cell culture medium to the final desired concentration. A starting concentration of 1-10 µM is recommended, but should be optimized.[7]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times will vary depending on the specific probe and cell type.
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells two to three times with warm PBS or live-cell imaging medium to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope. Acquire images in the NIR/SWIR channel and a brightfield or DIC channel for morphological reference.
-
Protocol for Staining Specific Cellular Organelles
While many this compound fluorophores are designed for in vivo imaging, functionalized derivatives can be used for specific organelle staining. The general principle involves using a this compound dye conjugated to a targeting moiety.
Example: Mitochondrial Staining
This protocol is a template and assumes the availability of a mitochondria-targeting this compound fluorophore.
Procedure:
-
Follow the General Protocol for Live-Cell Staining and Imaging steps 1 and 2.
-
Incubate the cells with the mitochondria-targeting this compound probe for 15-45 minutes at 37°C.
-
Proceed with the washing and imaging steps as described in the general protocol. Co-localization with a known mitochondrial marker (e.g., MitoTracker™ Green) can be performed to confirm specificity.
Protocol for In Vivo Cell Tracking
Functionalized this compound dyes, such as AmmonChrom7, have shown strong retention in cells, enabling long-term tracking of xenograft tumor growth.[4][8]
Procedure:
-
Cell Labeling: Incubate the cells (e.g., HEK293) with 50 µM of AmmonChrom7 in culture medium. The optimal concentration and incubation time should be determined empirically.
-
Cell Injection: After labeling, wash the cells to remove excess dye and resuspend them in an appropriate medium for injection into the model organism.
-
In Vivo Imaging: Perform in vivo SWIR fluorescence imaging at desired time points to track the location and growth of the labeled cells.
Visualizations
Caption: A generalized workflow for live-cell imaging experiments.
Caption: Excitation multiplexing strategy using this compound dyes.
Concluding Remarks
This compound-based fluorophores represent a significant advancement in the field of live-cell imaging, offering superior photophysical properties in the NIR and SWIR regions. The protocols outlined in this document provide a starting point for researchers to harness the potential of these powerful tools. As with any fluorescent probe, empirical optimization of staining conditions is crucial for achieving high-quality, reproducible results. The continued development of functionalized this compound dyes is expected to further expand their applications in elucidating complex biological processes in real-time.
References
- 1. benchchem.com [benchchem.com]
- 2. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunocytochemistry Staining Protocol [protocols.io]
- 7. chemrxiv.org [chemrxiv.org]
- 8. High-Resolution Multicolor Shortwave Infrared Dynamic In Vivo Imaging with this compound Nonamethine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Deep-Tissue Imaging with Chromenylium Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in fluorescence imaging have pushed the boundaries of deep-tissue visualization, largely driven by the development of novel fluorophores that operate in the near-infrared (NIR) and shortwave infrared (SWIR) windows. Among these, Chromenylium-based polymethine dyes have emerged as a powerful class of contrast agents, offering exceptional brightness, photostability, and tunable optical properties for high-resolution in vivo imaging.[1] This document provides detailed application notes and experimental protocols for utilizing this compound dyes in deep-tissue imaging, catering to researchers and professionals in drug development and biomedical research.
This compound dyes, building upon the flavylium polymethine scaffold, exhibit reduced nonradiative decay rates and enhanced emissive properties, making them significantly brighter than many of their predecessors.[2] Their absorption and emission profiles, tunable by modifying the polymethine chain length and heterocyclic structure, allow for multiplexed imaging with distinct excitation wavelengths.[1][3] This enables the simultaneous visualization of multiple biological targets and processes in vivo, at video-rate speeds and with remarkable clarity.[1][4] These dyes have been successfully employed for non-invasive imaging in mice, achieving single-color imaging at up to 300 frames per second (fps) and three-color imaging at 100 fps.[1][2]
This guide will cover the photophysical properties of key this compound dyes, protocols for their use in in vivo imaging, including two-photon microscopy, and methods for tissue clearing to facilitate deep-tissue visualization.
Data Presentation: Photophysical Properties of this compound Dyes
The following tables summarize the key photophysical properties of various this compound and related Flavylium dyes, providing a basis for selecting the appropriate dye for a specific application. Data has been compiled from studies in dichloromethane (DCM) and fetal bovine serum (FBS) to represent performance in both organic and biologically relevant media.
Table 1: Photophysical Properties of Pentamethine Dyes
| Dye Name | λ_abs_ (nm) in DCM | λ_em_ (nm) in DCM | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) in DCM | Quantum Yield (Φ_F_) (%) in DCM | Brightness (ε x Φ_F_) (M⁻¹cm⁻¹) in DCM |
| Flav5 (2) | 862 | 884 | 280,000 | 5 | 14,000 |
| Chrom5 (6) | 818 | 838 | 360,000 | 28 | 100,800 |
| JuloChrom5 (10) | 892 | 912 | 290,000 | 18 | 52,200 |
Table 2: Photophysical Properties of Heptamethine Dyes
| Dye Name | λ_abs_ (nm) in DCM | λ_em_ (nm) in DCM | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) in DCM | Quantum Yield (Φ_F_) (%) in DCM | Brightness (ε x Φ_F_) (M⁻¹cm⁻¹) in DCM |
| Flav7 (1) | 1027 | 1050 | 250,000 | 0.5 | 1,250 |
| Chrom7 (5) | 975 | 995 | 250,000 | 1.7 | 4,250 |
| JuloFlav7 (3) | 1061 | 1083 | 250,000 | 0.5 | 1,250 |
Table 3: Photophysical Properties of Nonamethine Dyes for Deeper SWIR Imaging [5][6][7][8][9]
| Dye Name | λ_abs_ (nm) in DCM | λ_em_ (nm) in DCM | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) in DCM | Quantum Yield (Φ_F_) (%) in DCM | Brightness (ε x Φ_F_) (M⁻¹cm⁻¹) in DCM |
| Chrom9 (1) | 1051 | 1073 | 105,000 | 0.5 | 525 |
| JuloFlav9 (4) | 1149 | 1172 | 159,000 | 0.3 | 477 |
Table 4: Photostability of Selected Dyes [2]
| Dye | Class | Relative Photostability (vs. Flavylium counterpart) |
| Chrom5 (6) | Pentamethine | ~1.7-fold higher |
| Chrom7 (5) | Heptamethine | ~2.7-fold lower |
Experimental Protocols
Protocol 1: In Vivo SWIR Imaging in Mice
This protocol outlines the general procedure for single- and multi-color in vivo imaging in mice using this compound dyes.
Materials:
-
This compound dye of choice (e.g., Chrom7, JuloChrom5)
-
Encapsulating agent (e.g., lipid micelles for hydrophobic dyes)[4]
-
Sterile phosphate-buffered saline (PBS) or water[10]
-
Anesthetic (e.g., isoflurane)[11]
-
Animal model (e.g., SPF BALB/c nude mice, 6-8 weeks old)[12]
-
SWIR imaging system with appropriate lasers and filters[1]
-
Syringes and needles for intravenous injection[13]
Procedure:
-
Dye Preparation:
-
For hydrophobic dyes, encapsulate in lipid micelles according to established protocols to ensure biocompatibility and solubility.[4]
-
For water-soluble derivatives like SulfoChrom7, dissolve directly in sterile water or PBS.[10]
-
Prepare the final dye solution for injection at the desired concentration (e.g., 20-50 nmol in 100-200 µL for intravenous injection).[14]
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-5% for induction, 1.0-2.5% for maintenance).[11]
-
If necessary, shave the imaging area and use a hair removal cream to minimize signal obstruction.[11]
-
Place the anesthetized mouse on a warmed stage within the imaging chamber to maintain body temperature.[11]
-
-
Dye Administration:
-
Perform a retro-orbital or tail-vein intravenous injection of the prepared dye solution.[13]
-
-
SWIR Imaging:
-
Excitation: Use lasers with wavelengths matched to the absorption maxima of the selected dyes (e.g., 785 nm for ICG, 892 nm for JuloChrom5, 968 nm for Chrom7, and 1065 nm for JuloFlav7).[1][15]
-
Emission Collection: Use a long-pass (LP) filter to collect the SWIR fluorescence signal (e.g., 1100 nm LP, 1300 nm LP, or 1500 nm LP for higher resolution).[4]
-
Image Acquisition: Acquire images using an InGaAs camera at the desired frame rate (e.g., 30-300 fps).[1]
-
Multiplexed Imaging: For multi-color imaging, sequentially trigger the excitation lasers and collect the corresponding emission signals.[4][15]
-
Caption: In vivo SWIR imaging workflow.
Protocol 2: Two-Photon Microscopy for Deep-Tissue Imaging
This protocol provides a general framework for utilizing this compound dyes with two-photon microscopy for enhanced deep-tissue resolution.
Materials:
-
This compound dye of choice
-
Two-photon microscope with a tunable femtosecond laser (e.g., Ti:Sapphire)[16]
-
High numerical aperture (NA) objective lens
-
Appropriate emission filters
Procedure:
-
Dye Administration:
-
Administer the dye to the animal model as described in Protocol 1.
-
-
Microscope Setup:
-
Tune the two-photon laser to approximately twice the wavelength of the dye's one-photon absorption maximum.[5]
-
Optimize laser power to achieve sufficient signal without causing phototoxicity.
-
Select an emission filter that effectively isolates the fluorescence signal from the scattered excitation light.
-
-
Image Acquisition:
-
Position the animal under the microscope objective.
-
Locate the region of interest using a lower magnification.
-
Acquire z-stacks to obtain three-dimensional reconstructions of the tissue.
-
Adjust imaging parameters such as dwell time and scan speed to optimize signal-to-noise ratio and acquisition time.
-
Caption: Two-photon excitation principle.
Protocol 3: CLARITY Tissue Clearing for Post-Imaging Analysis
This protocol describes the CLARITY method for rendering tissue optically transparent, allowing for high-resolution imaging of intact samples previously imaged in vivo or for ex vivo analysis.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Hydrogel monomer solution (acrylamide, bis-acrylamide, VA-044 initiator in PBS)
-
Electrophoretic tissue clearing (ETC) chamber[5]
-
SDS clearing solution
-
Refractive index matching solution (e.g., 80% glycerol)[16]
Procedure:
-
Tissue Fixation:
-
Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.
-
Excise the tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
-
Hydrogel Infusion:
-
Incubate the fixed tissue in the hydrogel monomer solution at 4°C for 2-3 days to allow for complete diffusion.[16]
-
-
Hydrogel Polymerization:
-
Tissue Clearing:
-
Place the hydrogel-embedded tissue in the ETC chamber.
-
Run the electrophoresis with SDS clearing solution to remove lipids. This process can take several days depending on the tissue size.
-
-
Refractive Index Matching and Imaging:
-
Wash the cleared tissue extensively with PBST (PBS with Triton X-100).
-
Incubate the tissue in a refractive index matching solution for 2 days.[16]
-
Image the cleared tissue using a confocal, light-sheet, or two-photon microscope.
-
Caption: CLARITY tissue clearing workflow.
Conclusion
This compound dyes represent a significant advancement in the field of deep-tissue imaging, offering researchers a versatile and powerful toolset for in vivo studies. Their superior brightness, tunable photophysical properties, and suitability for multiplexed imaging open up new avenues for investigating complex biological systems in real-time and with unprecedented detail. By following the protocols outlined in this document, researchers can effectively leverage the capabilities of this compound dyes to advance their scientific and drug development endeavors.
References
- 1. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Shortwave infrared fluorescence imaging of peripheral organs in awake and freely moving mice [frontiersin.org]
- 5. unmc.edu [unmc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Resolution Multicolor Shortwave Infrared Dynamic In Vivo Imaging with this compound Nonamethine Dyes. [escholarship.org]
- 8. Collection - High-Resolution Multicolor Shortwave Infrared Dynamic In Vivo Imaging with this compound Nonamethine Dyes - Journal of the American Chemical Society - Figshare [figshare.com]
- 9. High-Resolution Multicolor Shortwave Infrared Dynamic In Vivo Imaging with this compound Nonamethine Dyes | CoLab [colab.ws]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. research.charlotte.edu [research.charlotte.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. CLARITY Tissue Clearing Overview [visikol.com]
- 16. labchem.fujifilm-wako.com.cn [labchem.fujifilm-wako.com.cn]
Application Notes and Protocols for Non-invasive Vascular Imaging Using Chromenylium Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromenylium derivatives are a class of near-infrared (NIR) and shortwave infrared (SWIR) fluorescent dyes that have emerged as powerful tools for non-invasive in vivo vascular imaging.[1][2] These organic small-molecule probes offer several advantages over traditional imaging agents, including high brightness, narrow absorption spectra, and high absorption coefficients, which enable deep tissue penetration and high-resolution imaging with minimal background autofluorescence.[2][3][4] Their utility in the SWIR region (1000-2000 nm) is particularly noteworthy, as light in this window experiences reduced scattering and absorption by biological tissues, allowing for clearer visualization of vascular structures.[2][3][5] This document provides detailed application notes and experimental protocols for utilizing this compound derivatives in non-invasive vascular imaging studies.
Key Applications
-
High-speed angiography: The high brightness of this compound dyes allows for rapid imaging, enabling real-time visualization of blood flow and vascular dynamics.[2][3] Single-color imaging at up to 300 frames per second (fps) and three-color imaging at 100 fps have been demonstrated.[2][3]
-
Multiplexed imaging: The narrow absorption spectra of different this compound derivatives can be matched with distinct excitation lasers, allowing for simultaneous imaging of multiple vascular parameters or targeted probes.[2][6][7] Four-color in vivo imaging has been achieved using this approach.[3]
-
Deep tissue imaging: The emission of this compound dyes in the SWIR window allows for imaging deeper into tissues compared to conventional visible and NIR fluorophores.[8]
-
Tumor vascularization studies: These dyes can be used to visualize the abnormal and often leaky vasculature associated with tumors, providing insights into tumor growth and response to therapy.[9][10]
-
Preclinical drug development: The ability to non-invasively monitor vascular changes in small animal models is invaluable for assessing the efficacy and mechanism of action of novel therapeutics targeting the vasculature.
Data Presentation: Photophysical Properties of this compound Derivatives
The following table summarizes the key photophysical properties of representative this compound-based dyes, highlighting their suitability for in vivo imaging.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Reference |
| Chrom7 | ~850-900 | >1000 | ~250,000 | ~3x higher than Flav7 | [3][7] |
| JuloChrom5 | 892 | >1000 | Not specified | Not specified | [11] |
| SulfoChrom7 | 975 | >1100 | Not specified | Not specified | [5][12] |
| Chrom9 | ~1060 | >1400 | ~100,000 | Up to 0.5 | [7] |
| JuloFlav9 | ~1150 | >1500 | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: In Vivo Vascular Imaging in a Mouse Model
This protocol describes the general procedure for non-invasive imaging of the vasculature in a mouse model using a water-soluble this compound derivative like SulfoChrom7.
Materials:
-
This compound derivative (e.g., SulfoChrom7)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Animal model (e.g., BALB/c mouse)
-
SWIR imaging system equipped with:
-
Appropriate excitation laser (e.g., 975 nm for SulfoChrom7)
-
Long-pass filter (e.g., 1100 nm or 1300 nm)
-
InGaAs camera
-
Procedure:
-
Dye Preparation: Dissolve the this compound derivative in sterile saline or PBS to the desired concentration. For SulfoChrom7, concentrations resulting in a total injected amount of 0.05 to 20 nmol have been reported to be effective.[5][9][12]
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Place the anesthetized mouse on the imaging stage. Maintain body temperature using a heating pad.
-
If necessary, remove fur from the imaging area using a depilatory cream to reduce light scattering.
-
-
Image Acquisition Setup:
-
Position the mouse under the SWIR imaging system.
-
Set the excitation laser to the appropriate wavelength and power. For example, an illumination of 100 mW/cm² at 975 nm can be used.[12]
-
Select the appropriate long-pass filter to collect the emitted fluorescence while blocking the excitation light.
-
Adjust the camera settings (e.g., exposure time, frame rate) to optimize signal-to-noise ratio. Exposure times of 0.5-2 ms can be used for high-speed imaging.[12]
-
-
Dye Administration and Imaging:
-
Acquire baseline images before dye injection.
-
Administer the prepared this compound dye solution via intravenous (tail vein) injection.
-
Immediately begin acquiring images to capture the dynamic vascular filling phase.
-
Continue imaging for the desired duration to observe dye distribution and clearance. Video-rate imaging at 30-100 fps is achievable.[2][5]
-
-
Data Analysis:
-
Process the acquired images to enhance contrast and visualize vascular structures.
-
Quantitative analysis can be performed to measure vessel diameter, blood flow velocity, and vascular density using appropriate software.[13]
-
Protocol 2: Multiplexed Vascular Imaging
This protocol outlines the procedure for simultaneous two-color vascular imaging using two different this compound derivatives with distinct excitation spectra.
Materials:
-
Two this compound derivatives with well-separated absorption maxima (e.g., a dye excitable at ~890 nm and another at ~970 nm).
-
Indocyanine Green (ICG) can also be used as a benchmark dye with excitation around 785 nm.[3]
-
All materials listed in Protocol 1.
-
SWIR imaging system with multiple excitation lasers and a fast-switching mechanism.
Procedure:
-
Dye Preparation: Prepare separate sterile solutions of each this compound derivative as described in Protocol 1. A co-injection of both dyes can be prepared if they are compatible.
-
Animal and Imaging Setup: Follow the animal preparation and initial imaging setup steps as in Protocol 1. The imaging system must be configured for excitation multiplexing, where the different lasers are rapidly alternated.
-
Dye Administration and Imaging:
-
Administer the dye solutions intravenously. If injecting separately, allow sufficient time for the first dye to distribute before injecting the second, or co-inject a mixture.
-
Begin synchronized image acquisition with the alternating laser excitation. The camera captures images corresponding to each excitation wavelength in rapid succession.
-
For example, three-color imaging has been demonstrated at 100 fps, and four-color imaging is also possible.[2]
-
-
Data Analysis:
-
De-interlace the acquired image sequence to separate the images corresponding to each excitation channel.
-
Assign a different color to each channel to create a composite multicolor image of the vasculature.
-
This allows for the simultaneous visualization of different vascular features or the comparison of the biodistribution of two different probes in the same animal.[11]
-
Visualizations
Caption: Workflow for in vivo vascular imaging.
Caption: Excitation multiplexing concept.
References
- 1. Near-infrared fluorescent probes for imaging vascular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Multicolor Shortwave Infrared Dynamic In Vivo Imaging with this compound Nonamethine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near-Infrared IIb Fluorescence Imaging of Vascular Regeneration with Dynamic Tissue Perfusion Measurement and High Spatial Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-soluble this compound dyes for shortwave infrared imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Bright NIR-II Fluorescence Probe for Vascular and Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Chromenylium Star Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of chromenylium star polymers (CStars) for enhanced in vivo imaging performance. The unique architecture of these polymers, featuring a bright this compound fluorophore core shielded by hydrophilic poly(2-methyl-2-oxazoline) (POx) arms, overcomes the limitations of traditional shortwave infrared (SWIR) dyes, such as poor water solubility and nonspecific protein binding.[1][2][3][4][5][6] This results in improved biodistribution, rapid renal clearance, and exceptional brightness, making CStars a powerful tool for high-resolution in vivo imaging of vasculature and lymphatic systems.[1][2][6]
Enhanced In Vivo Performance of CStars
The star polymer design endows CStars with "stealth" properties in biological environments, minimizing interactions with biomolecules and preventing aggregation.[1][2][6] This leads to a distinct in vivo biodistribution compared to conventional dyes like indocyanine green (ICG), which heavily associate with plasma proteins.[1][5][6] Consequently, CStars exhibit swift renal clearance and provide a non-invasive method for visualizing the lymphatic system with high clarity.[1][2][6] The number of POx arms has been optimized to maximize both aqueous solubility and SWIR brightness, with the five-armed CStar30 demonstrating superior performance.[1][2][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for different CStar variants, highlighting the superior properties of the five-arm CStar30.
| Polymer | Number of POx Arms | Avg. Degree of Polymerization (per arm) | Dispersity (Đ) |
| POx | 1 (linear) | 30 | 1.06 |
| CStar (7) | 3 | 30 | ≤ 1.02 |
| CStar (6) | 4 | 30 | ≤ 1.02 |
| CStar30 (5) | 5 | 30 | ≤ 1.02 |
Table 1: Molecular characteristics of the linear POx polymer and the resulting three, four, and five-armed this compound star polymers (CStars). Data sourced from Mobley et al.[5]
| Compound | Relative SWIR Brightness in Water |
| Three-arm CStar (7) | Lower |
| Four-arm CStar (6) | Intermediate |
| Five-arm CStar30 (5) | Highest |
Table 2: Comparison of the relative shortwave infrared (SWIR) brightness of CStars with a varying number of polymer arms in an aqueous environment. The five-arm variant, CStar30, exhibits the highest emission intensity.[1]
Experimental Protocols
Detailed methodologies for the synthesis of CStars and their application in in vivo imaging are provided below.
Protocol 1: Synthesis of Azide-Terminated Poly(2-methyl-2-oxazoline) (POx-N₃)
This protocol describes the living cationic ring-opening polymerization of 2-methyl-2-oxazoline (MeOx) to produce the hydrophilic polymer arms with a terminal azide group for subsequent click chemistry.[5]
Materials:
-
2-methyl-2-oxazoline (MeOx), distilled
-
Methyl triflate (MeOTf), initiator
-
Acetonitrile, anhydrous
-
Sodium azide (NaN₃)
-
Methanol
-
Dialysis tubing (MWCO 1 kDa)
-
Argon gas supply
Procedure:
-
Under an argon atmosphere, dissolve the desired amount of MeOx monomer in anhydrous acetonitrile.
-
Add methyl triflate as the initiator to begin the polymerization.
-
Allow the reaction to proceed at a controlled temperature (e.g., 80°C) for a predetermined time to achieve the target degree of polymerization of 30.
-
Terminate the polymerization by adding a solution of sodium azide in methanol.
-
Stir the reaction mixture at room temperature overnight to ensure complete termination and azidation.
-
Purify the resulting POx-N₃ polymer by dialysis against deionized water for 48 hours, followed by lyophilization to obtain a white, fluffy solid.
-
Characterize the polymer by gel permeation chromatography (GPC) to determine the molecular weight and dispersity.
Protocol 2: Synthesis of Alkyne-Functionalized this compound Dye Core
This protocol outlines the synthesis of the heptamethine this compound dye core functionalized with terminal alkynes for conjugation to the POx-N₃ arms. This involves the condensation of a heterocyclic precursor with a linker containing multiple alkyne groups.[1][5]
Materials:
-
Appropriate this compound heterocycle precursor
-
Linker with three, four, or five terminal alkyne groups
-
Acetic anhydride
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
Dissolve the this compound heterocycle and the alkyne-functionalized linker in the chosen solvent.
-
Add the base and acetic anhydride to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the condensation is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to isolate the desired multi-alkyne this compound dye.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 3: Synthesis of this compound Star Polymers (CStars) via CuAAC Click Chemistry
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide-terminated POx arms to the alkyne-functionalized this compound core.[1][5]
Materials:
-
Alkyne-functionalized this compound dye (from Protocol 2)
-
Azide-terminated POx (POx-N₃) (from Protocol 1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized water
-
Dialysis tubing (MWCO appropriate for the CStar product)
Procedure:
-
Dissolve the alkyne-functionalized this compound dye and POx-N₃ in deionized water.
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄·5H₂O and THPTA in deionized water.
-
Add the copper catalyst solution to the polymer and dye mixture.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Purify the resulting CStar polymer by extensive dialysis against deionized water to remove the copper catalyst and unreacted starting materials.
-
Lyophilize the purified solution to obtain the CStar as a solid.
-
Characterize the final product by GPC to confirm the increase in molecular weight and low dispersity.
Protocol 4: In Vivo SWIR Imaging of the Lymphatic System in Mice
This protocol describes the use of CStar30 for non-invasive imaging of the lymphatic system in a mouse model.
Materials:
-
CStar30, dissolved in sterile water (e.g., 30 nmol in 50 µL)
-
Anesthetized mice
-
SWIR imaging system with an InGaAs camera and appropriate laser excitation (e.g., 974 nm) and long-pass filter (e.g., 1100 nm).
-
Syringes with fine-gauge needles (e.g., 30G)
Procedure:
-
Anesthetize the mouse using a standard, approved protocol (e.g., isoflurane inhalation).
-
For lymphatic imaging, perform an intradermal (i.d.) injection of the CStar30 solution into the hind footpad of the mouse (e.g., 50 µL total, 25 µL per footpad).[1][5]
-
Immediately place the mouse on the imaging stage of the SWIR imaging system.
-
Acquire images at various time points post-injection (e.g., 5, 10, 20, 60 minutes) to visualize the uptake and transport of CStar30 through the lymphatic vessels and to the lymph nodes.[1][5]
-
For vascular imaging, a similar procedure can be followed with an intravenous (i.v.) tail vein injection.[1][5]
-
Analyze the acquired images to assess biodistribution, clearance, and lymphatic vessel morphology.
Visualizations
The following diagrams illustrate the synthesis workflow, the mechanism of enhanced in vivo performance, and the experimental workflow for in vivo imaging.
References
- 1. Collection - this compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - ACS Central Science - Figshare [acs.figshare.com]
- 2. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-invasive Optical Imaging of the Lymphatic Vasculature of a Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Tracking of Biological Processes with Chromenylium Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chromenylium-based fluorescent probes for real-time tracking of biological processes. This document includes detailed protocols for both in vivo and in situ imaging applications, quantitative data on probe performance, and visualizations of experimental workflows and signaling pathways.
Introduction to this compound Probes
This compound-based polymethine dyes are a class of near-infrared (NIR) and shortwave infrared (SWIR) fluorescent probes characterized by their high absorption coefficients, narrow absorption spectra, and exceptional brightness.[1][2][3][4][5] These properties make them ideal candidates for non-invasive, high-resolution, and high-contrast imaging in deep tissue.[5] Recent advancements in the chemical design of this compound probes have led to enhanced quantum yields and reduced non-radiative decay rates, enabling faster and multicolor imaging of biological processes in vivo.[1][2][4] Furthermore, modifications to the this compound scaffold have improved water solubility and biocompatibility, expanding their utility in complex biological environments.[6][7][8]
Key Applications
This compound probes are versatile tools for a range of biological imaging applications, including:
-
In Vivo Vascular Imaging: Real-time visualization of blood flow and vascular structure with high temporal and spatial resolution.
-
Multiplexed Imaging: Simultaneous tracking of multiple biological targets or processes using spectrally distinct this compound probes.[1][2][4]
-
Tumor and Lymphatic System Imaging: Non-invasive visualization and monitoring of tumor growth, metastasis, and lymphatic drainage.[6][7]
-
Cellular Imaging (Emerging Applications): While primarily used for in vivo imaging, the photophysical properties of this compound probes suggest their potential for intracellular applications, such as sensing viscosity, polarity, and enzymatic activity.
Quantitative Data Presentation
The photophysical properties of various this compound and related polymethine dyes are summarized in the tables below for easy comparison.
Table 1: Photophysical Properties of Heptamethine and Pentamethine Dyes
| Dye Name | Type | Absorption Max (λabs, nm) in DCM | Emission Max (λem, nm) in DCM | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) in DCM | Quantum Yield (ΦF, %) in DCM | Brightness (ε × ΦF, M⁻¹cm⁻¹) in DCM |
| Chrom7 (5) | Heptamethine | 974 | 1002 | ~250,000 | 1.6 - 1.7 | 4,300 |
| JuloChrom5 (10) | Pentamethine | 892 | 915 | Not specified | Not specified | Brighter than ICG in vivo |
| Dye 6 | Pentamethine | Not specified | Not specified | ~360,000 | 18 - 28 | 106,000 |
| ICG | Heptamethine | 785 | 810 | Not specified | Not specified | Benchmark |
Data sourced from multiple studies and presented for comparative purposes.[1][3]
Table 2: Performance of this compound Dyes in Biological Media
| Dye Name | Excitation Wavelength (nm) | Relative SWIR Brightness in FBS | Relative SWIR Brightness in Blood |
| Chrom7 (5) | 968 | High | High |
| JuloChrom5 (10) | 892 | Significantly High | Significantly High |
| ICG | 785 | Brightest at this wavelength | Brightest at this wavelength |
This table summarizes the relative brightness observed in fetal bovine serum (FBS) and whole blood, highlighting the superior performance of this compound dyes at their respective excitation wavelengths.[1]
Experimental Protocols
Protocol 1: Real-Time, Four-Color Multiplexed In Vivo Imaging in Mice
This protocol describes a method for the simultaneous visualization of four different biological targets or compartments in a live mouse using a combination of this compound probes and Indocyanine Green (ICG).[1][4][5]
Materials:
-
This compound probes (e.g., JuloChrom5, Chrom7, JuloFlav7) formulated in a suitable delivery vehicle (e.g., lipid micelles).
-
Indocyanine Green (ICG).
-
Anesthetized mice.
-
SWIR imaging system equipped with multiple excitation lasers (e.g., 785 nm, 892 nm, 968 nm, 1065 nm) and a single-channel SWIR detector (e.g., InGaAs camera).
-
Long-pass filter (e.g., 1000 nm or 1150 nm).[9]
Procedure:
-
Animal Preparation: Anesthetize the mouse according to approved animal protocols.
-
Probe Administration:
-
Inject JuloChrom5 intravenously (i.v.) 27 hours prior to imaging to serve as a structural reference.
-
Inject ICG (e.g., 200 nmol) i.v. and allow 5 hours for clearance through the liver into the intestine.[3]
-
Administer JuloFlav7 (e.g., 45 nmol) into the intraperitoneal (i.p.) space 7 minutes before imaging.[3]
-
Inject Chrom7 (e.g., 45 nmol) i.v. immediately before starting the imaging session to visualize dynamic vascular processes.[3]
-
-
Image Acquisition:
-
Position the mouse in the SWIR imaging system.
-
Set up the excitation multiplexing sequence, rapidly switching between the different laser wavelengths.
-
Use a single SWIR detector with a long-pass filter to collect the emission signal for each excitation channel in tandem.
-
Acquire images at a high frame rate (e.g., 30 frames per second for four-color imaging).[4]
-
-
Data Analysis:
-
Merge the frames from each excitation channel to create a composite four-color image.
-
If necessary, apply linear unmixing algorithms to reduce spectral crosstalk between channels.
-
Expected Results: This protocol allows for the real-time, non-invasive visualization of four distinct biological compartments or probes within the same animal, enabling the study of complex, dynamic processes.
Protocol 2: General Protocol for Live-Cell Imaging with this compound Probes (Adapted)
This protocol provides a general framework for using this compound probes for live-cell imaging. Specific parameters such as probe concentration and incubation time should be optimized for each cell type and specific probe. This protocol is adapted from general live-cell imaging guidelines as specific protocols for intracellular applications of this compound probes are still emerging.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO).
-
Cultured cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Fluorescence microscope equipped with appropriate NIR laser lines and detectors.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging dish.
-
Probe Loading:
-
Prepare a working solution of the this compound probe in live-cell imaging medium. The final concentration should be optimized, typically in the range of 100 nM to 1 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Excite the this compound probe with the appropriate NIR laser and collect the emission using a suitable detector.
-
Minimize light exposure to reduce phototoxicity.
-
Protocol 3: Imaging Intracellular Viscosity with a this compound-based Molecular Rotor (Hypothetical Adaptation)
This protocol is a hypothetical adaptation for a this compound-based molecular rotor designed to report on intracellular viscosity. The principle is based on the fluorescence enhancement of the probe in viscous environments due to restricted intramolecular rotation.
Materials:
-
Viscosity-sensitive this compound probe.
-
Live cells.
-
Reagents to induce changes in intracellular viscosity (e.g., nystatin or monensin).
-
Fluorescence microscope capable of fluorescence lifetime imaging (FLIM) or ratiometric imaging.
Procedure:
-
Cell Culture and Staining:
-
Culture cells and stain with the viscosity-sensitive this compound probe as described in Protocol 2.
-
-
Induction of Viscosity Change:
-
Treat the stained cells with a reagent known to alter intracellular viscosity. Include a vehicle-treated control group.
-
-
Image Acquisition:
-
Acquire fluorescence intensity and/or fluorescence lifetime images of both control and treated cells.
-
For ratiometric probes, acquire images at two different emission wavelengths.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity, lifetime, or the ratio of emissions between the two groups.
-
Correlate the observed changes with alterations in intracellular viscosity.
-
Visualizations
Signaling Pathway: Enzyme-Activated Probe for Kinase Activity
The following diagram illustrates the general mechanism of an enzyme-activated this compound probe designed to detect kinase activity.
Caption: Mechanism of a kinase-activated this compound probe.
Experimental Workflow: Multiplexed In Vivo Imaging
This diagram outlines the workflow for the four-color multiplexed in vivo imaging experiment described in Protocol 1.
Caption: Workflow for four-color multiplexed SWIR imaging in mice.
Logical Relationship: Factors for Probe Selection in Live-Cell Imaging
This diagram illustrates the key considerations when selecting a fluorescent probe for live-cell imaging experiments.
Caption: Key factors influencing the selection of a live-cell imaging probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activatable fluorescent probes for in situ imaging of enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipid droplet-targeted fluorescent probes for polarity sensing in Ferroptosis cellular models and in vivo zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A polarity-sensitive fluorescent probe for visualizing lipid droplets in ferroptosis, cuproptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Four-Color In Vivo Imaging Using Chromenylium Polymethine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optical imaging in the shortwave infrared (SWIR) region (1000-2000 nm) provides unparalleled opportunities for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, enabling deeper tissue penetration and higher resolution.[1][2] Chromenylium polymethine dyes are a class of fluorescent probes with narrow absorption spectra and high absorption coefficients, making them ideal for multiplexed in vivo imaging.[3][4] This document provides detailed application notes and protocols for performing four-color in vivo imaging using a combination of this compound polymethine dyes and Indocyanine Green (ICG). The protocols outlined here are based on the excitation-multiplexed strategy, where spectrally distinct fluorophores are excited with discrete laser lines, and their emission is captured in a single SWIR detection window.[1]
Dye Selection and Spectral Properties
Four-color in vivo imaging can be achieved using a carefully selected panel of dyes with distinct excitation spectra. The combination of ICG, JuloChrom5, Chrom7, and JuloFlav7 allows for efficient excitation with commercially available lasers.[2][4]
Table 1: Photophysical Properties of Dyes for Four-Color In Vivo Imaging
| Dye | Excitation Wavelength (nm) | Absorption Max (λmax,abs) (nm) | Emission Max (λmax,em) (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| Indocyanine Green (ICG) | 785 | ~780 | ~810 | Low in SWIR | ~200,000 |
| JuloChrom5 | 892 | 890 | 912 | 0.28 | 360,000 |
| Chrom7 | 968 | 975 | 994 & 1093 | 0.017 | 250,000 |
| JuloFlav7 | 1065 | 1061 | 1085 | 0.0046 | 250,000 |
Note: Photophysical properties can vary depending on the solvent and local environment.
Experimental Protocols
Dye Formulation: Preparation of PEG-Phospholipid Micelles
For in vivo applications, this compound and flavylium polymethine dyes are often formulated into PEG-phospholipid micelles to improve their solubility and biocompatibility.
Materials:
-
This compound/Flavylium dye (e.g., JuloChrom5, Chrom7, JuloFlav7)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the dye in DMSO.
-
Prepare a stock solution of DSPE-PEG2000 in PBS.
-
To a stirred aqueous solution of DSPE-PEG2000, add the dye stock solution dropwise.
-
The final concentration of the dye and lipid will depend on the specific application and desired injection volume. A typical ratio is 1:10 dye to lipid by weight.
-
Allow the mixture to stir for at least 1 hour at room temperature to allow for micelle self-assembly.
-
The resulting micelle solution should be filtered through a 0.22 µm syringe filter before in vivo administration.
Animal Handling and Preparation
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
6-8 week old nude mice (or other appropriate strain)
-
Isoflurane anesthesia system
-
Heating pad
-
Hair removal cream or electric clippers
Procedure:
-
Anesthetize the mouse using an isoflurane chamber (2-3% isoflurane in oxygen).
-
Once anesthetized, transfer the mouse to the imaging stage equipped with a nose cone for continuous anesthesia (1.5-2% isoflurane).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
If necessary, remove fur from the imaging area using hair removal cream or electric clippers to minimize light scattering.[5]
-
Position the mouse on the imaging stage for optimal visualization of the region of interest.
Four-Color In Vivo Imaging Protocol
This protocol describes a sequential injection and imaging strategy to visualize different biodistributions of the four dyes.
Materials:
-
Prepared dye solutions (ICG, JuloChrom5 micelles, Chrom7 micelles, JuloFlav7 micelles)
-
Sterile syringes and 30-gauge needles
-
SWIR in vivo imaging system equipped with:
-
Excitation lasers: 785 nm, 892 nm, 968 nm, and 1065 nm
-
InGaAs camera
-
1100 nm long-pass filter
-
Injection and Imaging Timeline:
The following timeline is a representative example; timings and injection routes can be adjusted based on the experimental goals.[4][6]
-
t = -27 hours: Inject 50 nmol of JuloChrom5 micelles intravenously (i.v.) via the tail vein. This allows for the dye to circulate and accumulate in various tissues, providing a structural reference.[4][6]
-
t = -5 hours: Inject 200 nmol of ICG intravenously. This allows for clearance through the liver and accumulation in the intestine.[4][6]
-
t = -7 minutes: Administer 45 nmol of JuloFlav7 micelles via intraperitoneal (i.p.) injection.[4][6]
-
t = 0 (Imaging Start): Begin image acquisition.
-
During Imaging: Inject 45 nmol of Chrom7 micelles intravenously to visualize real-time vascular dynamics.[4][6]
Image Acquisition Parameters:
-
Excitation Power:
-
785 nm: 45 mW/cm²
-
892 nm: 75 mW/cm²
-
968 nm: 103 mW/cm²
-
1065 nm: 156 mW/cm²[6]
-
-
Detection: Use a 1100 nm long-pass filter to collect the SWIR fluorescence from all four dyes.[4][6]
-
Exposure Time: A 7.8 ms exposure time for each channel can achieve a frame rate of 30 frames per second (fps) for four-color imaging.[4][6]
Data Analysis
The acquired multi-channel data can be processed to generate a composite four-color image. As this method utilizes excitation multiplexing with a single detection window, crosstalk between channels may occur.[1] This can be minimized by optimizing dye concentrations and laser powers.[1] If necessary, linear unmixing algorithms can be applied to separate the signals from each fluorophore.
Visualizations
Experimental Workflow
Caption: Sequential workflow for four-color in vivo imaging.
Four-Color Excitation-Multiplexed Imaging Principle
Caption: Principle of four-color excitation-multiplexed SWIR imaging.
References
- 1. Extending optical chemical tools and technologies to mice by shifting to the shortwave infrared region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce Chromenylium dye aggregation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce Chromenylium dye aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye aggregation and why is it a problem?
A1: this compound dye aggregation is a phenomenon where individual dye molecules (monomers) in an aqueous solution associate to form larger clusters, such as dimers, trimers, and higher-order aggregates.[1] This process is driven by non-covalent interactions, including hydrophobic interactions, π-π stacking between the aromatic rings of the dye molecules, and van der Waals forces.[1] Aggregation can be problematic for several reasons:
-
Altered Photophysical Properties: Aggregation can lead to changes in the dye's absorption and emission spectra, often resulting in decreased fluorescence intensity (quenching). This can significantly impact the accuracy and sensitivity of fluorescence-based assays.
-
Reduced Solubility: Large aggregates may precipitate out of solution, lowering the effective concentration of the dye and potentially interfering with experiments.[2]
-
Inaccurate Quantification: The presence of aggregates can lead to deviations from the Beer-Lambert law, making it difficult to accurately determine the dye concentration using absorbance measurements.[3]
Q2: How can I tell if my this compound dye is aggregating?
A2: The most common method for detecting dye aggregation is UV-Vis absorption spectroscopy.[3][4] When dyes aggregate, their absorption spectrum changes in a characteristic way. You may observe one of two types of spectral shifts compared to the monomeric dye:
-
H-aggregation (Hypsochromic shift): This results in a blue-shifted absorption band and is indicative of "face-to-face" stacking of the dye molecules. H-aggregates are often non-emissive.[5]
-
J-aggregation (Bathochromic shift): This results in a red-shifted, narrow, and intense absorption band, indicating an "edge-to-edge" arrangement of the dye molecules.[5]
A simple experiment is to measure the absorption spectrum of your dye at different concentrations. If the shape of the spectrum changes with increasing concentration, it is a strong indication of aggregation.
Q3: What are the main factors that promote this compound dye aggregation?
A3: Several factors can influence the extent of dye aggregation in aqueous solutions:
-
High Dye Concentration: Increased concentration brings dye molecules closer together, favoring aggregation.[1][4]
-
High Ionic Strength: The presence of salts in the solution can screen the electrostatic repulsion between charged dye molecules, promoting aggregation.[4]
-
Low Temperature: Lower temperatures can enhance the stability of the non-covalent interactions that drive aggregation.[4][6]
-
Aqueous Environment: The hydrophobic nature of the this compound dye core promotes self-association in polar solvents like water to minimize contact with water molecules (hydrophobic effect).[7]
-
pH of the Solution: The pH can affect the charge state of the dye molecule, which in turn can influence its tendency to aggregate.[8][9]
Troubleshooting Guides
Issue: My this compound dye solution shows a significant loss of fluorescence and a blue-shifted absorption peak.
This is a classic sign of H-aggregation. Here are several strategies to mitigate this issue, starting with the simplest to implement.
1. Optimization of Experimental Conditions
These methods involve changing the physical parameters of your experiment.
-
Reduce Dye Concentration:
-
Increase Temperature:
-
Rationale: Increasing the temperature of the dye solution provides thermal energy that can disrupt the weak non-covalent interactions holding the aggregates together.[1][4]
-
Action: Gently warm your dye solution and monitor the absorption spectrum. Be cautious not to degrade the dye at excessively high temperatures.
-
Caption: Mechanism of action for surfactants and cyclodextrins in preventing dye aggregation.
Summary of Additives for Reducing Aggregation
| Additive Class | Example(s) | Mechanism of Action | Typical Starting Concentration |
| Organic Co-solvents | Ethanol, DEA, TEA | Reduces solvent polarity, increasing dye solubility. [4][7] | 1-10% (v/v) |
| Surfactants | Tween 20, Triton X-100 | Encapsulates dye monomers within micelles. [10][11] | > Critical Micelle Concentration (CMC) |
| Cyclodextrins | β-cyclodextrin, HPβCD | Forms host-guest inclusion complexes with dye molecules. [12][13] | 1-10 mM |
| Polymers | Polyethylene glycol (PEG) | Interacts with dye molecules, creating steric hindrance that prevents aggregation. [14] | 1-5% (w/v) |
3. Molecular Engineering Approaches
For long-term projects or dye synthesis, modifying the this compound dye structure itself is a powerful strategy.
-
Rationale: Introducing bulky chemical groups to the dye structure can create steric hindrance that physically prevents the close approach required for π-π stacking. [5][15]Additionally, incorporating charged groups like sulfonates can increase water solubility and electrostatic repulsion between molecules. [16][17]* Action:
-
Incorporate bulky groups (e.g., tert-butyl) on the aromatic backbone.
-
Add charged functionalities (e.g., sulfonate groups) to improve water solubility.
-
Design a twisted or non-planar molecular structure to disrupt stacking. [5]
-
Experimental Protocols
Protocol 1: Monitoring Dye Aggregation using UV-Vis Spectroscopy
Objective: To determine the concentration at which a this compound dye begins to aggregate in a specific aqueous buffer.
Materials:
-
This compound dye stock solution (e.g., 10 mM in DMSO or ethanol).
-
Aqueous buffer of choice (e.g., PBS, TRIS).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a series of dye dilutions in the aqueous buffer, ranging from high (e.g., 100 µM) to low (e.g., 0.1 µM) concentrations.
-
For each concentration, acquire a full UV-Vis absorption spectrum (e.g., from 400 nm to 1100 nm, depending on the dye).
-
Use the pure aqueous buffer as a blank.
-
Normalize the absorbance spectra to the main absorption peak (λmax) to facilitate comparison of their shapes.
-
Analysis:
-
At very low concentrations, the spectral shape should be consistent; this represents the monomeric form of the dye.
-
As concentration increases, observe any changes in the spectral shape, such as the appearance of a new shoulder or peak (typically blue-shifted for H-aggregates) or a change in the ratio of peak intensities.
-
The concentration at which the spectral shape begins to deviate from the monomeric form is the onset of aggregation.
-
Protocol 2: Evaluating the Efficacy of an Anti-Aggregation Additive
Objective: To test the ability of an additive (e.g., HPβCD) to reduce dye aggregation.
Materials:
-
This compound dye solution at a concentration known to cause aggregation (determined from Protocol 1).
-
Stock solution of the chosen additive (e.g., 100 mM HPβCD in the same aqueous buffer).
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a sample of the aggregated dye solution.
-
Measure its initial absorption spectrum.
-
Titrate small aliquots of the additive stock solution into the dye solution. After each addition, gently mix and allow the solution to equilibrate for a few minutes.
-
Measure the absorption spectrum after each addition of the additive.
-
Analysis:
-
Observe the changes in the absorption spectrum as the additive concentration increases.
-
Effective disaggregation will be indicated by the spectrum shifting back towards the characteristic monomeric shape. For example, a decrease in the H-aggregate shoulder and an increase in the monomer peak.
-
Plot the absorbance at the monomer and aggregate wavelengths as a function of the additive concentration to determine the amount of additive required to fully disaggregate the dye.
-
References
- 1. textilelearner.net [textilelearner.net]
- 2. researchgate.net [researchgate.net]
- 3. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
- 5. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells [mdpi.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]
- 8. Effect of pH and light on aggregation and conformation of an IgG1 mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of pH and concentration upon aggregation transitions in aqueous solutions of poloxamine T701 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nathan.instras.com [nathan.instras.com]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Counterion Pairing Effects on a Flavylium Heptamethine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Strategies to improve the photostability of Chromenylium fluorophores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of chromenylium fluorophores and improving their photostability.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Rapid Loss of Fluorescent Signal During Imaging
Question: My fluorescent signal from the this compound dye is fading very quickly when illuminated. What is happening and how can I fix it?
Answer: This rapid signal loss is likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][2] Here are steps to mitigate this issue:
Troubleshooting Steps:
-
Reduce Excitation Light Intensity:
-
Minimize Exposure Time:
-
Reduce the image acquisition time to the minimum required for a clear image.
-
When locating the region of interest, use a lower light intensity or transmitted light to find and focus on the sample before switching to fluorescence imaging for capture.[1]
-
-
Optimize Imaging Buffer/Medium:
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents often contain free-radical scavengers that reduce photobleaching.[3]
-
Add Photostabilizing Agents (PAs): For live-cell imaging or solution-based experiments, consider adding small-molecule photostabilizing agents to your buffer. Common PAs include Trolox, a vitamin E analog, and cyclooctatetraene (COT), which help to quench triplet states and reduce the formation of reactive oxygen species.[4]
-
-
Select a More Photostable Dye:
Issue 2: Low Fluorescence Signal in Aqueous Media
Question: My this compound fluorophore has a bright signal in organic solvents like DMSO, but the fluorescence is very weak in my aqueous experimental buffer. Why is this happening?
Answer: This is a common issue with many organic dyes, including some this compound derivatives. The problem often stems from aggregation in aqueous solutions. These fluorophores can be hydrophobic and tend to form non-emissive aggregates (π-π stacking), which quenches their fluorescence.[5][7]
Troubleshooting Steps:
-
Improve Solubility and Reduce Aggregation:
-
Structural Modifications: Utilize this compound dyes that have been functionalized with water-solubilizing groups such as sulfonates, ammonium, or zwitterions.[5]
-
Steric Hindrance: Employ dyes with bulky substituents (e.g., di-tert-butyl groups) on the chromophore scaffold, which can physically prevent the molecules from stacking.[5]
-
Use of Surfactants: For in vitro assays, incorporating a low concentration of a surfactant (e.g., Tween-20, Triton X-100) below its critical micelle concentration can sometimes help to disaggregate the dye molecules.
-
-
Polymer Encapsulation/Conjugation:
-
Consider using this compound dyes that are encapsulated in micelles or conjugated to polymers. A "this compound star polymer" (CStar) architecture, where polymer chains shield the fluorophore core, has been shown to enhance both aqueous solubility and photostability.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photobleaching for this compound fluorophores?
A1: The primary mechanism is the irreversible photochemical destruction of the fluorophore. When the fluorophore absorbs light, its electrons are excited to a singlet state. While most electrons return to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, excited triplet state. From this triplet state, the fluorophore can react with molecular oxygen to form reactive oxygen species, which can then chemically damage the fluorophore, rendering it non-fluorescent.[4][9]
Q2: How can I structurally modify a this compound fluorophore to improve its photostability?
A2: Several strategies involving chemical synthesis can improve photostability:
-
Heterocycle Modification: Replacing a phenyl group at the 2-position of a related flavylium dye with a tert-butyl group to form a this compound scaffold can reduce non-radiative decay pathways and increase quantum yield, which is often correlated with improved photostability.[6][10]
-
Introduction of Bulky Groups: Adding sterically demanding groups can prevent aggregation and protect the fluorophore core from external quenching agents.[5]
-
Polymer Conjugation: Attaching "stealth" polymers to the fluorophore can create a protective shell, enhancing both photostability and biocompatibility in aqueous environments.[8]
Q3: Are there any trade-offs when modifying this compound dyes for better photostability?
A3: Yes, modifications can sometimes lead to trade-offs. For instance, extending the polymethine chain to create heptamethine or nonamethine dyes shifts the emission to the short-wave infrared (SWIR) region, which is beneficial for deep-tissue imaging, but it can sometimes decrease photostability compared to their shorter pentamethine counterparts.[10][11] It is crucial to balance the desired spectral properties with photostability for a given application.
Q4: How do I choose the right photostabilizing agent for my experiment?
A4: The choice of photostabilizing agent (PA) depends on your experimental system. For fixed samples, commercial antifade mounting media are a good choice. For live-cell imaging, biocompatible agents like Trolox are commonly used. It is important to note that some PAs can affect the properties of lipid bilayers, so their use in membrane studies should be carefully considered.[4] The optimal concentration of the PA should also be determined empirically for your specific conditions.
Q5: How can I quantitatively measure the photostability of my this compound fluorophore?
A5: The photostability is often quantified by the photobleaching quantum yield (Φb). A lower Φb indicates higher photostability.[12] This can be measured by continuously illuminating a solution of the dye at a known concentration and light intensity, and monitoring the decrease in fluorescence over time. The resulting fluorescence decay curve can be fitted to an exponential function to determine the photobleaching rate constant.[12]
Quantitative Data Summary
The photostability of this compound dyes can be compared to other similar fluorophores, such as flavylium dyes. The relative stability can depend on the length of the polymethine chain.
| Dye Comparison | Wavelength of Irradiating Light | Relative Photostability | Reference |
| Pentamethine this compound vs. Pentamethine Flavylium | 786 nm | This compound dye was ~1.7-fold more stable. | [11] |
| Heptamethine this compound vs. Heptamethine Flavylium | 974 nm | This compound dye was ~2.7-fold less photostable. | [10][11] |
Note: These values were obtained under specific experimental conditions and may vary depending on the solvent, concentration, and illumination intensity.
Experimental Protocols
Protocol: Measurement of Photobleaching Quantum Yield (Φb)
This protocol outlines a general method for determining the photobleaching quantum yield of a this compound fluorophore in solution.[12]
Materials:
-
Fluorimeter or fluorescence microscope with a sensitive detector (e.g., PMT or sCMOS camera).
-
Stable light source (e.g., laser or stabilized lamp).
-
Spectrophotometer.
-
Quartz cuvettes or microscope slides.
-
This compound dye solution of known concentration.
-
Solvent (e.g., DMSO, PBS).
Procedure:
-
Sample Preparation: Prepare an optically dilute solution of the this compound dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.
-
Initial Fluorescence Measurement: Place the sample in the fluorimeter or on the microscope stage and measure the initial fluorescence intensity (F₀) immediately upon starting the illumination.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased (e.g., to 50% or less of the initial value).
-
Data Analysis:
-
Plot the fluorescence intensity F(t) as a function of time (t).
-
Fit the fluorescence decay curve to a single exponential decay function: F(t) = F₀ * e^(-k_b*t) where k_b is the photobleaching rate constant.
-
The photobleaching quantum yield (Φb) can then be calculated, often relative to a standard with a known Φb. A lower Φb value indicates higher photostability.[12]
-
Visualizations
Caption: Troubleshooting workflow for addressing photobleaching of this compound fluorophores.
Caption: Key strategies for enhancing the photostability of this compound fluorophores.
Caption: Conceptual diagram of a this compound Star (CStar) polymer for improved stability.
References
- 1. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small-Molecule Photostabilizing Agents are Modifiers of Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Laser Excitation for Chromenylium Dyes
Welcome to the technical support center for optimizing laser excitation to minimize photobleaching of Chromenylium dyes. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for your fluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound dyes, focusing on mitigating photobleaching.
| Question/Issue | Possible Cause | Recommended Solution |
| Rapid signal loss or photobleaching of my this compound dye. | High laser power. | Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio.[1] Use neutral density filters to attenuate the laser intensity without changing the wavelength.[1] |
| Prolonged exposure time. | Decrease the image acquisition time. For time-lapse imaging, increase the interval between acquisitions.[1] | |
| High concentration of molecular oxygen. | Use an antifade mounting medium containing oxygen scavengers like glucose oxidase or catalase.[1] For live-cell imaging, consider commercially available reagents like ProLong™ Gold or VECTASHIELD®.[1] | |
| Inherent photostability of the specific this compound dye. | If possible, select a more photostable this compound derivative. For instance, pentamethine this compound dyes have shown slightly higher stability compared to some flavylium counterparts.[2][3] | |
| Inconsistent fluorescence intensity between samples. | Varied light exposure during sample preparation and imaging. | Standardize the duration and intensity of light exposure for all samples. Protect samples from ambient light before and during imaging.[4] |
| Different oxygen levels in the mounting media. | Ensure consistent and thorough mixing of antifade reagents in the mounting medium for all samples. | |
| Low signal-to-noise ratio, tempting me to increase laser power. | Suboptimal excitation wavelength. | Ensure the laser wavelength is closely matched to the excitation maximum of your this compound dye. Even slight mismatches can lead to inefficient excitation and lower signal.[5][6] |
| Inefficient detection. | Use high-sensitivity detectors and objectives with a high numerical aperture to maximize the collection of emitted photons.[7] | |
| Dye aggregation. | This compound dyes, especially in aqueous environments, can form non-emissive aggregates.[5][7] Ensure proper solubilization and consider using formulations designed to minimize aggregation, such as encapsulation in micelles.[8] | |
| Autofluorescence is obscuring the this compound signal. | Endogenous fluorophores in the sample. | Before staining, you can try to photobleach the sample's autofluorescence using broad-spectrum light. Also, select a this compound dye with excitation and emission spectra that are distinct from the autofluorescence spectrum of your sample. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound dyes and managing photobleaching.
Q1: What is photobleaching and why is it a problem for this compound dyes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, a this compound dye, upon exposure to excitation light.[9] This process leads to a permanent loss of the dye's ability to fluoresce, resulting in a diminished signal over time and compromising the quantitative accuracy of experiments.[1] The primary mechanism involves the excited dye molecule reacting with molecular oxygen to produce reactive oxygen species (ROS), which then degrade the dye.[1]
Q2: How does laser power affect the photobleaching of this compound dyes?
A2: Higher laser power increases the rate of photobleaching.[1] More intense light leads to a greater number of excitation cycles per unit of time, which increases the probability of the dye entering a reactive triplet state and subsequently being destroyed by reacting with oxygen.[10] Therefore, using the minimum laser power necessary for a good signal is a critical step in minimizing photobleaching.
Q3: Does the excitation wavelength influence the photostability of this compound dyes?
A3: Yes, the excitation wavelength can impact photostability. Shorter wavelengths (higher energy) are generally more likely to cause photodamage.[1] While it's crucial to excite the dye efficiently near its absorption maximum, using a wavelength on the redder edge of the excitation spectrum might slightly reduce photobleaching, though this may also decrease the fluorescence signal.
Q4: Are there specific antifade reagents recommended for this compound dyes?
A4: While the literature on antifade reagents specifically validated for the full range of this compound dyes is still developing, general-purpose antifade reagents are effective. Reagents containing oxygen scavengers and triplet state quenchers are recommended. Popular choices include ProLong™ Gold, VECTASHIELD®, and solutions containing 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]
Q5: How do this compound dyes' photostability compare to other dyes?
A5: The photostability of this compound dyes is comparable to other polymethine dyes like flavylium dyes. For instance, one study found that a pentamethine this compound dye displayed slightly higher stability (~1.7-fold) than its flavylium counterpart.[2][3] However, a heptamethine this compound dye was found to be less photostable (~2.7-fold) than the corresponding flavylium dye.[2][3] The choice of dye should be guided by the specific experimental requirements and the excitation wavelengths available.
Quantitative Data Summary
The following table summarizes the comparative photostability of select this compound dyes as reported in the literature. It is important to note that direct quantitative comparisons under a wide range of laser parameters are limited.
| Dye Type | Dye Name/Number | Excitation Wavelength (nm) | Laser Power Density (mW/cm²) | Relative Photostability | Reference |
| Pentamethine | This compound dye 6 | 786 | 100 | ~1.7-fold more stable than Flavylium dye 2 | [2][3] |
| Heptamethine | This compound dye 5 | 974 | 100 | ~2.7-fold less stable than Flavylium dye 1 | [2][3] |
| Heptamethine | CStar30 (polymer-shielded) | 974 | 100 | ~10-fold improved photostability in water and FBS compared to SulfoChrom7 in FBS | [11] |
Key Experimental Protocols
Protocol 1: Assessing this compound Dye Photostability
This protocol outlines a method to quantify the photobleaching rate of a this compound dye under specific laser excitation conditions.
1. Sample Preparation:
- Prepare a solution of the this compound dye in the desired solvent or buffer at a concentration that provides a good signal without significant inner filter effects.
- Mount the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
2. Microscope Setup:
- Use a fluorescence microscope equipped with the laser line appropriate for your this compound dye.
- Select the objective and filter set that you will use in your experiments.
- Set the laser power and camera settings (e.g., exposure time, gain) to the conditions you wish to test. It is crucial to keep these settings constant throughout the experiment.
3. Image Acquisition:
- Define a region of interest (ROI) within your sample.
- Acquire a time-lapse series of images of the ROI under continuous laser illumination.
- The time interval between images and the total acquisition time should be chosen to capture a significant decay in fluorescence intensity.
4. Data Analysis:
- Measure the mean fluorescence intensity within the ROI for each image in the time series.
- Correct for background fluorescence by subtracting the mean intensity of a region without the dye.
- Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
- Plot the normalized intensity as a function of time.
- To quantify photostability, you can fit the decay curve to an exponential function to determine the photobleaching rate constant or calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
Protocol 2: Optimizing Laser Power to Minimize Photobleaching
This protocol helps determine the optimal laser power for imaging this compound dyes while minimizing photobleaching.
1. Initial Setup:
- Prepare your this compound-labeled sample as you would for your experiment.
- Start with a low laser power setting (e.g., 1-5% of maximum).
2. Signal-to-Noise Ratio (SNR) Assessment:
- Acquire a single image and assess the SNR. The signal from your labeled structures should be clearly distinguishable from the background noise.
- If the SNR is too low, incrementally increase the laser power and acquire a new image at each step.
3. Photobleaching Assessment:
- Once you have a satisfactory SNR, acquire a short time-lapse series (e.g., 10-20 frames) at that laser power.
- Measure the fluorescence intensity over time within a representative ROI.
- If you observe significant photobleaching (a rapid drop in intensity), reduce the laser power and repeat the SNR and photobleaching assessments. You may need to compensate by increasing the camera exposure time or gain.
4. Finding the Balance:
- The goal is to find the lowest laser power that provides an acceptable SNR with minimal photobleaching over the intended duration of your experiment.
- This optimal setting will be a trade-off between image quality and sample preservation.
Visualizations
Caption: Workflow for assessing this compound dye photostability.
Caption: A logical workflow for troubleshooting rapid photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mcgill.ca [mcgill.ca]
- 7. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting low fluorescence signal with Chromenylium probes
Welcome to the technical support center for Chromenylium probes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound probes in fluorescence imaging experiments.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal is a common issue encountered during fluorescence imaging. This guide provides a systematic approach to identifying and resolving the root cause of low fluorescence when using this compound probes.
Potential Problem Areas & Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Probe Aggregation | This compound probes can be hydrophobic and prone to aggregation in aqueous buffers, which quenches fluorescence.[1][2] To mitigate this, sonicate the probe solution before use or encapsulate the dye in micelles.[3][4] Consider using this compound star polymers (CStars) for enhanced aqueous solubility and stability.[1] | A significant increase in fluorescence intensity as aggregates dissociate into emissive monomers. |
| Incorrect Filter Sets/Imaging Parameters | Verify that the excitation and emission filters on your microscope are appropriate for the specific this compound probe's spectral properties.[5][6] this compound dyes have narrow absorption spectra.[3][4][7][8] | Optimal signal-to-noise ratio and detection of the fluorescent signal. |
| Low Probe Concentration | The concentration of the probe may be too low for detection.[5][9][10] | A stronger fluorescence signal. Be aware that excessively high concentrations can lead to aggregation-caused quenching.[6] |
| Photobleaching | Although some this compound dyes show good photostability, prolonged exposure to high-intensity excitation light can cause photobleaching.[4][7] Minimize exposure time and use the lowest possible excitation power. The use of an anti-fade mounting medium is recommended.[5] | Preservation of the fluorescent signal during image acquisition. |
| Suboptimal Buffer/Solvent Conditions | The fluorescence quantum yield of polymethine dyes can be highly sensitive to the solvent environment.[11][12] The brightness of this compound probes can vary in different media (e.g., organic solvent vs. biological media).[3] | Enhanced fluorescence intensity in an optimized buffer system. |
| Probe Degradation | Improper storage (e.g., exposure to light or elevated temperatures) can lead to the degradation of the fluorescent probe.[6] | A restored fluorescent signal with a fresh, properly stored probe. |
| Cellular Uptake/Localization Issues | For intracellular targets, ensure the probe is cell-permeable or that cells have been adequately permeabilized.[6] Some this compound probes are designed for specific cellular compartments. | Successful labeling of the target structure within the cell. |
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is very weak, even after optimizing the probe concentration. What should I check next?
A1: If you have optimized the probe concentration and still observe a weak signal, consider the possibility of probe aggregation. This compound probes, being polymethine dyes, can form non-emissive aggregates in aqueous solutions, which is a common cause of fluorescence quenching.[1][3][2] Try sonicating your probe stock solution and final staining solution. For live-cell imaging, ensure your buffer conditions are optimal, as the local microenvironment can significantly impact fluorescence.[12] Also, double-check your microscope's filter sets to ensure they are a good match for the excitation and emission maxima of your specific this compound probe.[5][6]
Q2: I am observing a high background signal in my images. How can I reduce it?
A2: High background fluorescence can be caused by several factors. Non-specific binding of the probe can be a major contributor.[9] Ensure that your washing steps after staining are thorough to remove any unbound probe. You can also try reducing the probe concentration or the incubation time. If you are performing immunofluorescence with a this compound-conjugated antibody, using a blocking buffer is crucial to prevent non-specific antibody binding.[9]
Q3: How do this compound probes compare to other fluorophores in terms of brightness and photostability?
A3: this compound probes are known for their high brightness, which is a product of their high absorption coefficients and fluorescence quantum yields.[3][4][7][8] They are generally brighter than their flavylium dye counterparts.[3][4] Their photostability can vary depending on the specific molecular structure, with some pentamethine this compound dyes showing higher stability than related flavylium dyes.[4][7]
Q4: What is the mechanism behind this compound probes' fluorescence?
A4: this compound probes are a class of polymethine dyes. Their fluorescence arises from a π-conjugated system within the molecule. When the molecule absorbs a photon of a specific wavelength (excitation), an electron is promoted to a higher energy level. The subsequent return of the electron to its ground state results in the emission of a photon of a longer wavelength (fluorescence).[13] The specific chemical structure, including the heterocycles and the length of the polymethine chain, determines the exact absorption and emission wavelengths.[4][8]
Q5: Are there any specific safety precautions I should take when handling this compound probes?
A5: As with any chemical reagent, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid direct contact with skin and eyes. For specific handling and disposal instructions, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Experimental Protocols
General Protocol for Staining Adherent Cells with a this compound Probe
This protocol provides a general guideline. Optimization of probe concentration, incubation time, and temperature may be required for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
Fixation (for fixed-cell imaging):
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular structures):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the this compound probe staining solution in a suitable buffer (e.g., PBS or a specific imaging buffer) at the desired final concentration. To minimize aggregation, briefly sonicate the staining solution before use.
-
Incubate the cells with the staining solution for the optimized time and temperature (e.g., 30-60 minutes at room temperature), protected from light.
-
-
Washing:
-
Wash the cells three times with the buffer to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the this compound probe.
-
Visualizations
References
- 1. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. Unravelling the modus-operandi of this compound-cyanine fluorescent probes: a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
Technical Support Center: Minimizing Background Fluorescence in Chromenylium-Based Microscopy
Welcome to the technical support center for Chromenylium-based microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background fluorescence in their experiments, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of background fluorescence in microscopy?
Background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological materials such as cells and tissues. Common sources include NADH, flavins, collagen, elastin, and lipofuscin.[1] This is often more pronounced at shorter wavelengths (blue-green region).
-
Non-specific binding: The fluorescent probe or antibodies binding to unintended targets in the sample. This can be caused by hydrophobic interactions, charge-based interactions, or inappropriate antibody concentrations.[2][3][4]
-
Unbound fluorophores: Residual fluorescent molecules that were not washed away after the staining procedure.
-
Fixation-induced fluorescence: Some chemical fixatives, particularly those containing aldehydes like formaldehyde and glutaraldehyde, can induce fluorescence in the sample.[1]
-
External factors: Contaminants in buffers or on glassware, and fluorescent components in the imaging medium or mounting medium can also contribute to background noise.
Q2: Why are this compound-based dyes a good choice for minimizing background fluorescence?
This compound dyes typically operate in the near-infrared (NIR) or far-red spectral regions.[5][6] This is advantageous because autofluorescence from biological samples is significantly lower at these longer wavelengths compared to the visible spectrum.[1][7] By shifting to the NIR window, you can inherently improve the signal-to-noise ratio in your imaging experiments.[5][8]
Q3: Can the choice of fixative affect background fluorescence with this compound dyes?
Yes, the fixation method can significantly impact background fluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence across a broad spectrum.[1] While this compound dyes are less susceptible to this issue due to their emission in the NIR, high levels of fixation-induced fluorescence can still be problematic. Consider these points:
-
Minimize fixation time: Use the shortest fixation time that adequately preserves the sample's morphology.
-
Consider alternative fixatives: Methanol or ethanol fixation can sometimes produce lower autofluorescence than aldehyde-based methods.[9] However, the choice of fixative should always be compatible with the antigen of interest.
Q4: How does photobleaching relate to background fluorescence?
Photobleaching is the irreversible loss of fluorescence due to light exposure. While primarily a concern for the specific signal, it can also affect the background. In some cases, pre-bleaching the sample with a strong light source before staining can help reduce autofluorescence.[1] However, it's crucial to protect your this compound dye from excessive light exposure during the staining and imaging process to prevent loss of your specific signal. Some this compound dyes have shown good photostability, which is beneficial for long-term imaging.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound-based microscopy.
Issue 1: High background across the entire sample
This is often due to non-specific binding of the probe or unbound fluorophores.
| Potential Cause | Recommended Solution |
| Probe concentration too high | Titrate the this compound dye conjugate to determine the optimal concentration that maximizes the signal-to-noise ratio. Start with the manufacturer's recommended concentration and perform a dilution series.[10] |
| Insufficient blocking | Increase the blocking time and ensure the blocking agent is appropriate. For NIR applications, specialized blocking buffers may be more effective than standard BSA or milk-based solutions. Consider using normal serum from the same species as the secondary antibody.[11] |
| Inadequate washing | Increase the number and duration of wash steps after probe incubation. Using a buffer containing a mild detergent like Tween-20 can help remove unbound probes.[12] |
| Probe aggregation | Some hydrophobic dyes can form aggregates, leading to non-specific binding and altered fluorescence.[13] Ensure the probe is fully solubilized and consider using an anti-aggregation agent if necessary. |
Issue 2: Punctate or granular background fluorescence
This can be a sign of autofluorescence from specific cellular components.
| Potential Cause | Recommended Solution |
| Lipofuscin accumulation | Lipofuscin is an age-related pigment that can cause significant autofluorescence, even in the far-red spectrum.[7] Treat the sample with an autofluorescence quenching agent such as TrueBlack™ or Sudan Black B.[1][7] Note that Sudan Black B may not be suitable for all applications as it can have some residual fluorescence.[7] |
| Red blood cell autofluorescence | If working with tissue samples, perfuse the tissue with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[7] |
Issue 3: Weak specific signal and high background (low signal-to-noise ratio)
This indicates that the background is overwhelming the desired signal.
| Potential Cause | Recommended Solution |
| Suboptimal filter sets | Ensure that the excitation and emission filters on your microscope are optimized for the specific this compound dye you are using. Using narrow bandpass filters can help to exclude out-of-band fluorescence. |
| Autofluorescence overlap | Although less of an issue in the NIR, some residual autofluorescence might still be present. Image an unstained control sample to assess the level of autofluorescence and consider using spectral unmixing software to separate the specific signal from the background. |
| Photobleaching of the specific signal | Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium to protect the sample. |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells with this compound Dyes
-
Cell Fixation:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells in a blocking buffer for 1 hour at room temperature. A recommended blocking buffer for NIR applications is 5% normal goat serum in PBS.
-
Alternatively, use a commercial blocking buffer specifically designed for fluorescent applications.
-
-
Primary Antibody Incubation (if applicable):
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
This compound Dye-Conjugated Secondary Antibody Incubation:
-
Dilute the this compound dye-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslip using an anti-fade mounting medium.
-
Seal the coverslip and store the slide in the dark at 4°C until imaging.
-
Protocol 2: Autofluorescence Quenching with a Commercial Reagent
-
Follow the staining protocol up to the final washing steps after secondary antibody incubation.
-
Incubate the sample with a commercial autofluorescence quenching reagent (e.g., TrueVIEW™) according to the manufacturer's instructions (typically a 2-5 minute incubation).[14][15]
-
Wash the sample thoroughly with PBS.
-
Mount the coverslip as described above.
Visualizations
Caption: Factors contributing to high background fluorescence.
Caption: A logical workflow for troubleshooting high background.
Caption: Key steps for optimizing the signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophobic adsorption chromatography to reduce nonspecific staining by rhodamine-labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
- 13. escholarship.org [escholarship.org]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Enhancing the quantum yield of Chromenylium dyes in biological media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the quantum yield of Chromenylium dyes in biological media.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (ΦF) and why is it critical for biological imaging?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A high quantum yield (closer to 1, or 100%) means that a large portion of the absorbed light is re-emitted as fluorescence, resulting in a brighter signal.[1] In biological imaging, a high quantum yield is critical because it directly impacts the sensitivity and signal-to-noise ratio, enabling clearer visualization of targets with lower dye concentrations and reduced light exposure, which minimizes phototoxicity.[2]
Q2: What are the primary causes of low quantum yield for this compound dyes in biological media?
A2: Low quantum yield in biological media is primarily caused by processes that promote non-radiative decay, where the dye loses absorbed energy as heat instead of light. Key causes include:
-
Aggregation-Caused Quenching (ACQ): this compound dyes, especially hydrophobic ones, tend to form non-emissive aggregates in aqueous environments like cell culture media or serum.[3][4][5] This is a major barrier to their use.[4]
-
Solvent Effects: The polarity of the local environment significantly affects quantum yield.[6][7] For many polymethine dyes, polar aqueous media can enhance ground state desymmetrization, which broadens absorption bands and lowers quantum yields.[3]
-
Internal Conversion: Rotational and vibrational modes within the dye's molecular structure can contribute to internal conversion, a non-radiative decay pathway.[8][9] Structural modifications, such as replacing a phenyl group with a tert-butyl group (as in this compound vs. Flavylium dyes), can reduce these motions and significantly increase quantum yield.[10]
-
Fluorescence Quenching: Interactions with other molecules, such as molecular oxygen or halide ions in the buffer, can deactivate the excited state and reduce fluorescence.[1]
Q3: How do this compound dyes compare to the more traditional Flavylium dyes in terms of brightness?
A3: this compound dyes were developed as an improvement upon the Flavylium dye scaffold and generally exhibit significantly higher quantum yields.[8][9] This enhancement is attributed to decreased non-radiative decay rates.[9][11] For instance, pentamethine and heptamethine this compound dyes show substantially increased emissive properties compared to their Flavylium counterparts.[8] In one study, pentamethine this compound dyes reached quantum yields of 18–28%, while their Flavylium analogues were much lower.[9][11] This translates to a higher overall brightness (Brightness = εmax × ΦF), making them superior probes for demanding applications like high-speed in vivo imaging.[8][9]
Troubleshooting Guides
Problem 1: My dye signal is very weak after I add it to my aqueous buffer or cell culture medium.
-
Possible Cause: Aggregation-Caused Quenching (ACQ). The hydrophobic nature of the dye is likely causing it to aggregate in the polar, aqueous environment, which quenches its fluorescence.[3][12]
-
Troubleshooting Steps:
-
Reduce Concentration: High concentrations promote aggregation.[13] Try performing a serial dilution to find an optimal concentration where the dye remains monomeric and fluorescent.
-
Use a Surfactant or Formulation: Encapsulating the dye in micelles (e.g., with Kolliphor HS 15) or other lipid formulations can prevent aggregation and restore fluorescence in aqueous media.[8]
-
Switch to a Water-Soluble Derivative: If available, use a chemically modified version of the dye that has hydrophilic groups (e.g., sulfonates, ammoniums) attached.[3][4] These modifications improve solubility and minimize aggregation.[3]
-
Co-solvent Addition: For in vitro assays, adding a small percentage of an organic solvent like DMSO or ethanol to the aqueous buffer can help keep the dye soluble, but this may not be suitable for live-cell experiments.
-
Problem 2: The fluorescence intensity of my this compound dye fades quickly during image acquisition.
-
Possible Cause: Photobleaching. This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to a permanent loss of signal.[1]
-
Troubleshooting Steps:
-
Reduce Excitation Power: Use the lowest laser power that still provides an adequate signal-to-noise ratio.
-
Decrease Exposure Time: Minimize the duration of light exposure for each image captured. For time-lapse imaging, increase the interval between acquisitions.
-
Use an Antifade Reagent: For fixed-cell imaging, use a commercially available antifade mounting medium to reduce the rate of photobleaching.
-
Compare Photostability: Different this compound derivatives can have different photostabilities. For example, one study found that a pentamethine this compound dye was ~1.7-fold more stable than its Flavylium counterpart, while a heptamethine version was less stable.[8][11] If possible, test an alternative dye structure.
-
Problem 3: The quantum yield of my dye is lower than the literature value, even after addressing aggregation.
-
Possible Cause: Environmental and solvent effects are impacting the dye's photophysics. The pH, viscosity, and polarity of your specific biological medium can alter the rates of radiative and non-radiative decay.[1][14]
-
Troubleshooting Steps:
-
Check and Buffer pH: Ensure the pH of your medium is stable and within the optimal range for your dye.
-
Assess Solvent Polarity Effects: The fluorescence of some dyes is highly sensitive to solvent polarity.[6][7] This can be tested by measuring the quantum yield in a range of solvents with different polarities (see Protocol 2). This effect can sometimes be leveraged for sensing applications.
-
Deoxygenate the Solution: Molecular oxygen is a known quencher of fluorescence.[1] For in vitro experiments, deoxygenating your buffer (e.g., by bubbling with nitrogen or using an oxygen-scavenging system) can sometimes improve the quantum yield.
-
Quantitative Data Summary
Table 1: Comparison of Photophysical Properties of Heptamethine Dyes. Data collected in dichloromethane. Brightness = εmax × ΦF. SWIR Brightness = Brightness × α (where α is the fraction of emission ≥1000 nm).
| Dye Name | Type | λmax,abs (nm) | λmax,em (nm) | εmax (M-1cm-1) | ΦF (%) | Brightness (M-1cm-1) | SWIR Brightness (M-1cm-1) |
| Flav7 (1) | Flavylium | 1027 | 1047 | 240,000 | 0.5 | 1200 | 1200 |
| Chrom7 (5) | This compound | 975 | 993 | 250,000 | 1.7 | 4300 | 3800 |
| JuloChrom7 (9) | This compound | 1017 | 1035 | 220,000 | 1.7 | 3700 | 3700 |
Source: Adapted from data in the Journal of the American Chemical Society.[8][9]
Table 2: Comparison of Photophysical Properties of Pentamethine Dyes. Data collected in dichloromethane. Brightness = εmax × ΦF. SWIR Brightness = Brightness × α (where α is the fraction of emission ≥1000 nm).
| Dye Name | Type | λmax,abs (nm) | λmax,em (nm) | εmax (M-1cm-1) | ΦF (%) | Brightness (M-1cm-1) | SWIR Brightness (M-1cm-1) |
| Flav5 (2) | Flavylium | 898 | 921 | 240,000 | 5.0 | 12,000 | 2000 |
| Chrom5 (6) | This compound | 854 | 872 | 380,000 | 28.0 | 106,000 | 11,000 |
| JuloChrom5 (10) | This compound | 892 | 913 | 360,000 | 18.0 | 65,000 | 12,000 |
Source: Adapted from data in the Journal of the American Chemical Society.[8][9]
Visual Diagrams and Workflows
Caption: A troubleshooting workflow for diagnosing and resolving low quantum yield.
Caption: Pathways affecting quantum yield after photon absorption.
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol allows you to determine the quantum yield of your this compound dye (sample) by comparing its fluorescence to a standard with a known quantum yield.
-
Materials:
-
This compound dye sample.
-
Quantum yield standard (e.g., IR-26 in 1,2-dichloroethane, ΦF = 0.05%).[8]
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
High-purity solvents (e.g., dichloromethane for dyes, or the specific biological buffer for the experiment).
-
1 cm path length quartz cuvettes.
-
-
Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and your sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Emission Spectra: Set the spectrofluorometer to the same excitation wavelength. Record the fluorescence emission spectrum for each solution, ensuring the entire emission curve is captured.
-
Integrate Emission: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The slope of these plots is proportional to the quantum yield. Calculate the quantum yield of your sample (ΦS) using the following equation:
ΦS = ΦR × (SlopeS / SlopeR) × (nS2 / nR2)
Where:
-
ΦR is the quantum yield of the reference standard.
-
SlopeS and SlopeR are the slopes from the plots of integrated intensity vs. absorbance for the sample and reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solvents, respectively (this term can be omitted if the same solvent is used for both).
-
-
Source: This protocol is a standard method adapted for fluorescent dyes.[1]
Protocol 2: Assessing Dye Aggregation in Biological Media
This protocol helps determine if a dye is aggregating in an aqueous solution.
-
Materials:
-
This compound dye stock solution in an organic solvent (e.g., DMSO).
-
Biological medium (e.g., Phosphate-Buffered Saline (PBS), Fetal Bovine Serum (FBS), or cell culture medium).
-
UV-Vis spectrophotometer.
-
-
Methodology:
-
Prepare Samples: Create a series of samples by adding increasing amounts of the dye stock solution to the biological medium. For example, create solutions with 0.1%, 1%, 5%, and 10% DMSO content, keeping the final dye concentration constant. A control sample should be prepared in a purely organic solvent where the dye is known to be monomeric.
-
Acquire Absorption Spectra: Measure the absorption spectrum for each sample immediately after preparation.
-
Analyze Spectra:
-
Monomeric Dye: In an organic solvent, the dye should exhibit a sharp, characteristic absorption peak (the Q-band).
-
Aggregated Dye: In aqueous media, aggregation often leads to a significant broadening of the main absorption peak and/or the appearance of a new, blue-shifted peak (an H-aggregate shoulder).
-
Interpretation: The degree of spectral broadening or the size of the blue-shifted shoulder relative to the main peak can be used to qualitatively assess the extent of aggregation. A significant change from the spectrum in the organic solvent indicates aggregation is occurring.[3]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jmess.org [jmess.org]
- 7. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. apps.dtic.mil [apps.dtic.mil]
Impact of buffer conditions on Chromenylium dye stability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer conditions on the stability of Chromenylium dyes.
Frequently Asked Questions (FAQs)
Q1: What are this compound dyes and why is their stability important?
This compound dyes are a class of synthetic organic fluorophores used in various research applications, particularly for in vivo imaging in the shortwave infrared (SWIR) region.[1][2] Their stability is crucial because degradation can lead to a loss of fluorescence signal, inconsistent experimental results, and inaccurate data. Factors such as pH, buffer composition, and light exposure can significantly affect their chemical integrity and photophysical performance.[3]
Q2: What is the primary cause of this compound dye instability in aqueous solutions?
The core structure of this compound dyes, similar to related flavylium compounds, exists in a pH-dependent equilibrium with other chemical species.[4] At very low pH, the colored flavylium cation is the predominant and most stable form.[4] As the pH increases, the dye can undergo hydration and proton transfer reactions to form colorless species like hemiketals or chalcones, leading to a loss of color and fluorescence.[3][4] Therefore, maintaining an appropriate pH is the most critical factor for ensuring dye stability.
Q3: How does the choice of buffer and its pH affect dye stability?
The pH of the buffer solution directly influences the chemical equilibrium of the dye. For many applications, maintaining a physiological pH around 7.4 is necessary. However, this is often a range where the dye's flavylium cation form is less stable. Some additives can cause pH shifts over time; for example, D-mannitol has been observed to cause a drop in pH to below 7.0 during storage, which can impact dye stability.[5][6] It is essential to select a buffer system that can reliably maintain the target pH throughout the experiment and storage.
Q4: Can buffer additives enhance the stability of this compound dyes?
Yes, certain additives can improve stability. Co-pigmentation, where other molecules associate with the dye, can protect it from nucleophilic attack by water, thus stabilizing the colored form. Organic acids such as citric acid, malic acid, and tartaric acid have been shown to have a remarkable stabilizing effect on related anthocyanin dyes.[7] However, other additives may negatively impact stability or other important parameters. For instance, polyethylene glycol 3350 can increase osmolality beyond the physiological range.[6] The effect of any additive should be validated for the specific this compound dye and application.
Q5: My this compound dye solution lost its color. What happened?
Loss of color typically indicates that the dye has converted from the stable, colored flavylium cation form to a colorless species.[3] This is most often caused by a pH that is too high (neutral or basic). The dye molecule may have been attacked by water molecules, leading to the formation of a colorless hemiketal form.[4] To resolve this, you may need to adjust the pH of the solution to be more acidic, if your experimental conditions permit.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound dyes.
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your buffer solution. This compound dyes are most stable at acidic pH. If the pH has drifted to neutral or basic levels, the dye may have converted to a non-fluorescent form.[4] Prepare fresh buffer and re-measure the pH. |
| Dye Degradation | Dyes can degrade over time, especially when exposed to light (photobleaching) or suboptimal storage conditions.[3][8] Prepare fresh dye solutions from stock. Store stock solutions in the dark and at the recommended temperature. |
| Dye Precipitation | Some hydrophobic this compound dyes may aggregate and precipitate in purely aqueous buffers, especially at high concentrations.[9] Try adding a small percentage of an organic co-solvent like DMSO or ethanol (e.g., 20-50% v/v) to improve solubility.[9] |
| Low Concentration | The dye concentration may be too low for detection. Confirm the concentration of your stock solution via spectrophotometry and ensure the final dilution is appropriate for your instrument's sensitivity. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Buffer Autofluorescence | Some buffer components or additives may be intrinsically fluorescent at your imaging wavelengths. Test a "blank" sample containing only the buffer to quantify background signal.[10] |
| Non-specific Binding | In biological samples, the dye may bind non-specifically to proteins or other macromolecules. Consider using blocking agents or adjusting the ionic strength of the buffer to minimize these interactions. |
| Dye Aggregation | Dye aggregates can sometimes lead to altered fluorescence properties and increased scattering, which may appear as background.[11] See "Dye Precipitation" solutions above. |
Problem 3: Inconsistent Results / Poor Reproducibility
| Possible Cause | Recommended Solution |
| Buffer Variability | Ensure consistency in buffer preparation, including the source of water and the age of the reagents. Small variations in pH or ionic strength between batches can affect dye stability and performance. |
| Photobleaching | The extent of photobleaching can vary depending on the duration and intensity of light exposure. Minimize light exposure by shielding the sample when not actively measuring and use the lowest possible excitation power.[8][10] |
| Storage Conditions | Improper storage of dye solutions can lead to degradation. Some dyes are more stable when packaged in syringes compared to vials, as this can slow oxidative degradation.[5][6] Follow the manufacturer's storage recommendations. |
Diagrams and Workflows
Caption: Troubleshooting flowchart for weak or no fluorescence signal.
Caption: pH-dependent equilibrium of this compound dye species in aqueous solution.
Caption: Experimental workflow for assessing this compound dye stability.
Quantitative Data Summary
Table 1: Photophysical Properties of Example this compound Dyes
| Dye Type | Absorption Max (ε, M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Relative Brightness | Ref |
| Pentamethine this compound | ~360,000 | 18 – 28% | 106,000 M⁻¹cm⁻¹ | [1][12][13] |
| Heptamethine this compound | ~250,000 | 1.6 – 1.7% | 4,300 M⁻¹cm⁻¹ | [1][12][13] |
Note: Values are averages and can vary based on specific molecular structure and solvent.
Table 2: Photostability Comparison: this compound vs. Flavylium Dyes
| Dye Type | Observation |
| Pentamethine Dyes | The this compound version displayed slightly higher photostability (~1.7-fold) compared to its flavylium counterpart.[12][13] |
| Heptamethine Dyes | The this compound version was less photostable (~2.7-fold) than its flavylium counterpart.[12][13] |
Note: Stability was assessed by irradiating samples in DMSO and recording emission intensity over time.[12][13]
Experimental Protocols
Protocol: Assessing Dye Stability via UV-Vis Spectroscopy
This protocol provides a general method for comparing the stability of a this compound dye in various buffer conditions over time.
1. Materials:
-
This compound dye stock solution (e.g., 1 mM in anhydrous DMSO).
-
A set of experimental buffers (e.g., citrate, phosphate, Tris) at various pH values (e.g., 4.0, 5.5, 7.4, 8.5).
-
Buffers with and without specific additives (e.g., ascorbic acid, D-mannitol) to be tested.
-
UV-Vis Spectrophotometer.
-
Cuvettes (quartz or appropriate for the wavelength range).
-
Controlled incubation environment (e.g., incubator or water bath, with or without light exposure).
2. Procedure:
-
Sample Preparation:
-
For each buffer condition to be tested, prepare triplicate samples.
-
Add a small aliquot of the this compound dye stock solution to the buffer to achieve a final concentration that gives an initial absorbance value between 0.5 and 1.0 at the dye's λ_max.
-
Vortex each sample gently to ensure homogeneity.
-
-
Initial Measurement (T=0):
-
Immediately after preparation, measure the full UV-Vis absorbance spectrum (e.g., from 300 nm to 900 nm) for each sample.
-
Record the absorbance value at the maximum absorption wavelength (λ_max). This is your 100% reference value.
-
-
Incubation:
-
Place all samples in the controlled incubation environment. Conditions should be chosen to mimic experimental or storage scenarios (e.g., 25°C in the dark, or 37°C with ambient light).
-
-
Time-Point Measurements:
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours), remove the samples from incubation.
-
Allow samples to return to room temperature if necessary.
-
Measure the UV-Vis absorbance spectrum for each sample again, recording the absorbance at λ_max.
-
5. Data Analysis:
-
For each buffer condition and time point, calculate the average absorbance at λ_max from the triplicate samples.
-
Calculate the percentage of dye stability as follows: Stability (%) = (Absorbance at time T / Absorbance at T=0) * 100
-
Plot the Stability (%) versus time for each buffer condition to visually compare the degradation rates and determine the most stabilizing conditions for your dye.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP2013135658A - Anthocyanin stabilizing composition - Google Patents [patents.google.com]
- 8. Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 11. Counterion Pairing Effects on a Flavylium Heptamethine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
Preventing quenching of Chromenylium fluorescence in cellular environments
Welcome to the technical support center for Chromenylium-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent fluorescence quenching in cellular environments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and how is it different from photobleaching?
A: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[1] It can be caused by a variety of factors, including interactions with other molecules, changes in the cellular microenvironment, or the formation of non-emissive dye aggregates.[1][2] Quenching is often a reversible process.[2]
Photobleaching, on the other hand, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3] While both processes result in a loss of signal, photobleached molecules cannot recover their fluorescence.
Q2: What are the primary mechanisms of fluorescence quenching in a cellular context?
A: In cellular environments, fluorescence can be quenched through several mechanisms:[1][2]
-
Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (a quencher, e.g., molecular oxygen) in the cell, causing a non-radiative return to the ground state.[1][2]
-
Static Quenching: Results from the formation of a non-fluorescent complex between the fluorophore and a quencher molecule before excitation.[1][2]
-
Self-Quenching (Aggregation): At high concentrations, hydrophobic this compound dyes can stack together to form aggregates.[1][4] This close proximity often leads to the formation of non-emissive species, significantly reducing the overall fluorescence quantum yield.
-
Environmental Effects: The fluorescence of this compound dyes can be sensitive to the local microenvironment.[5] Factors like pH, polarity, and viscosity within different subcellular compartments can alter the dye's electronic structure and lead to reduced fluorescence.[5]
Diagram: Mechanisms of Fluorescence Quenching
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Chromenylium versus flavylium dyes for in vivo imaging.
For Researchers, Scientists, and Drug Development Professionals
The quest for high-resolution, deep-tissue in vivo imaging has led to the development of advanced fluorescent probes operating in the near-infrared (NIR) and shortwave infrared (SWIR) windows. Among these, polymethine dyes, specifically Chromenylium and flavylium scaffolds, have emerged as promising candidates due to their high absorption coefficients and tunable photophysical properties. This guide provides an objective comparison of this compound versus flavylium dyes, supported by experimental data, to aid researchers in selecting the optimal contrast agent for their in vivo imaging needs.
Executive Summary
This compound dyes, which are derivatives of the flavylium scaffold with a substitution at the 2-position, generally exhibit significantly higher quantum yields and brightness compared to their flavylium counterparts.[1][2] This enhancement is attributed to decreased non-radiative decay rates.[1][2] While this compound dyes often have slightly blue-shifted absorption and emission spectra compared to flavylium dyes with the same polymethine chain length, they demonstrate superior SWIR brightness, a key metric for excitation-multiplexed imaging.[1][3] Both classes of dyes are instrumental in pushing the boundaries of in vivo imaging, enabling faster and multicolor applications.[1]
Data Presentation: Photophysical Properties
The following tables summarize the key photophysical properties of representative this compound and flavylium polymethine dyes, including pentamethine, heptamethine, and nonamethine variants. Data was collected in dichloromethane (DCM).
Table 1: Pentamethine Dyes
| Dye Scaffold | Dye Name | λmax,abs (nm) | λmax,em (nm) | εmax (M⁻¹cm⁻¹) | ΦF (%) | Brightness (εmax * ΦF) |
| Flavylium | Flav5 (2) | 862 | 881 | ~360,000 | ~5 | 1,800,000 |
| This compound | Chrom5 (6) | 818 | 839 | ~360,000 | 18-28 | 6,480,000 - 10,080,000 |
| This compound | JuloChrom5 (10) | 892 | 913 | - | - | - |
Data sourced from multiple studies; exact values may vary based on experimental conditions.[1][2][4]
Table 2: Heptamethine Dyes
| Dye Scaffold | Dye Name | λmax,abs (nm) | λmax,em (nm) | εmax (M⁻¹cm⁻¹) | ΦF (%) | Brightness (εmax * ΦF) | SWIR Brightness |
| Flavylium | Flav7 (1) | 1027 | 1045 | ~250,000 | ~0.5 | 125,000 | Lower |
| This compound | Chrom7 (5) | 975 | 995 | ~250,000 | 1.6-1.7 | 400,000 - 425,000 | Higher |
| Flavylium | JuloFlav7 (3) | 1061 | 1080 | - | ~0.46 | - | - |
SWIR brightness is a metric that accounts for the percentage of emission within the SWIR region (≥1000 nm).[1][2] All this compound heptamethine dyes have a higher SWIR brightness than their flavylium counterparts.[1][3]
Table 3: Nonamethine Dyes
| Dye Scaffold | Dye Name | λmax,abs (nm) | λmax,em (nm) | εmax (M⁻¹cm⁻¹) | ΦF (%) | Brightness (εmax * ΦF) |
| This compound | Chrom9 (1) | 1083 | 1111 | ~105,000 | 0.5 | 52,500 |
| Flavylium | Flav9 (3) | 1110 | 1136 | ~105,000 | 0.19 | 19,950 |
| This compound | JuloChrom9 (2) | 1092 | 1120 | ~105,000 | 0.31 | 32,550 |
| Flavylium | JuloFlav9 (4) | 1149 | 1188 | ~105,000 | 0.15 | 15,750 |
Data for nonamethine dyes highlights that this compound heterocycles result in more emissive fluorophores.[5]
Performance in In Vivo Imaging
The enhanced brightness of this compound dyes directly translates to improved performance in in vivo imaging, enabling faster frame rates and multiplexed imaging.
-
High-Speed Imaging: The high brightness of this compound dyes allows for non-invasive imaging in mice at speeds of up to 300 frames per second (fps) in a single color.[1][2]
-
Multiplexed Imaging: A panel of bright this compound and flavylium dyes with distinct excitation wavelengths enables three-color imaging at up to 100 fps and even four-color imaging by including indocyanine green (ICG).[1][2] The extension of these dye scaffolds to nonamethine variants allows for multiplexed imaging with all SWIR excitation and detection, pushing the boundaries of deep-tissue resolution.[5]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized methodologies for key experiments.
Photophysical Characterization
-
Sample Preparation: Dyes are dissolved in a suitable solvent, typically dichloromethane (DCM) or dimethyl sulfoxide (DMSO), to a concentration that yields an absorbance of approximately 0.1 at the λmax,abs in a 1 cm path length cuvette.
-
Absorption Spectroscopy: Absorbance spectra are recorded using a UV-Vis-NIR spectrophotometer. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law.
-
Fluorescence Spectroscopy: Emission spectra are recorded on a fluorometer, with excitation at the absorption maximum.
-
Quantum Yield (ΦF) Measurement: Quantum yields are determined relative to a standard dye with a known quantum yield (e.g., IR-26 in DCM for SWIR dyes). The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. For some dyes, absolute quantum yield measurements are performed using an integrating sphere.[4]
-
Photostability Measurement: Dye solutions are irradiated with a laser at their absorption maximum (e.g., 786 nm for pentamethine and 974 nm for heptamethine dyes) with a defined power density (e.g., 100 mW cm⁻²).[2] The emission intensity is monitored over time to determine the rate of photobleaching.[2]
In Vivo Imaging Workflow
-
Dye Formulation: For in vivo applications, hydrophobic polymethine dyes are typically encapsulated in water-soluble micelles, such as those formed with poly(ethylene) glycol-phospholipids (PEG-phospholipids).[3] This is achieved by dissolving the dye and the phospholipid in a suitable organic solvent, evaporating the solvent to form a thin film, and then rehydrating with phosphate-buffered saline (PBS) followed by sonication.
-
Animal Model: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Mice are typically used as the animal model.
-
Dye Administration: The formulated dye solution is administered to the mouse via intravenous injection, typically through the tail vein.
-
Imaging System: A custom-built or commercial SWIR imaging system is used. This typically consists of:
-
Excitation lasers with wavelengths matched to the absorption maxima of the dyes.
-
A long-pass filter to block the excitation light.
-
An InGaAs camera for detection in the SWIR range.
-
-
Image Acquisition: Mice are anesthetized and placed on the imaging stage. Images and videos are acquired at various frame rates and exposure times, depending on the specific experiment. For multiplexed imaging, the excitation lasers are modulated in sequence with the camera acquisition.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for multiplexed in vivo imaging using this compound and flavylium dyes.
Caption: Workflow for multiplexed in vivo imaging with polymethine dyes.
Conclusion
This compound dyes represent a significant advancement over the foundational flavylium scaffold for in vivo imaging applications. Their superior brightness and high quantum yields enable unprecedented imaging speeds and multiplexing capabilities in the SWIR window. While flavylium dyes remain valuable, particularly for applications requiring longer wavelength excitation and emission, the enhanced photophysical properties of this compound dyes make them a compelling choice for researchers pushing the frontiers of high-resolution, deep-tissue optical imaging. The continued development and functionalization of both this compound and flavylium platforms promise to further expand the toolkit for non-invasive in vivo studies.
References
A Head-to-Head Comparison of Chromenylium Dyes and Indocyanine Green (ICG) for Shortwave Infrared (SWIR) Imaging
For Researchers, Scientists, and Drug Development Professionals
The advent of shortwave infrared (SWIR) imaging, spanning the 1000-2000 nm wavelength range, has opened new frontiers in preclinical and clinical research, offering deeper tissue penetration, reduced autofluorescence, and higher spatial resolution compared to traditional visible and near-infrared (NIR) imaging.[1][2][3] At the forefront of contrast agents for this modality are indocyanine green (ICG), a clinically approved NIR dye with a spectral tail extending into the SWIR region, and a newer class of probes, Chromenylium dyes, which are specifically engineered for enhanced brightness and performance in the SWIR window.[1][2][4][5] This guide provides an objective, data-driven comparison of this compound dyes and ICG for SWIR imaging applications.
Performance Metrics: A Quantitative Comparison
The efficacy of a fluorescent probe for in vivo imaging is determined by several key photophysical parameters. The following tables summarize the quantitative data for representative this compound dyes and ICG.
| Parameter | This compound Dyes (Heptamethines) | Indocyanine Green (ICG) | Key Advantages of this compound |
| Quantum Yield (ΦF) | 1.6 – 28% (depending on structure and environment)[4][6] | ~2.5% in water, 12-14% in FBS and whole blood[7][8] | Significantly higher quantum yields, leading to brighter emission.[1][4] |
| Molar Extinction Coefficient (εmax) | ~250,000 M⁻¹ cm⁻¹[4] | ~150,000 - 200,000 M⁻¹ cm⁻¹ in aqueous media[7] | High absorption cross-sections comparable to or exceeding ICG.[4] |
| SWIR Brightness (εmax × ΦF × α) | Significantly higher than ICG, with some variants showing ~1.7 to 2.8-fold improvement in signal over ICG in blood.[4][9] | Serves as a benchmark, but is outperformed by newer this compound dyes in dedicated SWIR channels.[1][4][9] | Superior brightness in the SWIR region, enabling faster imaging and lower required doses.[1][4] |
| Photostability | Higher stability compared to analogous flavylium dyes.[1][4] | Susceptible to photobleaching, limiting its use for long-term imaging.[10] | Improved photostability allows for longer or more intensive imaging sessions. |
| Aqueous Solubility | Can be chemically modified (e.g., with sulfonate groups or by creating star polymers) to improve water solubility and reduce aggregation.[6][11][12][13] | Prone to aggregation in aqueous solutions, which can quench fluorescence.[8] | Tunable solubility and reduced aggregation lead to more reliable performance in biological media.[11][13] |
Note: α represents the fraction of emission within the SWIR region. Data is compiled from multiple sources and can vary based on the specific dye derivative and experimental conditions.
In Vivo Performance and Biodistribution
Direct in vivo comparisons have demonstrated the superior brightness of certain this compound dyes over ICG for SWIR imaging. For instance, JuloChrom5 has been shown to be brighter than ICG in in vivo experiments.[1][4] Similarly, water-soluble sulfonated this compound dyes provide clear video-rate imaging of vasculature at very low injected amounts (as little as 0.05 nmol).[13]
A key differentiator between these dyes is their biodistribution and pharmacokinetics. ICG is rapidly cleared from the bloodstream by the liver and excreted into the bile.[14] This rapid clearance can be advantageous for certain applications but limiting for others that require longer imaging windows. In contrast, the biodistribution of this compound dyes can be tuned through chemical modification. For example, this compound star polymers (CStars) have been shown to exhibit swift renal clearance and stealth behavior, enabling improved visualization of the lymphatic system.[11][12] This orthogonal biodistribution to ICG facilitates powerful dual-channel imaging, allowing for the simultaneous visualization of different physiological processes in the same animal.[12]
Experimental Methodologies
Reproducible and comparable data are critical in the evaluation of imaging agents. Below are representative experimental protocols for the head-to-head comparison of this compound dyes and ICG.
In Vitro SWIR Brightness Comparison
A common method to directly compare the brightness of different fluorophores in a biologically relevant medium involves imaging capillaries filled with dye solutions.
In Vivo Comparative Imaging using Excitation Multiplexing
To mitigate variability between individual animals, an excitation-multiplexed approach allows for the simultaneous imaging of two different dyes in the same animal.
Signaling Pathways and Mechanisms of Action
Neither this compound dyes nor ICG have inherent signaling pathway activity in the biological sense. Their utility lies in their physicochemical properties as fluorescent contrast agents. Their mechanism of action is passive; they accumulate in tissues based on their size, charge, and formulation, and their fluorescence is excited by an external light source.
The key "pathway" to consider is their pharmacokinetic journey through the body. The following diagram illustrates the differing biodistribution and clearance pathways of ICG and a water-soluble this compound dye.
Conclusion and Future Outlook
While ICG remains a valuable, clinically approved benchmark for NIR and SWIR imaging, the development of this compound dyes represents a significant advancement in the field.[1][2][4] Their superior brightness, enhanced photostability, and tunable biodistribution make them powerful tools for preclinical research, enabling faster and more sensitive imaging.[1][4][11][12] The ability to perform multicolor SWIR imaging by combining ICG and various this compound derivatives opens up exciting possibilities for studying complex biological systems in vivo.[9] As research continues to refine the properties of these next-generation fluorophores, their translation into clinical settings holds the promise of revolutionizing diagnostic imaging and image-guided surgery.
References
- 1. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Extending optical chemical tools and technologies to mice by shifting to the shortwave infrared region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Water-soluble this compound dyes for shortwave infrared imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. escholarship.org [escholarship.org]
- 10. Metal-enhanced emission from indocyanine green: a new approach to in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores. [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Chromenylium Probes for Targeted Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficacy of targeted imaging hinges on the specificity of the fluorescent probes employed. Chromenylium-based polymethine dyes have emerged as a promising class of probes, particularly for in vivo imaging in the shortwave infrared (SWIR) window (1000-2000 nm), which offers benefits like deeper tissue penetration and reduced autofluorescence.[1][2] This guide provides an objective comparison of this compound probes against other alternatives, supported by experimental data and detailed protocols for validating their targeting specificity.
The Critical Role of Specificity in Targeted Imaging
The fundamental principle of targeted imaging is to achieve high signal intensity at the site of interest (e.g., a tumor) while minimizing background signal from non-target tissues. A probe's specificity—its ability to selectively bind to its intended biological target—is the primary determinant of the target-to-background ratio (TBR) and the overall signal-to-noise ratio (SNR).[3][4][5] Poor specificity can lead to ambiguous results, false positives, and an inaccurate assessment of the biological process under investigation. Validation of this specificity is, therefore, not just a preliminary step but a cornerstone of reliable molecular imaging.
Performance Comparison: this compound Probes vs. Alternatives
This compound dyes are a subclass of polymethine dyes, which are noted for their high molar absorption coefficients and narrow absorption spectra, making them ideal for multiplexed imaging.[3] They represent an advancement over earlier scaffolds like flavylium dyes, often demonstrating significantly higher fluorescence quantum yields (ΦF) due to reduced non-radiative decay rates.[6][7] The most common benchmark for in vivo near-infrared (NIR) imaging is Indocyanine Green (ICG), the only NIR dye currently approved by the US Food and Drug Administration (FDA).[1]
Photophysical and In Vivo Performance Data
The following tables summarize the quantitative performance of various this compound probes compared to the benchmark ICG and related flavylium dyes.
| Probe | Max Absorption (λ_abs, nm) in FBS | Molar Extinction Coefficient (ε_max, M⁻¹cm⁻¹) | Quantum Yield (Φ_F, %) in FBS | SWIR Brightness (ε_max × Φ_F × α) | Reference |
| This compound | |||||
| JuloChrom5 (10) | ~892 | ~250,000 | High | Higher than ICG | [3][6][7] |
| Chrom7 (5) | ~968 | ~250,000 | 1.6 - 2.5 | 4300 M⁻¹cm⁻¹ | [3] |
| SulfoChrom7 | 963 | Not specified | >0.5% | Comparable or superior to ICG | [1][8] |
| Alternatives | |||||
| ICG (FDA Approved) | 798 | ~200,000 | Low in aqueous media | Lower than JuloChrom5 | [1][6][8] |
| JuloFlav7 (3) | ~1065 | Not specified | Lower than this compound dyes | Lower than this compound dyes | [6] |
Note: SWIR Brightness is a crucial metric for imaging in the SWIR window, defined as ε_max × Φ_F × α, where α is the percentage of emission within the SWIR region (≥1000 nm).[6][7] this compound dyes consistently show higher SWIR brightness than their flavylium counterparts.
| Parameter | This compound Probes (e.g., JuloChrom5, SulfoChrom7) | Indocyanine Green (ICG) | Key Advantages of this compound Probes |
| Signal-to-Noise Ratio (SNR) | High SNR is achievable even at low exposure times (1.6–2.0 ms), enabling high frame rates (up to 300 fps for single-color imaging).[3][6] | Requires higher injection concentrations for adequate SWIR detection.[8] | Superior brightness allows for faster imaging and/or lower required doses, reducing potential toxicity.[6] |
| Biodistribution | Can be tuned via chemical modification. For example, CStar30 (a star polymer of a this compound dye) shows renal clearance, while others show liver accumulation.[8] | Rapidly clears through the liver.[3] | Modularity allows for the design of probes with specific clearance pathways, potentially reducing background signal in certain organs.[1][8] |
| Multiplexing Capability | Excellent. Multiple this compound and flavylium dyes can be used for up to four- or five-color imaging by using distinct, well-separated excitation wavelengths.[6][9] | Can be used as one channel in multiplexed imaging but is limited by its spectral properties.[6][8] | Enables simultaneous visualization of multiple biological targets or processes in a single subject, providing richer contextual data.[2][7] |
| Water Solubility | A major challenge for many polymethine dyes, but can be overcome with strategies like sulfonation (SulfoChrom7) or polymer conjugation (CStar30) to create water-soluble versions.[1][8] | Water-soluble. | Chemical modifications can render this compound probes suitable for biological applications without the need for complex formulations.[1] |
Experimental Protocols for Specificity Validation
To validate a targeted probe, the fluorescent dye (e.g., a this compound derivative) must be conjugated to a targeting moiety (e.g., an antibody, peptide, or small molecule) that binds a specific biological target. The specificity of this final conjugate must then be rigorously tested.
In Vitro Target Binding Assay
Objective: To quantify the binding affinity of the targeted this compound probe to its specific target protein or receptor.
Methodology:
-
Cell Culture: Culture two cell lines: one that overexpresses the target receptor (target-positive) and a control line with no or low expression (target-negative).
-
Incubation: Incubate both cell lines with varying concentrations of the targeted this compound probe for a predetermined time (e.g., 1 hour) at 37°C.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cells using a fluorescence plate reader, flow cytometer, or confocal microscope.
-
Data Analysis: Plot the fluorescence intensity against the probe concentration for both cell lines. A specific probe will show a high, saturable signal in the target-positive cells and a low, non-saturable signal in the target-negative cells. The binding affinity (Kd) can be calculated from the saturation curve of the target-positive cells.
In Vivo Imaging and Biodistribution
Objective: To assess the probe's accumulation at the target site and its clearance from non-target tissues in a living animal model.
Methodology:
-
Animal Model: Use an appropriate animal model, such as a mouse bearing a xenograft tumor that overexpresses the target of interest.
-
Probe Administration: Administer the targeted this compound probe via intravenous (tail vein) injection. All probes should be filtered through a 0.22 µm filter before injection.[10]
-
SWIR Imaging: Image the mouse at multiple time points post-injection (e.g., 1, 4, 8, 24 hours) using a custom SWIR imaging setup.
-
Excitation: Use lasers with wavelengths corresponding to the probe's absorption maximum (e.g., 892 nm for JuloChrom5, 968 nm for Chrom7).[3][6]
-
Detection: Collect the emitted fluorescence using an InGaAs camera equipped with an appropriate long-pass filter (e.g., 1000 nm or 1100 nm LP filter) to isolate the SWIR signal.[6][8]
-
-
Data Analysis: Quantify the average fluorescence intensity in the region of interest (ROI), such as the tumor, and in background tissues (e.g., muscle) over time to determine the TBR.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animal and excise major organs and the tumor to quantify fluorescence distribution, confirming the in vivo findings.
In Vivo Blocking Study
Objective: To conclusively demonstrate that the probe's accumulation at the target site is receptor-mediated and specific.
Methodology:
-
Animal Groups: Prepare two groups of tumor-bearing mice.
-
Blocking Group: Inject a high dose of the non-fluorescent targeting ligand (the "blocking agent") 1-2 hours before administering the targeted this compound probe. This excess of unlabeled ligand will saturate the target receptors.
-
Control Group: Inject only the targeted this compound probe.
-
Imaging: Perform in vivo imaging on both groups as described in the protocol above.
-
Data Analysis: Compare the fluorescence signal in the tumor between the blocking and control groups. A significant reduction in tumor signal in the blocking group confirms that the probe binds specifically to its target receptor.
Visualizing Workflows and Concepts
To clarify these validation processes, the following diagrams illustrate key workflows and principles.
Caption: Workflow for validating the specificity of a targeted this compound probe.
Caption: Conceptual diagram of a targeted probe binding to a cell surface receptor.
Caption: Logical comparison of a control experiment and a blocking experiment.
Conclusion
This compound-based probes offer significant advantages for targeted in vivo imaging, primarily due to their exceptional brightness in the SWIR window and their chemical versatility, which allows for multiplexing and the tuning of solubility and biodistribution.[1][2][6][8] However, the fluorophore itself is only one part of a successful targeted agent. The data presented in this guide underscore the superior photophysical properties of this compound dyes, but researchers must recognize that these properties do not guarantee target specificity. Rigorous validation through a combination of in vitro binding assays, in vivo biodistribution studies, and critically, in vivo blocking experiments, is essential to confirm that the observed signal is a true representation of the biological target. Adherence to these validation principles will ensure the reliable and accurate application of these powerful probes in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating design principles for this compound-based polymethine dyes for improved in vivo shortwave infrared imaging [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
A Comparative Guide to the Quantitative Imaging Performance of Chromenylium and Cyanine Dyes
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly impacts the quality, accuracy, and reliability of imaging-based experiments. Among the plethora of available fluorophores, Chromenylium and cyanine dyes are prominent classes, particularly for near-infrared (NIR) and shortwave infrared (SWIR) imaging. This guide provides an objective, data-driven comparison of their quantitative imaging performance, offering insights into their respective strengths and weaknesses to aid in fluorophore selection.
Quantitative Performance Comparison
The overall performance of a fluorescent dye is determined by several key photophysical parameters. Brightness, a crucial metric for imaging, is the product of the molar extinction coefficient (ε_max) and the fluorescence quantum yield (Φ_F). Photostability, another critical factor, dictates the dye's resilience to light-induced degradation.
Table 1: Photophysical Properties of Representative this compound Dyes
| Dye Variant | λ_abs (nm) | λ_em (nm) | ε_max (M⁻¹cm⁻¹) | Φ_F (%) | Brightness (M⁻¹cm⁻¹) |
| Pentamethine this compound (6) | ~816 | ~835 | ~360,000 | 18-28 | 106,000 |
| Heptamethine this compound (5) | ~921 | ~942 | ~250,000 | 1.6-1.7 | 4,300 |
| Heptamethine this compound (7) | ~921 | ~942 | ~250,000 | 1.6-1.7 | 4,300 |
| JuloChrom5 (10) | ~892 | ~910 | ~360,000 | 18-28 | ~81,000 (Calculated) |
Data sourced from studies on this compound polymethine dyes in dichloromethane.[1][2]
Table 2: Photophysical Properties of Common Cyanine Dyes
| Dye | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| Cy3 | ~550 | ~570 | 0.15 |
| Cy5 | ~650 | ~670 | 0.27 |
| Cy5.5 | 675 | 694 | 0.28 |
| Cy7 | 743 | 767 | 0.28 |
Data for Cy dyes can vary based on the environment and conjugation.[3]
Key Performance Aspects: A Deeper Dive
Brightness and Quantum Yield
This compound Dyes: A significant advantage of this compound dyes is their exceptionally high quantum yields, particularly for the pentamethine variants, which can reach up to 28%.[1][2] This high quantum efficiency is attributed to structural modifications that reduce non-radiative decay rates compared to other polymethine dyes like flavylium dyes.[1][2] The combination of high molar extinction coefficients (averaging ~360,000 M⁻¹cm⁻¹ for pentamethines) and high quantum yields results in outstanding brightness, with one pentamethine this compound dye reaching a brightness of 106,000 M⁻¹cm⁻¹.[1][2]
Cyanine Dyes: Cyanine dyes are well-known for their high molar extinction coefficients, making them efficient light absorbers.[4] However, their quantum yields can be comparatively modest, which limits their overall brightness.[4][5] For instance, the widely used Cy5 has a quantum yield of 0.27.[3] It has been shown that the fluorescence quantum yield of cyanine dyes can be substantially increased by altering the solvent environment, such as using heavy water (D₂O), which can lead to a 2.6-fold increase for Cy7.[4][5] Unsymmetrical cyanine dyes are a special class that exhibit low quantum yields in fluid solutions but become strongly fluorescent when their conformation is constrained, for example, upon binding to DNA or proteins.[6][7]
Photostability
This compound Dyes: The photostability of this compound dyes is comparable to related polymethine scaffolds. In a direct comparison, a pentamethine this compound dye (dye 6) showed slightly higher photostability (approximately 1.7-fold) than its flavylium counterpart.[2] Conversely, a heptamethine this compound dye (dye 5) was found to be less photostable (approximately 2.7-fold) than the corresponding flavylium dye.[2] This suggests that the photostability can be influenced by the length of the polymethine chain.
Cyanine Dyes: Photobleaching is a well-documented limitation for many cyanine dyes, especially under the intense laser irradiation used in super-resolution microscopy.[8][9] The primary mechanism of photobleaching involves the dye entering a long-lived triplet state, from which it can react with molecular oxygen to generate reactive oxygen species that chemically degrade the fluorophore.[9] However, significant research has focused on improving cyanine photostability through structural modifications or the use of "self-healing" strategies, where triplet-state quenchers are covalently linked to the fluorophore.[10]
Performance in In Vivo Imaging
This compound Dyes: this compound dyes have emerged as exceptional probes for in vivo imaging, particularly in the shortwave infrared (SWIR) window (1000-2000 nm).[1][11] This spectral region offers advantages of deeper tissue penetration and reduced autofluorescence.[1][12] The high brightness of this compound dyes allows for rapid imaging, with demonstrations of single-color imaging at up to 300 frames per second (fps) and three-color imaging at 100 fps in mice.[1][2] In direct comparisons, specific this compound dyes have shown a 1.7-fold to 2.8-fold improvement in signal over the clinically approved cyanine dye, Indocyanine Green (ICG), for in vivo SWIR imaging.[1][2] Modular design platforms are also being developed to create water-soluble this compound dyes, enhancing their biocompatibility and utility for in vivo applications like imaging vasculature and tracking tumor growth.[12][13]
Cyanine Dyes: Cyanine dyes, especially ICG and its derivatives, are widely used for in vivo near-infrared imaging.[14][15] However, many commercially available heptamethine cyanine dyes are hydrophobic and require complexation with proteins like serum albumin to improve aqueous solubility and in vivo performance.[15] While these complexes can enhance tumor accumulation and retention, the inherent properties of the dyes, such as lower quantum yields and photostability, can be limiting.[15]
Experimental Protocols
Measurement of Photobleaching Quantum Yield (Φ_b)
This protocol describes a common method for quantifying and comparing the photostability of fluorescent dyes. A lower photobleaching quantum yield indicates higher photostability.[16]
Objective: To determine the photobleaching quantum yield (Φ_b) of a fluorescent dye by monitoring the decrease in its fluorescence intensity under constant illumination.
Materials:
-
Fluorimeter or fluorescence microscope with a sensitive detector (e.g., PMT, sCMOS camera).
-
Stable light source (e.g., laser, stabilized lamp).
-
Spectrophotometer.
-
Cuvettes or microscope slides.
-
Dye solutions of known concentration in an appropriate solvent (e.g., PBS, DMSO).
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the dyes to be tested. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.[16]
-
Initial Measurement: Record the initial absorbance spectrum using the spectrophotometer. Measure the initial fluorescence intensity (F₀) of the sample immediately upon placing it in the light path of the fluorimeter or microscope.[16]
-
Photobleaching: Continuously illuminate the sample with the light source at a constant and known intensity.
-
Time-Course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.[16]
-
Data Analysis:
-
Plot the fluorescence intensity F(t) as a function of time (t).
-
Fit the decay curve to an exponential function: F(t) = F₀ * e^(-k_b * t), where k_b is the photobleaching rate constant.[16]
-
The photobleaching quantum yield (Φ_b) can then be calculated using the rate constant, the molar extinction coefficient (ε), the fluorescence quantum yield (Φ_f), and the photon flux of the illumination source.
-
Visualizations
// Nodes A [label="Sample Preparation\n(Optically dilute dye solutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Initial Measurements\n(Absorbance & Fluorescence F₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Continuous Illumination\n(Constant, known intensity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Time-Course Measurement\n(Record Fluorescence F(t))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Data Analysis\n(Fit decay curve to F(t) = F₀ * e^(-k_b*t))", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Calculate Photobleaching\nQuantum Yield (Φ_b)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Compare Φ_b Values\n(Lower Φ_b = Higher Photostability)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }
Caption: Workflow for evaluating and comparing the photostability of fluorescent dyes.[16]// Nodes S0 [label="Ground State (S₀)\nCyanine Dye", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Excited Singlet State (S₁)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T1 [label="Excited Triplet State (T₁)", fillcolor="#FBBC05", fontcolor="#202124"]; O2_ground [label="Molecular Oxygen (³O₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; O2_singlet [label="Singlet Oxygen (¹O₂)\n(Reactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bleached [label="Bleached Dye\n(Non-fluorescent)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges S0 -> S1 [label="Light Absorption\n(Excitation)", color="#202124", fontcolor="#202124"]; S1 -> S0 [label="Fluorescence", color="#34A853", fontcolor="#34A853"]; S1 -> T1 [label="Intersystem Crossing", style=dashed, color="#202124", fontcolor="#202124"]; T1 -> O2_singlet [label="Energy Transfer", style=dashed, color="#EA4335", fontcolor="#EA4335"]; O2_ground -> T1 [style=invis]; O2_singlet -> Bleached [label="Oxidation", color="#EA4335", fontcolor="#EA4335"]; S0 -> Bleached [style=invis];
// Ranks {rank=same; S0; O2_ground;} {rank=same; S1;} {rank=same; T1; O2_singlet;} {rank=same; Bleached;} }
Caption: General mechanism of cyanine dye photobleaching via the triplet state.[9]Conclusion and Recommendations
The choice between this compound and cyanine dyes depends heavily on the specific application requirements.
This compound dyes are the superior choice for applications demanding extreme brightness and high-speed imaging, especially for in vivo studies within the SWIR window. Their high quantum yields and excellent performance in complex biological media make them ideal for high-contrast, deep-tissue imaging.[1][2][12]
Cyanine dyes remain a versatile and widely used class of fluorophores. While they may not match the peak brightness of the best this compound dyes due to lower quantum yields, their broad commercial availability, extensive characterization, and the development of photostable variants (like the Alexa Fluor series) make them suitable for a wide range of applications, including multicolor imaging and super-resolution microscopy.[9][17][18] For applications where conformational changes are studied, the fluorogenic properties of unsymmetrical cyanines offer a unique advantage.[6][7]
Ultimately, researchers should consider the specific needs of their experiment, including the required brightness, photostability, spectral window, and biological environment, when selecting the optimal dye. For cutting-edge in vivo SWIR imaging, this compound dyes currently offer a significant performance advantage. For routine, well-established multicolor imaging techniques, modern, photostabilized cyanine dyes provide a robust and reliable option.
References
- 1. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyanine - Wikipedia [en.wikipedia.org]
- 4. Increasing the brightness of cyanine fluorophores for single-molecule and superresolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Water-soluble this compound dyes for shortwave infrared imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Defining the Basis of Cyanine Phototruncation Enables a New Approach to Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
A Head-to-Head Battle in the Second Near-Infrared Window: Chromenylium Dyes Versus Commercial SWIR Probes
For researchers, scientists, and drug development professionals venturing into the realm of in vivo shortwave infrared (SWIR) imaging, the choice of fluorescent probe is paramount for achieving high-resolution, deep-tissue visualization. This guide provides an objective comparison of the emerging Chromenylium dye platform against established, commercially available SWIR probes, supported by experimental data to inform your selection process.
The SWIR imaging window (1000-2000 nm) offers significant advantages for preclinical and clinical research, including reduced light scattering and minimal tissue autofluorescence, leading to superior image contrast and deeper penetration depths compared to traditional visible and near-infrared (NIR) imaging.[1][2] While Indocyanine Green (ICG), a clinically approved NIR dye, has been a workhorse for SWIR imaging due to its emission tail extending into the SWIR region[3][4][5][6], a new class of this compound-based dyes is demonstrating remarkable potential with enhanced brightness and tunable properties.[7][8]
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the key photophysical properties of representative this compound dyes and the widely used commercial probe, Indocyanine Green (ICG).
| Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | SWIR Brightness (ε × Φ × α) | Solvent/Medium | Reference |
| This compound Dyes | |||||||
| Chrom7 (5) | ~968 | >1000 | ~250,000 | 1.6-1.7% | 4300 M⁻¹cm⁻¹ | DCM | [7][8] |
| JuloChrom5 (10) | ~892 | >1000 | ~360,000 | 1.6-1.7% | > ICG in blood (2.8-fold) | Blood | [7][8] |
| SulfoChrom7 | ~975 | >1100 | Not specified | >0.5% | Comparable or superior to ICG | FBS | [9][10] |
| AmmonChrom7 | ~975 | >1100 | Not specified | >0.5% | Comparable or superior to ICG | FBS | [9][10] |
| Chrom9 | ~1060 | >1200 | ~100,000 | ~0.5% | Brightest at its bandgap | Not specified | [1][11] |
| Commercial Probes | |||||||
| Indocyanine Green (ICG) | ~785 | ~830 (tail >1000) | ~200,000 | ~1-2% (in blood) | Lower than this compound dyes in specific SWIR channels | Blood | [3][7][8] |
| IRDye 800CW | ~774 | ~790 (tail >1000) | ~240,000 | Not specified | Fluoresces in SWIR, but not as brightly as ICG | Not specified | [5][12] |
Note: Photophysical properties can vary depending on the solvent and biological environment. Brightness is a critical parameter for in vivo imaging performance. SWIR brightness is defined as εmax × ΦF × α, where α is the fraction of emission within the SWIR region.[7][8]
Deeper Dive: Experimental Showdown
The true test of a SWIR probe lies in its in vivo performance. Recent studies have directly compared this compound dyes and ICG in living mice, revealing key differences in brightness, biodistribution, and imaging capabilities.
Brightness and Signal-to-Noise Ratio:
This compound dyes have demonstrated significantly higher brightness in the SWIR region compared to ICG when excited at their respective optimal wavelengths.[7][8] For instance, in a direct comparison in blood, JuloChrom5 (10) exhibited a ~2.8-fold improvement in signal over ICG.[7] This enhanced brightness allows for faster imaging speeds, with some studies reporting single-color imaging at up to 300 frames per second (fps) and three-color imaging at 100 fps using this compound dyes.[7][13]
Multiplexing Capabilities:
The development of a panel of this compound dyes with varied excitation wavelengths across the near-infrared spectrum (700-1000 nm) has expanded the potential for multiplexed SWIR imaging.[7][8] This allows for the simultaneous visualization of multiple biological targets or processes in a single animal. Researchers have successfully demonstrated four-color in vivo imaging using a combination of ICG and different this compound dyes.[13] Furthermore, the extension of the polymethine chain in this compound dyes has pushed their absorbance and emission further into the SWIR, enabling two-color imaging with all-SWIR excitation and detection, which enhances resolution and imaging depth.[1][11][14]
Biodistribution and Clearance:
A significant challenge with many small-molecule SWIR probes is their tendency to be hydrophobic and form non-emissive aggregates in aqueous environments.[9] To address this, water-soluble formulations of this compound dyes have been developed.[9][10][15] These modifications not only improve biocompatibility but also influence their biodistribution and clearance pathways. For example, negatively charged SulfoChrom7 exhibits slow tissue absorption, making it suitable for imaging superficial veins, while positively charged AmmonChrom7 shows efficient cellular uptake and retention, enabling the tracking of xenograft tumor growth.[9] In contrast, ICG is known for its rapid clearance through the hepatobiliary system.[9]
Experimental Protocols
To ensure reproducibility and facilitate the objective comparison of SWIR probes, the following standardized experimental protocols are recommended.
In Vitro Characterization
Objective: To determine the fundamental photophysical properties of the SWIR probes.
Methodology:
-
Sample Preparation: Prepare optically dilute solutions of the dye in the desired solvent (e.g., dichloromethane, phosphate-buffered saline, fetal bovine serum). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Spectroscopy: Measure the absorption spectrum using a UV-Vis-NIR spectrophotometer to determine the maximum absorption wavelength (λex) and the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum using a spectrofluorometer equipped with an appropriate detector for the SWIR range (e.g., InGaAs). Determine the maximum emission wavelength (λem).
-
Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., IR-26 in dichloroethane, Φ = 0.05%).[2][7][16] The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
In Vivo Imaging
Objective: To evaluate the performance of the SWIR probes in a living animal model.
Methodology:
-
Animal Model: Use appropriate mouse models (e.g., healthy nude mice, tumor-bearing mice) in accordance with institutional animal care and use committee guidelines.
-
Probe Administration: Administer the SWIR probe via an appropriate route (e.g., intravenous tail vein injection). The dosage should be optimized for each probe.
-
SWIR Imaging System: Utilize a dedicated SWIR imaging system equipped with:
-
Image Acquisition: Acquire a time-lapse series of images to observe the biodistribution and clearance of the probe. Key imaging parameters to record include:
-
Excitation wavelength and power density.
-
Emission filter used.
-
Exposure time and frame rate.
-
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) over time to determine pharmacokinetic profiles and target-to-background ratios.
Visualizing the Workflow
To illustrate the logical flow of comparing SWIR probes, the following diagrams outline the key experimental stages.
Caption: Workflow for benchmarking SWIR fluorescent probes.
Caption: Simplified schematic of the SWIR imaging process.
Conclusion
The emergence of this compound dyes represents a significant advancement in the field of SWIR imaging. Their superior brightness, tunable properties, and potential for multiplexing offer researchers powerful new tools to non-invasively probe complex biological processes in vivo. While ICG remains a valuable and clinically approved option, the compelling performance data for this compound dyes suggest they are a strong alternative, particularly for demanding applications requiring high temporal resolution and multi-target detection. The choice of probe will ultimately depend on the specific experimental requirements, including the desired imaging depth, target biology, and instrumentation available. This guide provides a foundational framework and the necessary data to make an informed decision in this rapidly evolving field.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Extending optical chemical tools and technologies to mice by shifting to the shortwave infrared region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biological Imaging — Bawendi Group [nanocluster.mit.edu]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Shortwave infrared fluorescence imaging with the clinically approved near-infrared dye indocyanine green [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. High-Resolution Multicolor Shortwave Infrared Dynamic In Vivo Imaging with this compound Nonamethine Dyes. [escholarship.org]
- 12. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores. [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Shortwave-infrared (SWIR) emitters for biological imaging... [degruyterbrill.com]
A Comparative Guide to Chromenylium-Based SWIR Imaging and Alternative Modalities
For Researchers, Scientists, and Drug Development Professionals
The advent of Chromenylium-based dyes has significantly advanced the capabilities of in vivo shortwave infrared (SWIR) fluorescence imaging. This guide provides a comprehensive comparison of this compound imaging with other established modalities, supported by experimental data and detailed protocols to assist researchers in selecting the optimal imaging strategy for their preclinical studies.
Superior Photophysical Properties of this compound Dyes for In Vivo Imaging
This compound dyes, a class of polymethine dyes, exhibit exceptional brightness and photostability in the near-infrared (NIR) and SWIR regions, making them ideal candidates for deep-tissue in vivo imaging.[1][2][3] These dyes offer significant advantages over traditional NIR fluorophores, such as the FDA-approved Indocyanine Green (ICG), including higher quantum yields and tailored excitation/emission profiles for multiplexed imaging.[2][3]
The key advantages of imaging in the SWIR window (1000-2000 nm) include reduced photon scattering, minimal tissue autofluorescence, and lower light absorption by biological tissues, leading to higher spatial resolution and deeper penetration depth compared to visible and conventional NIR imaging.[2][4]
Quantitative Comparison of Imaging Probes
The following tables summarize the key photophysical properties of representative this compound dyes compared to the widely used NIR dye, Indocyanine Green (ICG).
Table 1: Photophysical Properties of Selected this compound Dyes and ICG
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε_max, M⁻¹cm⁻¹) | SWIR Brightness (ε_max × ΦF × α) | Reference |
| ICG | ~785 | ~810 | Low in SWIR | ~200,000 | Low | [2] |
| JuloChrom5 | ~892 | >1000 | High | High | ~2.8-fold > ICG (in blood) | [2] |
| Chrom7 | ~968 | >1000 | High | High | ~1.7-fold > ICG (in blood) | [2] |
| SulfoChrom7 | ~975 | >1000 | >0.5% (in FBS) | High | Comparable or superior to ICG | [5] |
| AmmonChrom7 | ~975 | >1000 | High | High | Comparable or superior to ICG | [5] |
| ZwitChrom7 | ~975 | >1000 | ~0.32% (in FBS) | High | Comparable or superior to ICG | [5] |
Note: SWIR brightness is a metric that accounts for the percentage of emission within the SWIR region (α). Data for this compound dyes often show significantly higher brightness in the SWIR window compared to ICG, whose emission peak is in the NIR region.
Head-to-Head Comparison: this compound-SWIR vs. Other In Vivo Imaging Modalities
The choice of an imaging modality depends on the specific biological question, required resolution, penetration depth, and the nature of the contrast agent.
Table 2: Comparison of In Vivo Imaging Modalities
| Modality | Principle | Advantages | Disadvantages | Best Suited For |
| This compound-SWIR Fluorescence | Excitation of fluorophores with NIR light and detection of emitted SWIR photons. | High sensitivity and resolution, deep tissue penetration, low autofluorescence, real-time imaging capabilities, potential for multiplexing.[2][4] | Requires exogenous contrast agents, limited anatomical information without co-registration. | Visualizing vasculature, tracking cells, assessing tumor burden and targeted drug delivery, functional imaging with specific probes. |
| Bioluminescence Imaging (BLI) | Detection of light produced by a luciferase-catalyzed reaction. | High sensitivity, low background signal, good for tracking gene expression and cell viability. | Requires genetic modification of cells, limited spatial resolution, poor anatomical context. | Monitoring tumor growth and metastasis, tracking genetically modified cells, assessing gene expression in vivo. |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate detailed anatomical images. | Excellent soft tissue contrast, high spatial resolution, provides anatomical context, no ionizing radiation. | Lower sensitivity compared to optical methods, longer acquisition times, requires expensive equipment, may require contrast agents. | Anatomical imaging of tumors and organs, assessing tumor volume and morphology, functional MRI for brain activity.[6] |
| Positron Emission Tomography (PET) | Detects gamma rays emitted by a positron-emitting radionuclide. | High sensitivity, provides functional and metabolic information, quantitative. | Lower spatial resolution than MRI, requires injection of radioactive tracers, use of ionizing radiation. | Assessing metabolic activity (e.g., with FDG), receptor imaging, tracking radiolabeled drugs and cells.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining reliable imaging data. Below are representative protocols for in vivo SWIR imaging with this compound dyes and a comparative modality, bioluminescence imaging.
Protocol 1: In Vivo SWIR Fluorescence Imaging of Vasculature in Mice
This protocol describes the imaging of mouse vasculature using a water-soluble this compound dye.
Materials:
-
SulfoChrom7 (or other water-soluble this compound dye)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
SWIR imaging system with appropriate laser excitation (e.g., 975 nm) and an InGaAs camera.
-
Long-pass filter (e.g., 1100 nm)
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging stage and maintain its body temperature.
-
Dye Preparation: Dissolve SulfoChrom7 in PBS to the desired concentration. For vasculature imaging, a low nanomolar amount (e.g., 0.05 nmol) can be sufficient.[5]
-
Image Acquisition Setup:
-
Set the excitation laser to the appropriate wavelength for the dye (e.g., 975 nm).
-
Set the laser power to a safe and effective level (e.g., 100 mW/cm²).
-
Select the appropriate long-pass emission filter (e.g., 1100 nm).
-
Set the camera exposure time (e.g., 30 ms/frame ).
-
-
Baseline Imaging: Acquire a pre-injection (baseline) image of the mouse.
-
Dye Administration: Inject the prepared SulfoChrom7 solution intravenously (i.v.) via the tail vein.
-
Post-injection Imaging: Immediately after injection, begin acquiring a time-lapse series of images to visualize the dye circulating through the vasculature. Continue imaging for the desired duration.
-
Data Analysis: Analyze the acquired images to quantify signal intensity in regions of interest (ROIs) over time.
Protocol 2: Bioluminescence Imaging of Tumor Growth in Mice
This protocol describes the monitoring of tumor growth using cancer cells engineered to express luciferase.
Materials:
-
Tumor cells stably expressing a luciferase gene (e.g., firefly luciferase).
-
D-luciferin substrate
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system with a sensitive CCD camera.
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Substrate Administration: Inject D-luciferin intraperitoneally (i.p.) at a dose of approximately 150 mg/kg body weight.
-
Incubation: Wait for the D-luciferin to distribute throughout the body, typically 10-15 minutes.
-
Image Acquisition: Place the mouse in the imaging chamber. Acquire bioluminescence images with an exposure time ranging from a few seconds to several minutes, depending on the signal intensity.
-
Data Analysis: Quantify the bioluminescent signal from the tumor region of interest (ROI) to monitor tumor growth over time.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway that can be investigated using this compound-based probes.
This diagram illustrates how a non-fluorescent this compound-based probe can be designed to become fluorescent upon reaction with reactive oxygen species (ROS), enabling the visualization of cellular stress and related signaling pathways.[8][9]
Conclusion
This compound-based SWIR imaging represents a powerful modality for preclinical research, offering unparalleled sensitivity and resolution for deep-tissue imaging.[2] Its advantages in brightness, photostability, and the potential for multiplexing make it a superior choice for many applications compared to traditional NIR fluorescence imaging.[2][3] While other modalities like MRI and PET provide valuable anatomical and metabolic information, the real-time, high-resolution capabilities of this compound-SWIR imaging open new avenues for dynamic studies of biological processes in vivo. The continued development of functionalized this compound probes promises to further expand the applications of this technology in drug development and fundamental biological research.
References
- 1. researchgate.net [researchgate.net]
- 2. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Shortwave infrared fluorescence imaging of peripheral organs in awake and freely moving mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule luminescent probes for the detection of cellular oxidizing and nitrating species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution and Clearance of Novel Chromenylium Derivatives for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
The field of in vivo imaging is rapidly advancing, with a continuous demand for brighter, more stable, and functionally diverse fluorescent probes. Chromenylium derivatives have emerged as a promising class of fluorophores, particularly for shortwave infrared (SWIR) imaging, which offers deeper tissue penetration and reduced autofluorescence. This guide provides an objective comparison of the biodistribution and clearance profiles of several recently developed this compound derivatives, supported by experimental data, to aid researchers in selecting the optimal probe for their specific applications.
Comparative Biodistribution and Photophysical Properties
The following tables summarize the key photophysical and biodistribution characteristics of various this compound derivatives compared to the widely used indocyanine green (ICG). These derivatives have been functionalized to alter their solubility and in vivo behavior, leading to distinct localization patterns.
| Derivative Name | Core Structure Modification | Key Features | Primary Accumulation Sites | Clearance Characteristics | Reference |
| JuloChrom5 | Pentamethine chain, encapsulated in PEG-phospholipid micelles | Significantly brighter than ICG in vivo. | Vasculature, Liver | Slower clearance from blood compared to free ICG.[1] | [1] |
| SulfoChrom7 | Heptamethine chain with tetra-sulfonate groups | High water solubility, enables clear vasculature imaging with low doses. | Diffuse signal throughout the body with substantial liver accumulation. | Slow clearance, with some indication of renal and intestinal pathways.[2][3] | [2][3][4] |
| AmmonChrom7 | Heptamethine chain with tetra-ammonium groups | Strong retention in cells. | Strongest accumulation in the liver among the water-soluble derivatives; also shows some kidney and intestine staining. | Slow clearance.[2][3] | [2][3][4] |
| ZwitChrom7 | Heptamethine chain with zwitterionic groups | Water-soluble. | Diffuse signal with liver accumulation. | Slow clearance.[2][3] | [2][3] |
| CStar30 | This compound core with star-shaped polymer arms | Stealth properties, improved lymphatic system visualization. | Orthogonal biodistribution to ICG. | Swift renal clearance.[5] | [5] |
| ICG (Indocyanine Green) | Standard polymethine dye | FDA-approved, benchmark for NIR imaging. | Rapidly clears from blood into the liver. | Fast hepatic clearance.[1] | [1] |
| Derivative | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Relative Brightness vs. ICG (in blood) | Reference |
| JuloChrom5 (in micelle) | ~18-28% (pentamethines) | ~250,000 | ~2.8-fold improvement | [1] |
| Chrom7 (in micelle) | ~1.6% (heptamethines) | ~360,000 | ~1.7-fold improvement | [1] |
| SulfoChrom7 (in FBS) | > 0.5% | Not specified | Comparable or superior to ICG | [3] |
| AmmonChrom7 (in FBS) | > 0.5% | Not specified | Comparable or superior to ICG | [3] |
| ZwitChrom7 (in FBS) | 0.32% | Not specified | Comparable or superior to ICG | [3] |
| ICG (in FBS/blood) | Not specified | Not specified | Benchmark | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the cited literature for the in vivo comparison of this compound derivatives.
In Vivo Imaging and Biodistribution Analysis
This protocol outlines the general procedure for comparing the biodistribution of different this compound dyes in a mouse model.
-
Animal Model: Nude mice are typically used for in vivo imaging studies.
-
Dye Preparation and Administration:
-
Hydrophobic dyes like JuloChrom5 are encapsulated in poly(ethylene) glycol-phospholipid micelles.
-
Water-soluble derivatives (SulfoChrom7, AmmonChrom7, ZwitChrom7) are dissolved in a suitable aqueous buffer (e.g., PBS).
-
Dyes are administered via tail vein injection. Injection amounts vary depending on the dye's brightness and experimental goals (e.g., 20 nmol for water-soluble dyes, 45-50 nmol for micelle-encapsulated dyes).[1][2][3]
-
-
Imaging System:
-
Image Acquisition:
-
Data Analysis:
-
Regions of interest (ROIs) are drawn over specific organs (e.g., liver, vasculature) and the whole mouse to quantify the fluorescence signal over time.
-
The ratio of signals from different dyes in various tissues is calculated to compare their relative accumulation and clearance.[1]
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for comparative biodistribution studies and the structural relationships between the different classes of this compound derivatives discussed.
Caption: Experimental workflow for comparative in vivo biodistribution analysis of this compound dyes.
Caption: Structural relationship of different this compound derivative classes to the core scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Water-soluble this compound dyes for shortwave infrared imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Chromenylium Star Polymers Versus Traditional Dye Encapsulation for Advanced Bioimaging
For researchers, scientists, and drug development professionals, the choice of fluorescent probe is critical for the success of in vivo imaging and therapeutic applications. This guide provides an objective comparison between two prominent platforms: Chromenylium star polymers and traditional dye encapsulation methods, supported by experimental data and detailed protocols.
The advent of near-infrared (NIR) and shortwave infrared (SWIR) imaging has revolutionized preclinical and clinical research, offering deeper tissue penetration and reduced autofluorescence. However, the efficacy of imaging agents in this spectral window is often hampered by the poor water solubility, aggregation-induced quenching, and instability of traditional organic dyes. Two distinct strategies have emerged to address these challenges: the development of novel macromolecular fluorophores like this compound star polymers, and the encapsulation of traditional dyes within nanoparticle carriers. This guide evaluates the performance of these two approaches, focusing on key metrics such as photostability, quantum yield, brightness, and in vivo performance.
At a Glance: Performance Showdown
| Feature | This compound Star Polymers (CStars) | Traditional Dye Encapsulation (e.g., ICG in PLGA NPs) |
| Brightness | Inherently high due to the dye core and prevention of aggregation. | Variable; can be high but often limited by aggregation-caused quenching at high loading. |
| Photostability | Significantly enhanced; ~10-fold improvement over free dye in some cases. | Improved compared to free dye, but can still be susceptible to degradation.[1] |
| Quantum Yield | High, maintained in aqueous environments. | Often lower than the free dye in organic solvents due to aggregation; encapsulation can sometimes enhance it.[2][3] |
| Water Solubility | Excellent, conferred by hydrophilic polymer arms.[4] | Dependent on the nanoparticle carrier; can be well-dispersed in aqueous solutions. |
| In Vivo Performance | "Stealth" properties lead to reduced protein association and swift renal clearance.[4] | Biodistribution is dictated by the nanoparticle carrier, often leading to accumulation in the reticuloendothelial system (liver, spleen). |
| Controlled Release | Not applicable; the dye is covalently bound to the polymer. | A key feature; release kinetics can be tuned by nanoparticle composition.[5][6] |
| Biocompatibility | Generally good, with low cytotoxicity reported for the polymer components.[7][8] | Dependent on the nanoparticle material; some polymers are FDA-approved (e.g., PLGA).[9] |
Delving Deeper: A Head-to-Head Comparison
This compound star polymers represent a paradigm shift in fluorophore design. In this architecture, a bright, SWIR-emissive this compound dye forms the core of a star-shaped polymer.[4] Hydrophilic and "stealthy" polymer arms, such as poly(2-methyl-2-oxazoline) (POx), radiate outwards, effectively shielding the dye core from the aqueous environment.[4] This molecular design simultaneously imparts water solubility and prevents the aggregation that typically quenches the fluorescence of polymethine dyes.
Traditional dye encapsulation, on the other hand, involves the physical entrapment of conventional dyes, such as Indocyanine Green (ICG), within a protective matrix.[10] This matrix can be a liposome, a polymeric nanoparticle (e.g., poly(lactic-co-glycolic acid), PLGA), or other nanostructures.[2][9] Encapsulation aims to protect the dye from degradation, improve its solubility, and control its release.[1][5] However, achieving high dye loading without significant fluorescence quenching remains a major challenge.[9]
Quantitative Performance Metrics
| Parameter | This compound Star Polymer (CStar30) | Encapsulated Indocyanine Green (ICG) |
| Maximum Emission (λem) | ~1000 nm (in water)[4] | ~810 nm (in PBS) |
| Quantum Yield (ΦF) | Maintained at a high level in aqueous solution. | Can be low due to aggregation; encapsulation in micelles has shown a 3-fold increase compared to free ICG in water.[2] |
| Photostability | ~10-fold more resistant to photobleaching compared to a similar free dye in fetal bovine serum (FBS). | Encapsulation in zein-phosphatidylcholine nanoparticles significantly inhibited ICG degradation compared to free ICG. Encapsulation in polymeric micelles showed no significant decrease in fluorescence over 14 days, while free ICG degraded by over 90%.[10] |
| In Vivo Half-life | Exhibits swift renal clearance.[4] | Highly variable depending on the nanoparticle formulation; can be tuned for longer circulation. |
Experimental Protocols: A Guide to Evaluation
Reproducible and standardized experimental protocols are essential for the objective evaluation of fluorescent probes. Below are detailed methodologies for key performance assessments.
Synthesis of this compound Star Polymers (CStars)
The synthesis of CStars is a multi-step process involving the preparation of a dye core with multiple "clickable" handles, the synthesis of polymer arms with a complementary "clickable" group, and their subsequent conjugation via click chemistry.[4]
1. Synthesis of the this compound Dye Core:
-
A base this compound fluorophore is functionalized with multiple alkyne groups. The number of alkyne groups will determine the number of polymer arms.
2. Synthesis of Azide-Terminated Polymer Arms:
-
A living cationic ring-opening polymerization of 2-methyl-2-oxazoline is initiated.
-
The polymerization is terminated with sodium azide to introduce the azide functionality at the end of the polymer chain.
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:
-
The alkyne-functionalized this compound core is reacted with the azide-terminated polymer arms in the presence of a copper(I) catalyst.
-
This reaction covalently links the polymer arms to the dye core, forming the star polymer.
-
The final product is purified to remove unreacted starting materials and catalyst.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the dye core, polymer arms, and the final star polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and dispersity of the polymer arms and the star polymer.[4]
-
UV-Vis-NIR Spectroscopy: To determine the absorption and emission maxima of the CStar.
Synthesis of Dye-Encapsulated Polymeric Nanoparticles
A common method for encapsulating hydrophobic dyes like ICG is the oil-in-water (o/w) single emulsion-solvent evaporation technique.[9]
1. Preparation of the Organic Phase:
-
The polymer (e.g., PLGA) is dissolved in a volatile organic solvent (e.g., dichloromethane).
-
The dye (e.g., ICG) is added to this polymer solution and mixed until fully dissolved.
2. Emulsification:
-
The organic phase is added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).
-
The mixture is subjected to high-speed homogenization or sonication to form a stable oil-in-water emulsion.
3. Solvent Evaporation:
-
The emulsion is stirred at room temperature for several hours to allow the organic solvent to evaporate.
-
As the solvent evaporates, the polymer precipitates, entrapping the dye within the nanoparticle matrix.
4. Nanoparticle Recovery:
-
The nanoparticles are collected by centrifugation, washed multiple times with deionized water to remove excess surfactant and unencapsulated dye, and then lyophilized for storage.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential of the nanoparticles.[11]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.[12]
-
UV-Vis-NIR Spectroscopy: To determine the dye loading content and encapsulation efficiency. This is typically done by dissolving a known amount of lyophilized nanoparticles in a suitable organic solvent and measuring the absorbance of the dye.
Photostability Measurement
The photostability of a fluorescent probe is its ability to resist photodegradation upon exposure to light.
Protocol:
-
Prepare solutions of the this compound star polymer and the dye-encapsulated nanoparticles with the same initial fluorescence intensity in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Place the solutions in a quartz cuvette.
-
Expose the samples to a continuous light source (e.g., a laser or a lamp with a specific wavelength and power density) that excites the fluorophore.
-
Record the fluorescence emission intensity at regular time intervals over an extended period.
-
Plot the normalized fluorescence intensity as a function of exposure time. A slower decay indicates higher photostability.
Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.
Relative Quantum Yield Measurement Protocol:
-
Select a standard dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizing the Concepts
To better illustrate the structural differences and experimental workflows, the following diagrams are provided.
Caption: Structural comparison of a this compound star polymer and traditional dye encapsulation.
References
- 1. Assembly-enhanced indocyanine green nanoparticles for fluorescence imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01604A [pubs.rsc.org]
- 2. Stabilization of indocyanine green by encapsulation within micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of the enantiomeric structure of hydrophobic polymers on the encapsulation properties of a second near infrared (NIR-II) fluorescent dye for in vivo deep imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Biocompatibility and Biological Potential of a Chitosan Nanoencapsulated Textile Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymer-encapsulated organic nanoparticles for fluorescence and photoacoustic imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00014E [pubs.rsc.org]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Chromenylium Dyes and Quantum Dots for Multiplexed SWIR Imaging
For Researchers, Scientists, and Drug Development Professionals
The short-wave infrared (SWIR) window (1000-2000 nm) offers significant advantages for in vivo optical imaging, including deeper tissue penetration, reduced photon scattering, and minimal tissue autofluorescence, leading to high-resolution and high-contrast images. The development of bright and photostable contrast agents is paramount to leveraging these benefits, especially for multiplexed imaging—the simultaneous visualization of multiple biological targets. Among the most promising probes for this application are organic chromenylium dyes and inorganic semiconductor quantum dots (QDs).
This guide provides an objective, data-driven comparison of these two classes of fluorophores to aid researchers in selecting the optimal probe for their specific preclinical imaging needs.
Overview of the Contenders
This compound Dyes: These are a class of polymethine organic dyes characterized by their excellent absorption properties, high modularity, and narrow absorption spectra, which are highly advantageous for multiplexed imaging. Structural modifications to the this compound heterocycle can tune the dye's photophysical properties, leading to brighter and more red-shifted fluorophores suitable for the SWIR region. Their small size and biocompatibility make them desirable contrast agents.
Quantum Dots (QDs): QDs are semiconductor nanocrystals that exhibit quantum mechanical properties. Their key advantages include high fluorescence quantum yields, exceptional photostability, and size-tunable, narrow emission spectra. By simply changing the nanocrystal size, the emission wavelength can be precisely controlled, making them highly suitable for multispectral imaging applications.
Quantitative Performance Comparison
The selection of a fluorophore is often dictated by its photophysical properties. The following tables summarize the key quantitative metrics for representative this compound dyes and quantum dots used in SWIR imaging.
Table 1: Photophysical Properties of SWIR this compound Dyes vs. Quantum Dots
| Property | This compound Dyes | Quantum Dots (InAs-based) | Data Sources |
| Excitation Max (λ_abs) | ~700 - 1150 nm (Tunable via structure) | Broad absorption, typically excited at a single wavelength (e.g., 808 nm) | |
| Emission Max (λ_em) | ~900 - 1500+ nm | ~1000 - 1600+ nm (Size-tunable) | |
| Quantum Yield (Φ_F) | Typically 0.15% - 3.7% in organic solvents; >0.5% in aqueous media for soluble variants | Up to 30% in aqueous buffer | |
| Molar Extinction (ε_max) | High (~10^5 M⁻¹ cm⁻¹) | High (Broad absorption profile) | |
| SWIR Brightness (ε_max × Φ_F) | 150 - 540 M⁻¹ cm⁻¹ for nonamethine dyes | Generally higher due to superior QY | |
| Spectral Width | Narrow absorption, broader emission | Narrow, symmetric emission |
Table 2: General and Functional Characteristics
| Characteristic | This compound Dyes | Quantum Dots | Data Sources |
| Photostability | Generally good; can be susceptible to photobleaching under prolonged irradiation | Excellent; significantly more photostable than organic dyes | |
| Size | Small molecules (< 5 nm) | Nanoparticles (Typically 5-10 nm diameter, including shells and coatings) | |
| Tunability | Absorption/emission tuned by chemical synthesis and polymethine chain length | Emission tuned by nanocrystal size during synthesis | |
| Biocompatibility | Generally good; hydrophobicity can be an issue, requiring formulation or chemical modification | Core materials can be toxic (e.g., Pb, Cd); requires biocompatible surface coatings (e.g., PEG, silica) which also prevent cytotoxicity | |
| Multiplexing Strategy | Primarily excitation multiplexing due to narrow absorption bands | Primarily emission multiplexing due to narrow emission and broad absorption | |
| Surface Functionalization | Achieved through standard bioconjugation chemistry | Versatile; surface coatings can be readily functionalized with targeting ligands |
Logical and Workflow Diagrams
To visualize the decision-making process and experimental application, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section outlines generalized protocols for the characterization and application of SWIR fluorophores. Specific parameters should be optimized for the chosen probe and experimental setup.
Characterization of Photophysical Properties
-
Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield (Φ_F).
-
Methodology:
-
Sample Preparation: Dissolve the fluorophore (this compound dye or QD) in a suitable solvent (e.g., dichloromethane for dyes, aqueous buffer for functionalized QDs). Prepare a series of dilutions to find an absorbance value between 0.05 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectroscopy: Use a UV-Vis-NIR spectrophotometer to measure the absorbance spectrum and determine the wavelength of maximum absorption (λ_abs).
-
Emission Spectroscopy: Use a spectrofluorometer equipped with a SWIR-sensitive detector (e.g., InGaAs). Excite the sample at or near its λ_abs. Record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Measurement: The absolute method using an integrating sphere is preferred for SWIR probes.
-
Place the cuvette with the solvent blank in the integrating sphere and measure the integrated excitation profile.
-
Replace with the sample cuvette and measure the integrated excitation profile again (to determine absorbance) and the integrated emission profile.
-
The quantum yield is calculated as the ratio of emitted photons to absorbed photons. For comparative measurements, a reference dye with a known quantum yield in the SWIR region (e.g., IR-26) can be used, although this method is challenging due to the lack of stable, well-characterized standards.
-
-
In Vivo Multiplexed SWIR Imaging
-
Objective: To simultaneously visualize multiple targets in a live small animal model.
-
Methodology:
-
Probe Preparation: Prepare sterile, biocompatible formulations of the selected fluorophores. For this compound dyes, this may involve encapsulation in micelles or conjugation to hydrophilic polymers. For QDs, ensure they are coated with a biocompatible layer like PEG. If targeting specific tissues, probes should be conjugated to the appropriate ligands (e.g., antibodies, peptides).
-
Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use healthy mice (e.g., nude mice for tumor studies). Anesthetize the mouse for the duration of the imaging session.
-
Probe Administration: Administer the different probes. This can be done sequentially or as a cocktail, typically via intravenous (tail vein) injection. The injection amounts will vary significantly; for example, 45-50 nmol for bright this compound dyes or optimized QD formulations.
-
Imaging Setup:
-
Use a SWIR imaging system equipped with an InGaAs camera and appropriate excitation sources (lasers with distinct wavelengths).
-
For excitation multiplexing (ideal for this compound dyes), use multiple lasers (e.g., 785 nm, 892 nm, 968 nm, 1065 nm) that preferentially excite each dye. Cycle through the lasers rapidly while collecting the entire SWIR emission signal using a long-pass filter (e.g., 1100 nm LP).
-
For emission multiplexing (ideal for QDs), use a single excitation wavelength that excites all QDs and a set of bandpass filters to isolate the emission from each QD population.
-
-
Image Acquisition: Acquire images at video rates (e.g., 30 fps) to capture dynamic processes. The exposure time should be optimized to maximize the signal-to-noise ratio (e.g., 3-8 ms).
-
Data Analysis: The acquired images from different channels are pseudo-colored and overlaid to create a composite image showing the relative localization of each probe.
-
Assessment of Photostability
-
Objective: To compare the rate of signal loss under continuous illumination.
-
Methodology:
-
Prepare samples of the this compound dye and quantum dots with matched optical densities in a suitable solvent or aqueous buffer.
-
Place the samples under the microscope of the SWIR imaging setup.
-
Continuously illuminate each sample with the appropriate excitation laser at a fixed power density.
-
Acquire images at regular time intervals (e.g., every 30 seconds for 10-20 minutes).
-
Quantify the fluorescence intensity from a region of interest (ROI) in each image over time.
-
Plot the normalized intensity versus time. The rate of decay indicates the degree of photobleaching. QDs are expected to show significantly slower decay than organic dyes.
-
Summary and Recommendations
The choice between this compound dyes and quantum dots for multiplexed SWIR imaging is not straightforward and depends heavily on the specific experimental requirements.
-
Choose this compound Dyes when:
-
Small probe size is critical to avoid altering the behavior of the molecule being tracked.
-
Excitation multiplexing is the desired strategy, as their narrow absorption spectra minimize crosstalk between channels.
-
Concerns about the potential long-term toxicity of heavy metals in QDs must be completely avoided.
-
-
Choose Quantum Dots when:
-
Maximum brightness and photostability are paramount, for example, in long-term tracking studies.
-
Emission multiplexing is required, leveraging their narrow and symmetric emission peaks for easier spectral separation.
-
A wide range of emission colors is needed, as the emission is easily tuned by adjusting the nanoparticle size without fundamentally changing the chemistry.
-
Recent advances in both fields are closing the performance gap. Water-soluble this compound dyes with improved quantum yields are being developed, and new, less toxic QD compositions are emerging. Ultimately, the optimal choice will be dictated by a careful consideration of the trade-offs between size, brightness, photostability, and the specific demands of the biological question being investigated.
Safety Operating Guide
Proper Disposal of Chromenylium Compounds: A Guide for Laboratory Professionals
The proper handling and disposal of chromenylium compounds, a class of heterocyclic organic compounds often used as dyes and in chemical synthesis, are critical for ensuring laboratory safety and environmental compliance. Due to their potential hazards, these compounds must be managed as hazardous chemical waste and should never be disposed of in general laboratory trash or down the drain.[1] Adherence to the following procedural guidance is essential for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment
While specific Safety Data Sheets (SDS) may not be available for all this compound derivatives, a cautious approach based on structurally similar compounds is necessary.[1][2] Potential hazards include skin, eye, and respiratory irritation.[1] The toxicity of related heterocyclic compounds can vary, with some demonstrating potential for organ-specific effects.[1] Therefore, all personnel handling this compound compounds must use appropriate Personal Protective Equipment (PPE).
Table 1: Summary of Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] | To prevent skin contact and irritation.[1] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][4] | To protect against splashes and dust, preventing serious eye irritation.[1] |
| Body Protection | A standard laboratory coat.[1] Impervious clothing may be selected based on the concentration and amount of the substance.[3] | To protect skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator.[1][4] | Required when handling fine powders or if there is a risk of aerosolization to prevent respiratory tract irritation.[1][4] |
Detailed Waste Handling and Disposal Protocol
This protocol outlines the step-by-step procedure for the safe segregation, collection, and disposal of this compound waste.
Objective: To safely manage this compound waste from the point of generation to its final disposal through a licensed hazardous waste contractor.
Materials:
-
Designated hazardous waste containers (leak-proof, with secure lids)
-
Labels for "Hazardous Waste"
-
Waste segregation bags or containers for solid vs. liquid waste
-
Appropriate solvents (e.g., ethanol, isopropanol) for decontamination
-
Absorbent materials
Procedure:
Step 1: Waste Segregation at the Point of Generation Proper segregation is crucial to prevent accidental reactions and ensure compliant disposal.[1]
-
Solid Waste: Collect all dry chemical waste, including residual this compound powder, contaminated weigh boats, filter paper, and used PPE (gloves, bench paper), in a designated, leak-proof hazardous waste container for solids.[1][2]
-
Liquid Waste (Non-Halogenated): If the this compound compound is dissolved in or mixed with non-halogenated solvents (e.g., methanol, acetone, ethanol), collect this waste in a container specifically labeled "Non-Halogenated Organic Waste."[2]
-
Liquid Waste (Halogenated): If the this compound compound is in a halogenated solvent (e.g., dichloromethane, chloroform), collect this waste in a designated "Halogenated Organic Waste" container.[2]
Step 2: Container Labeling Proper labeling is essential for safety and regulatory compliance.
-
As soon as waste is first added, affix a "Hazardous Waste" label to the container.[5][6]
-
Clearly write the full chemical name, "this compound compound" and list any other constituents (e.g., solvents) in the container.[1]
-
Record the date when waste was first added to the container.[2]
Step 3: Decontamination of Work Surfaces
-
Carefully decontaminate any surfaces, glassware, or equipment that may have come into contact with the this compound compound.
-
Use an appropriate solvent, such as ethanol or isopropanol, with absorbent materials to wipe down the contaminated areas.[1]
-
Dispose of all cleaning materials (wipes, absorbent pads) as hazardous solid waste in the designated container.[1]
Step 4: Storage of Waste Containers
-
Keep all hazardous waste containers tightly sealed except when adding waste.[5][6]
-
Store the containers in a designated, well-ventilated satellite accumulation area that is at or near the point of waste generation.[6]
-
Ensure incompatible waste types are segregated to prevent dangerous reactions.[5]
Step 5: Final Disposal
-
All waste containing this compound compounds must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][5]
-
Do not exceed the accumulation limits for hazardous waste (typically 55 gallons) in your satellite area.[6]
-
Contact your EHS department to arrange for a scheduled waste pickup, providing a complete inventory of the waste to be collected.[1]
Emergency Procedures for Spills
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator, gloves, and safety glasses.[7]
-
Use dry clean-up procedures to avoid generating dust.[7]
-
Carefully sweep or vacuum the spilled material. Dampening with water may be appropriate to prevent dusting before sweeping.[7]
-
Place the collected waste and any contaminated cleaning materials into a labeled hazardous waste container for disposal.[7]
Major Spills:
-
Evacuate personnel from the area and move upwind.[7]
-
Alert your institution's emergency responders and EHS department, informing them of the location and nature of the hazard.[7]
-
Only trained personnel with full-body protective clothing and breathing apparatus should attempt to manage the spill.[7]
-
Contain the spill using sand, earth, or vermiculite and prevent it from entering drains or waterways.[7]
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chromenylium Compounds
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical species like chromenylium salts. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound compounds, empowering you to mitigate risks and maintain a secure research environment.
This compound, also known as benzopyrylium, and its derivatives are a class of cationic organic compounds. Their inherent reactivity and potential biological activity demand stringent safety protocols. The specific hazards associated with a particular this compound salt will vary depending on its substituents and the counter-ion present. Therefore, it is crucial to always consult the Safety Data Sheet (SDS) for the specific compound you are using for detailed and definitive safety information.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound compounds. The following table outlines the recommended PPE, categorized by the level of protection required for different handling scenarios.
| PPE Component | Minimum Requirement (Solid/Solution Handling in a Fume Hood) | Enhanced Precautions (e.g., Handling Powders Outside a Fume Hood, Potential for Splashing) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses[1] |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves |
| Body Protection | Flame-retardant lab coat | Chemical-resistant apron over a flame-retardant lab coat |
| Respiratory Protection | Not generally required when handled in a certified fume hood | A NIOSH-approved respirator with organic vapor cartridges may be necessary based on a risk assessment |
Quantitative Hazard Data for Representative this compound and Flavylium Compounds
The following table summarizes available in vitro cytotoxicity and toxicity data for several this compound and related flavylium compounds to provide a comparative overview of their potential biological activity. It is important to note that these values are highly dependent on the specific chemical structure and the cell line or organism tested.
| Compound | Test System | Endpoint | Value | Reference |
| PS-CP-4MO (a benzopyrylium salt) | Human Melanoma Cell Line (MDA-MB-435) | GI₅₀ (50% Growth Inhibition) | 1.78 µM | [2] |
| PS-CP-4MO (a benzopyrylium salt) | Human Melanoma Cell Line (MDA-MB-435) | TGI (Total Growth Inhibition) | 3.47 µM | [2] |
| PS-CP-4MO (a benzopyrylium salt) | Human Melanoma Cell Line (MDA-MB-435) | LC₅₀ (50% Lethal Concentration) | 6.77 µM | [2] |
| Unspecified Benzopyrylium Salts | Drosophila melanogaster (Fruit Fly) | LD₅₀ (50% Lethal Dose) | 200 µM | [3][4] |
| 5OH4'NMe₂ (a flavylium compound) | Human Keratinocytes | IC₅₀ (50% Inhibitory Concentration) | 47.3 ± 0.3 µM | [5] |
| 7NEt₂st4'NMe₂ (a flavylium compound) | Human Keratinocytes | IC₅₀ (50% Inhibitory Concentration) | 91.0 ± 0.8 µM | [5] |
| 7NEt₂4'NH₂ (a flavylium compound) | Human Keratinocytes | IC₅₀ (50% Inhibitory Concentration) | 29.8 ± 0.8 µM | [5] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety. The following diagram outlines the key steps for safely handling this compound compounds in a laboratory setting.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound compounds in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
Never dispose of this compound waste down the drain.
-
Waste Neutralization (General Guidance):
While a specific, validated quenching protocol for all this compound compounds is not available, the following general procedure for neutralizing acidic dye baths may be adapted with caution. A small-scale test should always be performed first.
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the liquid waste with stirring.
-
Monitor the pH of the solution. The goal is to bring the pH to a neutral range (pH 6-8).
-
Be aware that gas evolution (carbon dioxide) may occur. Add the base slowly to control the reaction rate.
-
Once neutralized, the solution should still be treated as hazardous waste and collected for disposal by your institution's Environmental Health and Safety (EHS) department.
Final Disposal:
All this compound waste, whether neutralized or not, must be disposed of through your institution's hazardous waste management program. Ensure that all waste containers are properly labeled with the contents and associated hazards.
Emergency Procedures: Spill and Exposure Response
In case of a spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and the substance is volatile, evacuate the lab and inform your supervisor and EHS.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up: Clean-up should only be performed by trained personnel wearing appropriate PPE.
-
Dispose: All materials used for clean-up must be disposed of as hazardous waste.
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Biological Activity and Signaling Pathways
Certain benzopyrylium salts have demonstrated biological activity, including anticancer and antifungal properties. The diagram below illustrates a potential signaling pathway for apoptosis induction by a representative benzopyrylium compound.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound compounds, fostering a culture of safety and responsibility in the laboratory.
References
- 1. Halochromic Behavior and Anticancer Effect of New Synthetic Anthocyanidins Complexed with β-Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrylium salts as new anticancer, antibacterial, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoactivated cell-killing amino-based flavylium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
